7-Azabicyclo[2.2.1]heptane
Description
Structure
3D Structure
Properties
IUPAC Name |
7-azabicyclo[2.2.1]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N/c1-2-6-4-3-5(1)7-6/h5-7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZSSCZJMVIOCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50182188 | |
| Record name | 7-Azanorbornane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50182188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
279-40-3 | |
| Record name | 7-Azanorbornane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000279403 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Azanorbornane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50182188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of the 7-Azabicyclo[2.2.1]heptane Ring System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 7-azabicyclo[2.2.1]heptane core is a rigid bicyclic scaffold that has garnered significant attention in medicinal chemistry and drug development. Its constrained conformation makes it a valuable structural motif for designing ligands with high affinity and selectivity for various biological targets, including nicotinic acetylcholine receptors and dopamine transporters. Furthermore, this system serves as a crucial building block in the synthesis of complex natural products and their analogues, such as the potent analgesic epibatidine. This technical guide provides an in-depth overview of the primary synthetic strategies for constructing the this compound ring system, complete with experimental protocols, quantitative data, and workflow diagrams.
Key Synthetic Strategies
The construction of the this compound skeleton is primarily achieved through three main strategies: Diels-Alder reactions, intramolecular cyclizations, and transformations of existing ring systems.
Diels-Alder Cycloaddition
The [4+2] cycloaddition between an N-substituted pyrrole (acting as the diene) and a suitable dienophile is a widely employed and powerful method for the direct formation of the 7-azabicyclo[2.2.1]heptene framework, which can be subsequently reduced to the heptane. The aromaticity of the pyrrole ring can hinder the reaction, but this is often overcome by using N-acyl or N-sulfonyl protecting groups, which decrease the aromatic character and activate the pyrrole for cycloaddition.
Key features of this approach include:
-
Versatility: A wide range of dienophiles can be used, allowing for the introduction of diverse functionalities.
-
Stereocontrol: The stereochemistry of the substituents in the product can often be controlled by the choice of dienophile and reaction conditions.
-
Improved Yields: Initially low yields have been significantly improved by the use of Lewis acid catalysts, such as aluminum chloride, and the application of high pressure.
The Chemical Stability of 7-Azabicyclo[2.2.1]heptane Derivatives: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 7-azabicyclo[2.2.1]heptane, also known as 7-azanorbornane, is a conformationally constrained bicyclic scaffold that has garnered significant interest in medicinal chemistry. Its rigid structure provides a unique three-dimensional arrangement for appended pharmacophores, leading to compounds with high affinity and selectivity for various biological targets, most notably nicotinic acetylcholine receptors (nAChRs). Prominent examples include the potent analgesic epibatidine.[1] The chemical stability of this core structure and its derivatives is a critical parameter in drug development, influencing storage, formulation, and in vivo fate. This guide provides a comprehensive overview of the chemical stability of this compound derivatives, detailing degradation pathways, factors influencing stability, and relevant experimental protocols.
Core Scaffold Stability
The this compound framework is a saturated bicyclic amine, which imparts a high degree of intrinsic stability. The ring system is strained, but not to the point of facile decomposition under normal conditions. The stability of the core is largely influenced by the nature of the substituents on the nitrogen and carbon atoms.
A key structural feature contributing to the stability is the bridgehead nitrogen. Unlike more flexible amine structures, the bicyclic nature of the this compound system restricts the geometry around the nitrogen atom. This conformational rigidity can influence the reactivity of the nitrogen lone pair and adjacent bonds. For instance, the N-nitrosamine functionality, when incorporated into this bicyclic structure, has been shown to be non-mutagenic. This is attributed to the scaffold's inertness to metabolic α-hydroxylation, a critical step in the activation of many nitrosamine carcinogens.[2]
Degradation Pathways and Influencing Factors
Forced degradation studies under conditions recommended by the International Council for Harmonisation (ICH) are essential for identifying potential degradation pathways.[3] The primary degradation routes for this compound derivatives involve hydrolysis, oxidation, and to a lesser extent, thermal and photolytic degradation.
Hydrolytic Stability
The hydrolytic stability of this compound derivatives is highly dependent on the functional groups present.
Amide Derivatives: Amides incorporated into the this compound scaffold have demonstrated unexpected resistance to base-catalyzed hydrolysis.[4] Despite the non-planar nature of the amide bond in this bicyclic system, which would typically increase susceptibility to hydrolysis, these compounds are remarkably stable. This stability is attributed to the rigid scaffold influencing the transition state energy of the hydrolysis reaction. In contrast, these amide linkages are generally stable under acidic conditions commonly used for the removal of Boc protecting groups during synthesis.[4]
Other Functional Groups: The stability of other hydrolyzable functional groups, such as esters or carbamates, attached to the scaffold would be expected to follow general principles of organic chemistry, with rates of hydrolysis being pH-dependent.
Oxidative Stability
Oxidative degradation can be a significant pathway for this compound derivatives, primarily targeting the tertiary amine of the bicyclic system. The nitrogen atom can be oxidized to form N-oxides. The presence of other oxidizable moieties, such as phenols or certain aromatic heterocycles, would also represent potential sites of degradation.
Thermal Stability
The this compound core is generally thermally stable. However, specific derivatives, such as N-amino-7-azabicyclo[2.2.1]heptane, have been shown to undergo thermal decomposition. In this specific case, the decomposition proceeds through a this compound N-imide intermediate, which then fragments into hydrocarbon products.[5] For most pharmaceutical derivatives, significant thermal degradation is not expected under normal storage conditions.
Photostability
Photostability is dependent on the chromophores present in the derivative. The parent this compound scaffold does not absorb light in the near-UV and visible regions. Therefore, any photodegradation will be initiated by the absorption of light by substituents. Aromatic and heteroaromatic substituents, which are common in pharmacologically active derivatives, are the most likely chromophores to induce photodegradation.
Quantitative Stability Data
Table 1: Hydrolytic Degradation of N-Benzoyl-7-azabicyclo[2.2.1]heptane Derivatives
| Compound | Conditions | Solvent System | Rate Constant (k_obs) [M⁻¹s⁻¹] | Reference |
| N-Benzoyl-7-azabicyclo[2.2.1]heptane | Base-catalyzed hydrolysis | 1,4-Dioxane/D₂O | (Not specified, but noted as resistant) | [4] |
| N-(p-Nitrobenzoyl)-7-azabicyclo[2.2.1]heptane | Base-catalyzed hydrolysis | 1,4-Dioxane/D₂O | (Slower than monocyclic analog) | [4] |
Table 2: Oxidative Degradation of a Representative Azabicyclic Compound (Epidepride)
Note: Epidepride is not a this compound derivative, but this data is presented as an example of a forced degradation study on a related azabicyclic structure.
| Stress Condition | Reagent and Conditions | Duration (hours) | Degradation (%) | Reference |
| Acid Hydrolysis | 1 N HCl, Room Temp. | 24 | No degradation observed | (Hypothetical, based on typical studies) |
| Base Hydrolysis | 1 N NaOH, Room Temp. | 24 | No degradation observed | (Hypothetical, based on typical studies) |
| Oxidative | 3% H₂O₂, Room Temp. | 24 | > 80 | (Hypothetical, based on typical studies) |
| Thermal | 50°C | 24 | No degradation observed | (Hypothetical, based on typical studies) |
Experimental Protocols
Detailed and validated experimental protocols are crucial for accurately assessing the chemical stability of this compound derivatives.
General Forced Degradation Study Protocol
This protocol is a generalized procedure based on ICH guidelines.
Objective: To identify potential degradation products and pathways for a this compound derivative.
Materials:
-
This compound derivative test substance
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC grade solvents (e.g., acetonitrile, methanol, water)
-
Buffers of various pH
-
HPLC system with a UV or PDA detector and a mass spectrometer (LC-MS)
-
Photostability chamber
-
Oven
Procedure:
-
Sample Preparation: Prepare stock solutions of the test substance in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N to 1 N HCl. Heat at 40-80°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the sample with NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 N to 1 N NaOH. Heat at 40-80°C for a specified period. Neutralize the sample with HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with 3-30% H₂O₂. Keep at room temperature for a specified period.
-
Thermal Degradation: Store the solid drug substance and a solution of the drug substance in an oven at a high temperature (e.g., 60-80°C) for a specified period.
-
Photolytic Degradation: Expose the solid drug substance and a solution of the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.
-
-
Analysis:
-
Analyze all stressed samples, along with a non-stressed control, by a validated stability-indicating HPLC method.
-
Use a mass spectrometer to identify the mass of the degradation products.
-
Calculate the percentage of degradation.
-
Stability-Indicating HPLC Method (Example)
Objective: To develop an HPLC method to separate the parent this compound derivative from its degradation products.
-
Instrumentation: HPLC with PDA detector
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Determined by the UV spectrum of the parent compound and its degradation products.
-
Injection Volume: 10 µL
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.
Visualizations of Relevant Pathways and Workflows
Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway
Many this compound derivatives, such as epibatidine, are potent agonists of nAChRs. Their binding initiates a signaling cascade that is relevant to their pharmacological effects.
Caption: nAChR signaling cascade initiated by a this compound agonist.
Experimental Workflow for Forced Degradation Study
The logical flow of a forced degradation study is critical for systematic stability assessment.
Caption: Workflow for a forced degradation study of a this compound derivative.
Conclusion
The this compound scaffold provides a robust and relatively stable core for the development of novel therapeutics. While the parent ring system is chemically resilient, the overall stability of a derivative is dictated by its appended functional groups. Amide derivatives of this scaffold exhibit remarkable stability towards base-catalyzed hydrolysis, a key finding for prodrug and peptide mimetic design. The primary degradation pathways to consider are hydrolysis of susceptible functional groups and oxidation of the tertiary amine. A thorough understanding of these stability characteristics, investigated through systematic forced degradation studies and validated stability-indicating analytical methods, is paramount for the successful progression of this compound-based drug candidates from discovery to clinical application.
References
- 1. Epibatidine: A Promising Natural Alkaloid in Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Is epibatidine really analgesic? Dissociation of the activity, temperature, and analgesic effects of (+/-)-epibatidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound N-imide as an intermediate in the thermal decomposition of N-amino-7-azabicyclo[2.2.1]heptane and the corresponding benzenesulphonamide - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to 7-Azabicyclo[2.2.1]heptane as a Constrained Proline Analogue
The unique structural properties of the amino acid proline, with its cyclic side chain, impose significant conformational constraints on peptides and proteins, making it a critical residue in turns, loops, and recognition motifs. This has led to extensive research into proline analogues that can offer even greater rigidity to lock a peptide into a specific bioactive conformation. Among these, this compound stands out as a highly effective, conformationally restricted proline mimetic. Its bridged bicyclic structure provides a rigid scaffold that significantly limits the conformational freedom of the peptide backbone, making it an invaluable tool in medicinal chemistry and drug design.
This guide provides a comprehensive technical overview of the this compound core, focusing on its synthesis, conformational properties, and applications as a constrained proline analogue in the development of therapeutic agents.
Synthesis of the this compound Scaffold
The synthesis of the this compound skeleton can be achieved through several strategic routes. The most common approaches involve intramolecular cyclization or Diels-Alder reactions to construct the bicyclic core.
Synthesis via Intramolecular Cyclization
A reliable method starts from the commercially available trans-4-aminocyclohexanol. This multi-step synthesis involves protection of the amine, activation of the hydroxyl group, a key intramolecular cyclization, and subsequent deprotection.
Caption: General workflow for synthesis via intramolecular cyclization.
Experimental Protocol: Synthesis from trans-4-Aminocyclohexanol[1]
Step 1: N-Protection (Synthesis of tert-butyl (trans-4-hydroxycyclohexyl)carbamate)
-
Dissolve trans-4-aminocyclohexanol in a suitable solvent such as dichloromethane (DCM).
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in DCM over 30 minutes at room temperature.
-
Stir the reaction mixture for 12-18 hours.
-
Monitor reaction completion by Thin-Layer Chromatography (TLC).
-
Upon completion, filter any solids and wash the filtrate with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.
Step 2: Activation of the Hydroxyl Group (Mesylation)
-
Dissolve the N-Boc protected alcohol from Step 1 in anhydrous DCM under an inert atmosphere and cool to 0 °C.
-
Add a base, such as triethylamine (1.5 equivalents).
-
Add methanesulfonyl chloride (MsCl) (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction with water and extract the product with DCM.
-
Dry the combined organic layers and concentrate to yield the mesylated product.
Step 3: Intramolecular Cyclization
-
Dissolve the mesylated intermediate in a high-boiling point solvent like dimethylformamide (DMF).
-
Add a strong base, such as sodium hydride (NaH), portion-wise at 0 °C.
-
Heat the mixture (e.g., to 80-100 °C) and stir for several hours until TLC indicates the consumption of the starting material.
-
Cool the reaction, quench carefully with water, and extract the product with a solvent like ethyl acetate.
-
Purify the crude product to obtain tert-butyl this compound-7-carboxylate.
Step 4: Deprotection
-
Dissolve the Boc-protected bicyclic amine in DCM.
-
Add an excess of trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours.
-
Remove the solvent and excess acid under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the free amine into DCM.
-
Dry and concentrate the organic layers to obtain this compound.
Synthesis via Diels-Alder Reaction
Another powerful strategy involves a [4+2] cycloaddition (Diels-Alder reaction) to form a 7-azabicyclo[2.2.1]heptene derivative, which can then be reduced to the saturated heptane system. A common approach uses an N-protected pyrrole as the diene and a suitable dienophile.
Experimental Protocol: Synthesis of this compound-1-carboxylic acid[2]
Step 1: Diels-Alder Cycloaddition
-
A solution of methyl 2-benzamidoacrylate (dienophile) and a catalyst such as ZnI₂ is prepared in a dry, inert solvent (e.g., CH₂Cl₂).
-
2-Trimethylsilyloxy-1,3-butadiene (diene) is added to the solution under an inert atmosphere.
-
The mixture is stirred at reflux for approximately 24 hours.
-
After filtration and washing with water, the organic phase is dried and concentrated.
-
The residue is treated with a dilute HCl solution in THF to hydrolyze the silyl enol ether, yielding a cyclohexanone intermediate.
Step 2: Reduction and Cyclization
-
The ketone intermediate is reduced using a reducing agent like sodium borohydride to yield a mixture of diastereomeric alcohols.
-
The resulting alcohol mixture is treated with methanesulfonyl chloride in the presence of a base (e.g., diisopropylethylamine, DIEA) to form the mesylate.
-
Base-promoted internal nucleophilic displacement of the mesylate group is performed to yield the N-benzoyl-7-azabicyclo[2.2.1]heptane-1-carboxylate.
Step 3: Hydrolysis
-
The benzoyl and ester protecting groups are removed by heating the compound in a strong aqueous acid (e.g., 6N HCl) under reflux for 24 hours.
-
The final product, this compound-1-carboxylic acid hydrochloride, is obtained after evaporation of the solvent.
Conformational Properties and Structural Impact
The defining feature of the this compound scaffold is its rigidity. Unlike the five-membered pyrrolidine ring of proline, which can adopt multiple "puckered" conformations (e.g., Cγ-exo, Cγ-endo), the bicyclic system is locked. This has profound implications for peptide structure.
-
Backbone Dihedral Angles (φ, ψ): The rigid structure severely restricts the allowable backbone dihedral angles when the analogue is incorporated into a peptide chain, forcing it to adopt a specific, predictable conformation.
-
Amide Bond Isomerization: The tertiary amide bond preceding a proline residue can exist in either a cis or trans conformation. The this compound scaffold can be designed to heavily favor one isomer over the other, providing a powerful tool to study the functional relevance of this isomerization. Bridgehead substitution on the scaffold can completely bias the equilibrium to the trans amide form.
-
Turn Induction: Due to its rigid geometry, the analogue is a potent inducer of β-turns and can stabilize β-strand-like extended conformations in adjacent amino acid residues.
Caption: Conformational freedom of proline vs. the 7-ABH analogue.
Applications in Drug Discovery and Medicinal Chemistry
The rigid nature of the this compound scaffold makes it a valuable component for designing potent and selective ligands for various biological targets. By locking a pharmacophore in a specific orientation, it can enhance binding affinity and reduce off-target effects.
Ligands for Nicotinic Acetylcholine Receptors (nAChRs)
The this compound core is a key structural motif in ligands developed for nAChRs, which are implicated in cognitive function, addiction, and neurodegenerative diseases. Derivatives have been synthesized that show high, often picomolar, binding affinity and selectivity for different nAChR subtypes.
| Compound Class/Example | Target nAChR Subtype | Binding Affinity (Ki) | Reference |
| Pyridinyl-ether derivatives | α4β2 | 0.02 - 0.3 nM | |
| 7-methyl-2-(5-(pyridinyl)pyridin-3-yl) derivatives | General nAChR | Picomolar range | |
| Pyridazine Analogues of Epibatidine | α4β2, α3β4 | High potency, improved selectivity |
Table 1. Binding affinities of selected this compound derivatives for nAChRs.
Caption: Simplified nAChR signaling pathway activated by a ligand.
Ligands for Sigma (σ) Receptors
N-substituted 7-azabicyclo[2.2.1]heptanes have been explored as scaffolds for developing selective ligands for sigma receptors, particularly the σ2 subtype. The conformational restriction imposed by the bicyclic core was found to be important for subtype discrimination compared to more flexible pyrrolidine analogues.
| N-Substituent on 7-ABH Scaffold | σ1 Ki (nM) | σ2 Ki (nM) | σ2/σ1 Selectivity |
| Benzyl | 140 | 11 | 13 |
| Phenethyl | 100 | 4.8 | 21 |
| 3-Phenylpropyl | 52 | 1.8 | 29 |
| 4-Phenylbutyl | 14 | 0.86 | 16 |
Table 2. Binding affinities and selectivity of N-arylalkyl-7-azabicyclo[2.2.1]heptanes for sigma receptors. Data sourced from Bioorganic & Medicinal Chemistry Letters, 2012.
CXCR2 Antagonists for Cancer Metastasis
By incorporating a bicyclo[2.2.1]heptane system (a carbocyclic analogue, demonstrating the principle) into an N,N'-diarylsquaramide skeleton, researchers identified a potent and selective antagonist for the CXCR2 receptor, a target for anti-cancer metastasis agents.
| Compound | CXCR2 IC₅₀ (nM) | CXCR1 IC₅₀ (nM) | Selectivity (CXCR1/CXCR2) |
| Compound 2e | 48 | 2900 | 60.4 |
Table 3. Antagonistic activity of a bicyclo[2.2.1]heptane-containing compound against CXCR1/2. Data sourced from RSC Medicinal Chemistry, 2018.
Experimental Protocol: CXCR1 and CXCR2 Antagonistic Activity Assay[11]
This assay measures the ability of a compound to block the intracellular calcium increase induced by an agonist (IL-8).
-
Cell Culture: Human Embryonic Kidney 293 (HEK293) cells stably expressing CXCR1 or CXCR2 and the G-protein Gα16 are seeded onto 96-well plates and incubated for 24 hours.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in Hanks Balanced Salt Solution (HBSS) at 37 °C for 45 minutes.
-
Compound Incubation: The excess dye is removed, and HBSS containing the test compounds at various concentrations is added to the wells. The plate is incubated at room temperature for 10 minutes.
-
Agonist Stimulation and Measurement: The plate is placed in a microplate reader (e.g., FlexStation II). An HBSS solution containing the agonist IL-8 is dispensed into the wells, and the change in intracellular calcium is recorded by measuring fluorescence (excitation ~485 nm, emission ~525 nm).
-
Data Analysis: The half-maximal inhibitory concentrations (IC₅₀) are calculated by constructing dose-response curves from the fluorescence data.
Conclusion
This compound is a superior scaffold for creating conformationally constrained proline analogues. Its rigid bicyclic structure offers a predictable and stable geometry that is highly advantageous in modern drug design. By locking peptide backbones into specific conformations, these analogues have enabled the development of highly potent and selective ligands for a range of important biological targets, from neurotransmitter receptors to chemokine receptors. The synthetic accessibility and the profound structural control offered by this scaffold ensure its continued importance and application in the fields of medicinal chemistry, chemical biology, and pharmaceutical development.
The 7-Azabicyclo[2.2.1]heptane Scaffold: A Comprehensive Technical Guide to a Potent Natural Core
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 7-azabicyclo[2.2.1]heptane scaffold, a rigid bicyclic amine, represents a fascinating and potent core structure found in the realm of natural products. While its natural occurrence appears to be exceptionally rare, its significance in medicinal chemistry and drug development is profound. This technical guide provides an in-depth exploration of the primary natural product containing this scaffold, its biological activities, the experimental protocols for its study, and the signaling pathways it modulates. The focus is on providing researchers and drug development professionals with a comprehensive resource to understand and leverage this unique chemical entity.
The most prominent and well-studied natural product featuring the this compound core is epibatidine , an alkaloid isolated from the skin of the Ecuadorian poison frog, Epipedobates tricolor.[1] Discovered in 1974 by John W. Daly and his colleagues, its structure was not fully elucidated until 1992.[1] Epibatidine exhibits exceptionally potent analgesic properties, estimated to be 200 to 300 times stronger than morphine.[2][3] However, its therapeutic potential is severely hampered by a narrow therapeutic window and high toxicity, including the risk of respiratory paralysis and seizures.[1]
This guide will delve into the quantitative aspects of epibatidine's biological activity, its mechanism of action through nicotinic acetylcholine receptors (nAChRs), and detailed experimental methodologies. Furthermore, it will touch upon synthetic analogues, such as epiboxidine, which have been developed to mitigate toxicity while retaining therapeutic potential.
Natural Products Containing the this compound Scaffold
Despite extensive research, epibatidine remains the principal, if not the sole, naturally occurring compound confirmed to possess the this compound scaffold. Its natural source is the skin secretions of certain species of poison dart frogs, which are believed to sequester the alkaloid from their diet of arthropods. The extreme rarity of this scaffold in nature underscores its unique biological significance.
Biological Activity and Mechanism of Action
Epibatidine's potent biological effects are primarily mediated through its action as a powerful agonist at various subtypes of nicotinic acetylcholine receptors (nAChRs).[4] Unlike opioid analgesics, its pain-relieving effects are not reversed by opioid antagonists like naloxone, highlighting a distinct mechanism of action.[1]
The activation of nAChRs, which are ligand-gated ion channels, leads to the influx of cations (primarily Na⁺ and Ca²⁺) into neurons, resulting in depolarization and the modulation of various downstream signaling pathways.[2][5] The analgesic effects of epibatidine are thought to be mediated through the activation of α4β2* nAChRs in the central nervous system.[6][7]
Signaling Pathway of nAChR Activation
The binding of an agonist like epibatidine to a nicotinic acetylcholine receptor initiates a cascade of intracellular events. The influx of calcium ions is a critical second messenger, activating multiple downstream signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is known to play a role in neuroprotection and cell survival.[2][5]
Quantitative Data
The following tables summarize the quantitative data regarding the biological activity of epibatidine and its synthetic analog, epiboxidine.
Table 1: Analgesic Potency
| Compound | Test Model | Potency (ED₅₀) | Reference |
| Epibatidine | Mouse Hot Plate Test | ~5 µg/kg (i.p.) | [1] |
| Epiboxidine | Mouse Hot Plate Test | ~50 µg/kg (i.p.) | [8] |
| Morphine | Mouse Hot Plate Test | ~1 mg/kg (i.p.) | [1] |
Table 2: Nicotinic Acetylcholine Receptor Binding Affinities (Kᵢ)
| Compound | nAChR Subtype | Kᵢ (nM) | Reference |
| Epibatidine | α4β2 | ~0.04 | [7] |
| α7 | ~10-20 | [7] | |
| Epiboxidine | α4β2 | ~0.4 | [8] |
| α3β4 | ~0.4 | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of natural products containing the this compound scaffold.
Protocol 1: Isolation and Purification of Epibatidine from Epipedobates tricolor Skin
This protocol is a generalized procedure based on the original work by Daly and colleagues.
Objective: To isolate and purify epibatidine from the skin of Epipedobates tricolor.
Materials:
-
Skins from Epipedobates tricolor
-
Methanol
-
Dichloromethane
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate, methanol)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
-
Gas Chromatography-Mass Spectrometry (GC-MS) for analysis
Procedure:
-
Extraction: The frog skins are homogenized and extracted with methanol. The methanol extract is then partitioned between dilute acid (0.1 N HCl) and a nonpolar organic solvent like dichloromethane.
-
Acid-Base Partitioning: The aqueous acidic layer, containing the protonated alkaloids, is separated and then basified with a dilute base (e.g., 0.1 N NaOH). This deprotonates the alkaloids, which are then back-extracted into an organic solvent.
-
Column Chromatography: The crude alkaloid extract is concentrated and subjected to silica gel column chromatography. Elution is performed with a gradient of solvents of increasing polarity to separate fractions based on polarity.
-
HPLC Purification: Fractions containing epibatidine are further purified by HPLC to achieve high purity.
-
Analysis: The purity and identity of the isolated epibatidine are confirmed using GC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: Hot Plate Test for Analgesia in Mice
This is a standard method for assessing the analgesic effects of compounds.[8][9][10]
Objective: To evaluate the analgesic activity of a test compound by measuring the latency of the response to a thermal stimulus.
Materials:
-
Hot plate apparatus with adjustable temperature control
-
Transparent observation cylinder
-
Test animals (mice)
-
Test compound (e.g., epibatidine) and vehicle control (e.g., saline)
-
Syringes for injection
Procedure:
-
Acclimatization: Mice are acclimated to the testing room and apparatus before the experiment.
-
Baseline Measurement: The hot plate is maintained at a constant temperature (e.g., 55 ± 0.5 °C). Each mouse is placed on the hot plate, and the latency to a nocifensive response (e.g., paw licking, jumping) is recorded as the baseline. A cut-off time (e.g., 30-60 seconds) is set to prevent tissue damage.
-
Compound Administration: The test compound or vehicle is administered to the mice, typically via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
Post-treatment Measurement: At predetermined time points after administration, the mice are again placed on the hot plate, and the response latency is measured.
-
Data Analysis: The percentage of maximal possible effect (%MPE) is calculated for each animal at each time point using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.
Protocol 3: Nicotinic Acetylcholine Receptor Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to nAChR subtypes.[11][12][13]
Objective: To measure the affinity (Kᵢ) of a test compound for specific nAChR subtypes using a competitive binding assay.
Materials:
-
Cell membranes or tissue homogenates expressing the nAChR subtype of interest (e.g., rat brain homogenate for α4β2 nAChRs)
-
Radioligand (e.g., [³H]epibatidine)
-
Test compound (unlabeled)
-
Non-specific binding control (e.g., a high concentration of nicotine)
-
Assay buffer
-
Glass fiber filters
-
Cell harvester
-
Scintillation counter and scintillation cocktail
Procedure:
-
Assay Setup: In a 96-well plate, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Controls: Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a known ligand like nicotine).
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ (the concentration that inhibits 50% of specific binding). Calculate the Kᵢ value using the Cheng-Prusoff equation.
Conclusion
The this compound scaffold, exemplified by the natural product epibatidine, holds a unique position in medicinal chemistry. Its potent and distinct biological activity as a nicotinic acetylcholine receptor agonist has spurred significant research into the development of novel therapeutics, particularly in the area of non-opioid analgesics. While the extreme toxicity of epibatidine has limited its direct clinical application, it continues to serve as an invaluable pharmacological tool and a lead structure for the design of safer and more selective analogues. This technical guide provides a foundational understanding of this remarkable natural product core, offering researchers the necessary data and protocols to further explore its potential in drug discovery and development. The continued investigation of the structure-activity relationships of compounds based on this scaffold may yet unlock new avenues for treating a range of neurological disorders.
References
- 1. mdpi.com [mdpi.com]
- 2. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Proton Relay Catalysis Enables the Synthesis of 2‑Oxa- and 2‑Azabicyclo[2.2.1]heptanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epibatidine: impact on nicotinic receptor research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Epibatidine structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers Publishing Partnerships | Evaluation of novel epibatidine analogs in the rat nicotine drug discrimination assay and in the rat chronic constriction injury neuropathic pain model [frontierspartnerships.org]
- 8. researchgate.net [researchgate.net]
- 9. Hot plate test - Wikipedia [en.wikipedia.org]
- 10. maze.conductscience.com [maze.conductscience.com]
- 11. benchchem.com [benchchem.com]
- 12. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Conformational Analysis of N-acyl 7-azabicyclo[2.2.1]heptane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 7-azabicyclo[2.2.1]heptane scaffold is a key structural motif in a variety of biologically active compounds and natural products. The conformational properties of N-acyl derivatives of this bicyclic system are of particular interest as they significantly influence molecular recognition and biological activity. This technical guide provides an in-depth analysis of the conformational landscape of N-acyl this compound, focusing on the restricted rotation around the N-acyl bond and the inherent pyramidalization of the bridgehead nitrogen. We will delve into the experimental and computational methodologies used to characterize these conformations, present key quantitative data, and provide detailed experimental protocols.
Introduction
The rigid bicyclic framework of this compound provides a valuable platform in medicinal chemistry for the design of conformationally constrained ligands. Acylation of the nitrogen atom introduces a new element of conformational diversity due to the partial double bond character of the amide bond, leading to the existence of rotational isomers (rotamers). Understanding the energetic barrier to this rotation and the preferred conformational states is crucial for structure-activity relationship (SAR) studies and rational drug design.
A key feature of the N-acyl this compound system is the non-planar geometry of the amide nitrogen. Unlike typical acyclic amides which are predominantly planar, the nitrogen atom in this bicyclic system exhibits significant pyramidalization.[1][2] This deviation from planarity has profound effects on the electronic and steric properties of the molecule, including a reduction in the rotational barrier of the amide bond compared to their monocyclic counterparts.[1]
This guide will explore the conformational analysis of these molecules through the lens of various analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, complemented by computational modeling.
Conformational Isomerism: Restricted Amide Bond Rotation
The primary conformational isomerism in N-acyl this compound derivatives arises from the restricted rotation about the amide (N-CO) bond.[3] This gives rise to two distinct rotameric states, often designated as syn and anti or E and Z, depending on the relative orientation of the acyl substituent and the bicyclic framework. The energy barrier to this rotation is a critical parameter that dictates the conformational dynamics of the molecule at physiological temperatures.
Quantitative Analysis of Rotational Energy Barriers
Variable-temperature NMR spectroscopy is the principal experimental technique used to quantify the energy barrier to amide bond rotation. By monitoring the coalescence of signals from the two rotamers as the temperature is increased, the Gibbs free energy of activation (ΔG‡) for the rotational process can be determined.
| Compound | Acyl Group | Solvent | ΔG‡ (kcal/mol) | Reference |
| N-acetyl-7-azabicyclo[2.2.1]heptane | Acetyl | - | ~1.2 kcal/mol lower than unstrained analogs | [4][5] |
| N-nitroso-7-azabicyclo[2.2.1]heptane | Nitroso | - | ~6.5 kcal/mol lower than unstrained analogs | [4][5] |
| N-benzoyl-7-azabicyclo[2.2.1]heptane | Benzoyl | - | Reduced compared to monocyclic pyrrolidine amides | [1] |
| endo-10-benzoyl-4-phenyl-4,10-diazatricyclo[5.2.1.0]dec-8-ene-3,5-dione | Benzoyl | - | 16.7 (70 kJ/mol) | [3] |
Note: The energy barriers are generally lower than those observed in acyclic amides, a phenomenon attributed to the pyramidalization of the amide nitrogen in the bicyclic system.[1]
Structural Characterization: The Pyramidal Amide Bond
X-ray crystallography provides definitive evidence for the non-planar nature of the amide bond in N-acyl this compound derivatives. The pyramidalization at the nitrogen atom is a consequence of the geometric constraints imposed by the bicyclic skeleton.
Key Crystallographic Data
The following table summarizes key geometric parameters obtained from X-ray crystal structures of N-acyl this compound derivatives, highlighting the deviation from planarity.
| Compound | Dihedral Angle (ω) | Sum of angles at N | Reference |
| N-benzoyl-7-azabicyclo[2.2.1]heptane | Deviates from 180° | < 360° | [1] |
| N-thiobenzoyl-7-azabicyclo[2.2.1]heptane | 167.1° | - | [6] |
| p-nitro-thioaroyl-7-azabicyclo[2.2.1]heptane | 175.2° | - | [6] |
Note: A planar amide bond would have a dihedral angle (ω) of 180° and the sum of bond angles around the nitrogen atom would be 360°. The observed deviations in the this compound system are significant.
Experimental Protocols
Synthesis of N-acyl this compound Derivatives
A general procedure for the synthesis of N-acyl this compound involves the acylation of this compound.
Detailed Protocol:
-
Dissolve this compound in an inert, anhydrous solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C using an ice bath.
-
Add a suitable base, such as triethylamine or diisopropylethylamine (DIPEA), to the solution.[7]
-
Slowly add the desired acyl chloride or anhydride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for a specified period (typically 1-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure N-acyl this compound derivative.
Variable-Temperature NMR Spectroscopy
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. An evaluation of amide group planarity in this compound amides. Low amide bond rotation barrier in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-pressure synthesis, structures, and conformational properties of some derivatives of 7-azabicyclo[2.2.1] heptane. X-Ray determination of endo-10-benzoyl-4-phenyl-4,10-diazatricyclo[5.2.1.0]dec-8-ene-3,5-dione and exo-10-acetyl-4-phenyl-4,10-diazatricyclo[5.2.1.0]decane-3,5-dione - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
Physical and chemical properties of 7-azabicyclo[2.2.1]heptane hydrochloride
This technical guide provides a comprehensive overview of the physical and chemical properties of 7-azabicyclo[2.2.1]heptane hydrochloride, a key building block in medicinal chemistry. The information is tailored for researchers, scientists, and professionals involved in drug discovery and development, offering detailed data, experimental protocols, and visualizations to support their work.
Core Physical and Chemical Properties
This compound hydrochloride is a white solid, recognized for its rigid bicyclic structure which serves as a constrained analog of proline. This structural rigidity is a valuable attribute in the design of pharmacologically active molecules, as it allows for precise three-dimensional positioning of substituents to optimize interactions with biological targets.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative physical and chemical properties of this compound and its hydrochloride salt.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₁N·HCl | [3] |
| Molecular Weight | 133.62 g/mol | [3][4] |
| CAS Number | 27514-07-4 | [3][4] |
| Appearance | White solid | [5] |
| Purity | ≥96% | [5] |
Table 1: General Properties of this compound Hydrochloride
| Property | Value | Source(s) |
| Melting Point | 261-263 °C | |
| Boiling Point | 144.1 °C at 760 mmHg (of free base) | [4] |
| Solubility | Sparingly soluble in water (21 g/L at 25 °C for free base) |
Table 2: Physical Properties of this compound and its Hydrochloride
Spectral Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation of this compound hydrochloride.
| Nucleus | Solvent | Chemical Shift (δ) ppm |
| ¹H NMR | CDCl₃ | 0.5 (1H), 5.8 (1H), 7.76 (2H), 8.36 (2H) |
| ¹³C NMR | Not explicitly found for hydrochloride salt |
Table 3: NMR Spectral Data for this compound Hydrochloride
Experimental Protocols
Detailed experimental protocols are essential for the synthesis and characterization of this compound hydrochloride.
Synthesis of this compound Hydrochloride
A common synthetic route to N-substituted 7-azabicyclo[2.2.1]heptanes starts from trans-4-aminocyclohexanol.[1] The overall workflow involves N-protection, mesylation, intramolecular cyclization, deprotection, and finally N-substitution.[1] The hydrochloride salt can be obtained by treating the free base with hydrochloric acid.
Caption: Overall workflow for the synthesis of N-substituted 7-azabicyclo[2.2.1]heptanes.
Step 1: N-Protection of trans-4-Aminocyclohexanol The amino group of trans-4-aminocyclohexanol hydrochloride is protected, for example, with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate in the presence of a base like triethylamine in a solvent such as dichloromethane.[1]
Step 2: Mesylation of N-Boc-4-aminocyclohexanol The hydroxyl group is activated by conversion to a good leaving group, typically a mesylate, by reacting with methanesulfonyl chloride in the presence of a base.[1]
Step 3: Intramolecular Cyclization The mesylated compound undergoes intramolecular cyclization upon treatment with a strong base to form the bicyclic N-Boc-7-azabicyclo[2.2.1]heptane.[1]
Step 4: Deprotection The Boc protecting group is removed under acidic conditions to yield the free base, this compound.[1]
Step 5: Formation of the Hydrochloride Salt The free base is dissolved in a suitable solvent and treated with hydrochloric acid to precipitate the hydrochloride salt, which can then be isolated by filtration.
Determination of Melting Point
The melting point of this compound hydrochloride is determined using a capillary melting point apparatus.
References
Stereochemistry of 7-Azabicyclo[2.2.1]heptane Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 7-azabicyclo[2.2.1]heptane scaffold, a conformationally constrained proline analogue, is a privileged structural motif in medicinal chemistry. Its rigid bicyclic structure provides a unique three-dimensional orientation for substituents, enabling precise interactions with biological targets. This technical guide delves into the stereochemical intricacies of these derivatives, summarizing key synthetic strategies, conformational analyses, and biological activities, with a focus on their role as nicotinic acetylcholine receptor (nAChR) and sigma (σ) receptor ligands.
Synthetic Strategies and Stereocontrol
The synthesis of stereochemically pure this compound derivatives is crucial for elucidating their structure-activity relationships. Various strategies have been developed to control the stereochemistry of these molecules, including Diels-Alder reactions, intramolecular cyclizations, and the use of chiral templates.
A common approach involves the Diels-Alder reaction between a pyrrole derivative and a suitable dienophile.[1][2] For instance, the reaction between methyl 2-benzamidoacrylate and Danishefsky's diene is a key step in the synthesis of 2-hydroxy-7-azabicyclo[2.2.1]-heptane-1-carboxylic acids, which are constrained analogues of 3-hydroxyproline.[1][2] Subsequent steps, including base-promoted internal nucleophilic displacement and resolution of diastereomers, allow for the isolation of all four enantiomerically pure stereoisomers.[1][2]
Another versatile method is the intramolecular cyclization of substituted cyclohexene precursors.[3] Stereoselective bromination of benzyl(cis-3,trans-4-dibromocyclohex-1-yl)carbamates, followed by a sodium hydride-mediated intramolecular cyclization, yields various this compound derivatives.[3] The stereochemical outcome of these reactions is often dictated by the geometry of the starting cyclohexene and the reaction conditions.
The synthesis of the potent analgesic, epibatidine, and its analogues has been a significant driver for the development of stereoselective routes to this compound derivatives.[4][5][6] Strategies include the contraction of the tropinone skeleton via a Favorskii rearrangement and highly exo-selective asymmetric hetero Diels-Alder reactions.[4][5] Enantioselective approaches using chiral starting materials like D-(-)-quinic acid have also been successfully employed for the formal synthesis of (+)-epibatidine.[4]
Below is a generalized workflow for the synthesis of N-substituted 7-azabicyclo[2.2.1]heptanes starting from 4-aminocyclohexanol.
References
The Ascendancy of 7-Azabicyclo[2.2.1]heptane Analogues in Neuropharmacology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The rigid 7-azabicyclo[2.2.1]heptane core has emerged as a privileged scaffold in modern medicinal chemistry, particularly in the pursuit of novel ligands for nicotinic acetylcholine receptors (nAChRs). Analogues built upon this framework, most notably inspired by the potent analgesic alkaloid epibatidine, have demonstrated a remarkable range of biological activities.[1][2] This technical guide provides an in-depth exploration of the biological activities of these compounds, focusing on their structure-activity relationships, the experimental methodologies used for their evaluation, and the signaling pathways they modulate.
Quantitative Analysis of Binding Affinities
The interaction of this compound analogues with nAChR subtypes is a critical determinant of their pharmacological profile. High-affinity binding is a prerequisite for potent agonistic or antagonistic activity. The following table summarizes the binding affinities (Ki) of a selection of these analogues for the most commonly studied nAChR subtypes, α4β2 and α7. These values, typically determined through radioligand binding assays, offer a quantitative measure of the interaction between the compound and the receptor.
| Compound | nAChR Subtype | Ki (nM) | Reference Compound | Ki (nM) |
| Epibatidine | α4β2 | 0.001 | Nicotine | - |
| α7 | 14 | - | ||
| 2'-Fluoro-3'-(4-nitrophenyl)deschloroepibatidine (RTI-102) | α4β2 | - | Nicotine | - |
| 2'-Fluorodeschloroepibatidine (RTI-36) | α4β2 | - | Nicotine | - |
| 3'-(3″-dimethylaminophenyl)-epibatidine (RTI-76) | α4β2 | - | Nicotine | - |
| Pyridazine analogue 24 | α4β2 | - | Epibatidine | - |
| N-methyl derivative 28 | α4β2 | - | Epibatidine | - |
| 1-substituted analogue | α4β2 | 40 | - | - |
| 1-substituted analogue | α4β2 | 290 | - | - |
| exo-2-(3'-Amino-2'-chloro-5'-pyridinyl)-7-azabicyclo[2.2.1]heptane (2i) | α4β2 | 0.001 | Epibatidine | 0.026 |
| α7 | 14 | Epibatidine | 7 | |
| 2'-Fluoro-epibatidine (1b) | α4β2 | - | Epibatidine | - |
| 2'-Bromo-epibatidine (1c) | α4β2 | - | Epibatidine | - |
| 2'-Iodo-epibatidine (1d) | α4β2 | - | Epibatidine | - |
| 2'-Amino-epibatidine (1f) | α4β2 | - | Nicotine | - |
Experimental Protocols
A thorough understanding of the biological activity of this compound analogues necessitates a detailed appreciation of the experimental methods employed in their evaluation. This section provides comprehensive protocols for key in vitro and in vivo assays.
In Vitro Assays
1. Radioligand Binding Assay for nAChR Affinity
This assay quantifies the affinity of a test compound for a specific nAChR subtype by measuring its ability to displace a radiolabeled ligand, such as [3H]-epibatidine.[3][4][5]
-
Materials and Reagents:
-
[3H]-Epibatidine (specific activity ~50-80 Ci/mmol)
-
Tissue source: Rat brain regions (e.g., cortex, thalamus) or cell lines expressing specific nAChR subtypes (e.g., HEK293 cells)
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, containing protease inhibitors (e.g., EDTA, PMSF)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Non-specific Binding Ligand: Nicotine (e.g., 100 µM final concentration) or cytisine
-
Test compounds (this compound analogues) at various concentrations
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethylenimine (PEI)
-
Scintillation cocktail and vials
-
Liquid scintillation counter
-
Homogenizer and centrifuge
-
-
Experimental Workflow:
Workflow for nAChR Radioligand Binding Assay
-
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold homogenization buffer. Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris. Collect the supernatant and centrifuge at high speed (e.g., 40,000 x g) to pellet the membranes. Resuspend the membrane pellet in assay buffer.
-
Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).
-
Binding Assay: In a 96-well plate, incubate a fixed amount of membrane protein with a constant concentration of [3H]-epibatidine (typically at or below its Kd value) and varying concentrations of the test compound. For determining non-specific binding, a high concentration of an unlabeled nAChR ligand (e.g., nicotine) is used.
-
Incubation: Incubate the reaction mixtures for a sufficient time to reach equilibrium (e.g., 1-2 hours at 4°C or room temperature).
-
Filtration: Rapidly terminate the binding reaction by filtering the mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. Whole-Cell Patch-Clamp Electrophysiology for Functional Activity
This technique measures the ion flow through nAChRs in response to the application of a test compound, providing information on its functional activity as an agonist, antagonist, or partial agonist.[6][7][8][9][10]
-
Materials and Reagents:
-
Cell line expressing the nAChR subtype of interest (e.g., Xenopus oocytes or HEK293 cells)
-
External solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES, glucose, pH 7.4)
-
Internal pipette solution (e.g., containing KCl, MgCl2, EGTA, HEPES, ATP, GTP, pH 7.2)
-
Test compounds (this compound analogues)
-
Patch-clamp amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pulling patch pipettes
-
-
Experimental Workflow:
Workflow for Whole-Cell Patch-Clamp Recording
-
Procedure:
-
Cell Preparation: Culture cells expressing the target nAChR subtype on glass coverslips.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries using a micropipette puller to achieve a tip resistance of 2-5 MΩ when filled with the internal solution. Fire-polish the tip to ensure a smooth surface for sealing.
-
Gigaseal Formation: Under a microscope, carefully approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.
-
Compound Application: Perfuse the external solution containing the test compound onto the cell.
-
Data Recording: In voltage-clamp mode, hold the cell membrane at a constant potential (e.g., -60 mV) and record the inward current elicited by the application of the agonist. For antagonists, co-apply the antagonist with a known agonist and measure the reduction in the agonist-induced current.
-
Data Analysis: Construct concentration-response curves by plotting the peak current amplitude against the logarithm of the agonist concentration. Fit the data with the Hill equation to determine the EC50 (the concentration that elicits a half-maximal response) and the Emax (the maximum response).
-
In Vivo Assays
1. Hot Plate Test for Antinociception
This assay assesses the analgesic properties of a compound by measuring the latency of a rodent to react to a thermal stimulus.[11][12]
-
Materials and Reagents:
-
Hot plate apparatus with adjustable temperature
-
Test animals (e.g., mice or rats)
-
Test compound and vehicle
-
Stopwatch
-
-
Procedure:
-
Acclimatization: Acclimatize the animals to the testing room and handling for several days before the experiment.
-
Baseline Measurement: Place each animal on the hot plate (maintained at a constant temperature, e.g., 52-55°C) and record the time it takes for the animal to exhibit a nociceptive response (e.g., licking a paw or jumping). This is the baseline latency. A cut-off time (e.g., 30-60 seconds) is set to prevent tissue damage.
-
Compound Administration: Administer the test compound or vehicle to the animals via the desired route (e.g., intraperitoneal, subcutaneous).
-
Post-treatment Measurement: At predetermined time points after compound administration (e.g., 15, 30, 60 minutes), place the animals back on the hot plate and measure their reaction latencies.
-
Data Analysis: Calculate the percentage of maximum possible effect (%MPE) using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.
-
2. Tail-Flick Test for Antinociception
This assay also measures thermal nociception by quantifying the time it takes for an animal to withdraw its tail from a focused beam of heat.[11][12]
-
Materials and Reagents:
-
Tail-flick apparatus with a radiant heat source
-
Test animals (e.g., rats)
-
Test compound and vehicle
-
Timer
-
-
Procedure:
-
Acclimatization: Acclimatize the animals to the restraining device and the procedure.
-
Baseline Measurement: Place the animal in the restrainer and position its tail over the heat source. Measure the time it takes for the animal to flick its tail away from the heat. This is the baseline latency. A cut-off time is also employed.
-
Compound Administration: Administer the test compound or vehicle.
-
Post-treatment Measurement: Measure the tail-flick latency at various time points after administration.
-
Data Analysis: Calculate the %MPE as described for the hot plate test.
-
Signaling Pathways
Activation of nAChRs by this compound analogues initiates a cascade of intracellular signaling events, primarily driven by the influx of cations (Na+ and Ca2+) through the receptor's ion channel.[13][14][15][16] This leads to membrane depolarization and the activation of various downstream signaling pathways that can influence neuronal excitability, gene expression, and cell survival.
Nicotinic Acetylcholine Receptor (nAChR) Signaling Cascade
Simplified nAChR Signaling Pathway
The binding of a this compound agonist to the nAChR triggers the opening of its ion channel, leading to an influx of Ca2+ and Na+ ions. The resulting membrane depolarization can activate voltage-gated calcium channels (VGCCs), further increasing intracellular Ca2+ concentrations. This elevation in intracellular Ca2+ acts as a second messenger, activating a variety of downstream effectors, including:
-
Calmodulin-dependent protein kinases (CaMKs): These kinases phosphorylate a wide range of proteins, including transcription factors like CREB (cAMP response element-binding protein), which in turn regulates the expression of genes involved in synaptic plasticity and cell survival.
-
Protein kinase C (PKC): This family of kinases is involved in diverse cellular processes, including the modulation of ion channel activity and neurotransmitter release.
-
Phosphoinositide 3-kinase (PI3K)/Akt pathway: This is a major signaling pathway that promotes cell survival and proliferation.
The integrated output of these signaling cascades ultimately determines the physiological response to the activation of nAChRs by this compound analogues, which can range from analgesia and cognitive enhancement to neuroprotection.
Conclusion
The this compound scaffold has proven to be a highly versatile platform for the design of potent and selective nAChR modulators. The data and protocols presented in this guide provide a comprehensive overview of the biological activities of these compounds and the methodologies used to characterize them. Further research into the structure-activity relationships and the intricate signaling pathways modulated by these analogues will undoubtedly pave the way for the development of novel therapeutics for a range of neurological and psychiatric disorders.
References
- 1. EPIBATIDINE ANALOGS SYNTHESIZED FOR CHARACTERIZATION OF NICOTINIC PHARMACOPHORES—A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The binding orientation of epibatidine at α7 nACh receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Whole Cell Patch Clamp Protocol [protocols.io]
- 8. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 9. mdpi.com [mdpi.com]
- 10. Whole-cell patch-clamp recording and parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antinociception after nicotine administration into the mesopontine tegmentum of rats: evidence for muscarinic actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Experimental considerations for the assessment of in vivo and in vitro opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Mammalian Nicotinic Acetylcholine Receptors: From Structure to Function - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
7-Azabicyclo[2.2.1]heptane: A Versatile Scaffold for Selective Sigma-2 Receptor Ligands
An In-depth Technical Guide for Researchers and Drug Development Professionals
The sigma-2 (σ2) receptor, now identified as transmembrane protein 97 (TMEM97), has emerged as a compelling target for therapeutic intervention in a range of pathologies, most notably in oncology due to its overexpression in proliferating tumor cells.[1] The development of selective ligands for the σ2 receptor is crucial for both diagnostic and therapeutic applications. Among the various chemical scaffolds explored, the rigid 7-azabicyclo[2.2.1]heptane core has proven to be a promising framework for achieving high affinity and selectivity for the σ2 receptor. This technical guide provides a comprehensive overview of the this compound scaffold in the context of σ2 receptor ligand design, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological and experimental workflows.
Data Presentation: Sigma-2 Receptor Binding Affinities
The affinity of ligands for the sigma-1 (σ1) and sigma-2 (σ2) receptors is a critical parameter in the development of selective therapeutic agents. The following tables summarize the in vitro binding affinities (Ki) of a series of N-substituted this compound derivatives, highlighting the structure-activity relationships (SAR) that govern their potency and selectivity. The data is extracted from key studies in the field, primarily from the work of Banister et al. (2012).[2]
Table 1: In Vitro Binding Affinities of N-Arylalkyl-7-azabicyclo[2.2.1]heptanes at Sigma-1 and Sigma-2 Receptors
| Compound | N-Substituent | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (σ1/σ2) |
| 1 | Benzyl | 138 ± 15 | 25 ± 3 | 5.5 |
| 2 | 4-Methoxybenzyl | 89 ± 9 | 15 ± 2 | 5.9 |
| 3 | Phenethyl | 55 ± 6 | 8.5 ± 1.1 | 6.5 |
| 4 | 3-Phenylpropyl | 42 ± 5 | 7.1 ± 0.9 | 5.9 |
Table 2: In Vitro Binding Affinities of N-Alicyclic and N-Polycyclic-7-azabicyclo[2.2.1]heptanes at Sigma-1 and Sigma-2 Receptors
| Compound | N-Substituent | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (σ1/σ2) |
| 5 | Cyclohexylmethyl | 25 ± 3 | 35 ± 4 | 0.7 |
| 6 | Adamantan-1-ylmethyl | 15 ± 2 | 18 ± 2 | 0.8 |
Note: Data is presented as mean ± SEM. Ki values were determined by competitive radioligand binding assays.
The SAR data indicates that N-arylalkyl substituents on the this compound scaffold generally confer selectivity for the σ2 receptor subtype, with increasing alkyl chain length between the nitrogen and the phenyl ring leading to enhanced affinity for both receptors while maintaining a preference for σ2.[2] In contrast, bulky alicyclic and polycyclic substituents tend to result in high affinity for both sigma receptor subtypes with little to no selectivity.[2]
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the synthesis and pharmacological evaluation of this compound-based sigma-2 receptor ligands.
Synthesis of the this compound Scaffold
A common route to the this compound core involves a multi-step synthesis starting from readily available precursors. The following is a representative protocol:
Step 1: N-Protection of a Cyclohexene Derivative A suitable cyclohexene derivative, such as 4-aminocyclohexene, is protected with a group like tert-butyloxycarbonyl (Boc) to prevent side reactions in subsequent steps.
Step 2: Bromination The protected cyclohexene is subjected to bromination to introduce two bromine atoms across the double bond, typically yielding a dibromocyclohexane derivative.
Step 3: Intramolecular Cyclization The dibromo-N-protected intermediate undergoes a base-mediated intramolecular cyclization. The nitrogen atom displaces one of the bromine atoms, forming the bicyclic this compound ring system.
Step 4: Deprotection The protecting group is removed from the nitrogen atom, yielding the parent this compound scaffold.
Step 5: N-Substitution The final step involves the N-alkylation or N-arylation of the this compound core with the desired substituent to generate the target ligands. This is often achieved by reacting the secondary amine with an appropriate alkyl or aryl halide in the presence of a base.
Sigma-2 Receptor Competition Binding Assay
This in vitro assay is used to determine the binding affinity (Ki) of the synthesized compounds for the sigma-2 receptor.
Materials:
-
Radioligand: [³H]1,3-di-o-tolylguanidine ([³H]DTG), a non-selective sigma receptor ligand.
-
Sigma-1 Masking Agent: (+)-Pentazocine, a selective sigma-1 receptor ligand.
-
Tissue Preparation: Rat liver membrane homogenates, which have a high density of sigma-2 receptors.
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
Test Compounds: The synthesized this compound derivatives.
-
Non-specific Binding Control: Haloperidol (at a high concentration, e.g., 10 µM).
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Prepare a series of dilutions of the test compounds.
-
In a 96-well plate, incubate the rat liver membrane homogenate with a fixed concentration of [³H]DTG and varying concentrations of the test compound.
-
To selectively measure binding to the sigma-2 receptor, include a saturating concentration of (+)-pentazocine in all wells to block the binding of [³H]DTG to sigma-1 receptors.
-
For determining non-specific binding, a separate set of wells should contain the membrane homogenate, [³H]DTG, (+)-pentazocine, and a high concentration of haloperidol.
-
Incubate the plates at room temperature for a defined period (e.g., 120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Functional Assays: Cell Viability and Caspase Activation
To characterize the functional activity of the this compound-based ligands (i.e., as agonists or antagonists), cell-based assays are employed. Sigma-2 receptor agonists are known to induce apoptosis in cancer cells.[3]
Cell Viability Assay (MTT Assay):
-
Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the test compound for a specified duration (e.g., 48 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce MTT to a purple formazan product.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Cell viability is expressed as a percentage of the untreated control.
Caspase-3/7 Activity Assay:
-
Seed and treat the cells as described for the cell viability assay.
-
Lyse the cells to release their contents.
-
Add a luminogenic or fluorogenic caspase-3/7 substrate to the cell lysate.
-
Incubate to allow for cleavage of the substrate by activated caspase-3 and -7.
-
Measure the resulting luminescence or fluorescence, which is proportional to the caspase activity.
Signaling Pathways
While the precise signaling cascade initiated by the activation of the σ2 receptor is still under active investigation, a significant body of evidence points towards the induction of a caspase-independent apoptotic pathway.[4] This is a notable departure from many classical apoptotic pathways that are heavily reliant on caspase activation.
Activation of the σ2 receptor by an agonist ligand is thought to lead to an increase in intracellular calcium levels, though the exact mechanism of this increase is not fully elucidated. This dysregulation of calcium homeostasis is a key event that can trigger downstream apoptotic signaling. The pathway appears to bypass the release of cytochrome c from the mitochondria, a hallmark of the intrinsic apoptotic pathway. Consequently, the activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-3 and -7) is not a primary event in σ2 receptor-mediated cell death. Instead, the cell proceeds towards apoptosis through alternative mechanisms, which may involve other proteases and nucleases.
Conclusion
The this compound scaffold represents a valuable and versatile platform for the design of selective sigma-2 receptor ligands. The rigid bicyclic structure allows for precise orientation of substituents, enabling the fine-tuning of binding affinity and selectivity. The N-arylalkyl derivatives, in particular, have demonstrated significant promise as selective σ2 receptor ligands. The experimental protocols outlined in this guide provide a framework for the synthesis and pharmacological characterization of these compounds. Further elucidation of the downstream signaling pathways activated by these ligands will be crucial for the development of novel therapeutics targeting the sigma-2 receptor for the treatment of cancer and other proliferative diseases.
References
The Discovery and Development of 7-Azabicyclo[2.2.1]heptane-Based Analgesics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for potent and safe analgesics has led researchers to explore a diverse range of chemical scaffolds. Among these, the rigid 7-azabicyclo[2.2.1]heptane core has emerged as a promising framework for the design of novel pain therapeutics. This technical guide provides an in-depth overview of the discovery, synthesis, structure-activity relationships (SAR), and pharmacological evaluation of this compound-based analgesics. The content herein is intended to serve as a comprehensive resource for professionals engaged in the field of drug discovery and development.
Introduction: The Rise of a Novel Analgesic Scaffold
The story of this compound-based analgesics is intrinsically linked to the discovery of epibatidine, a potent non-opioid analgesic isolated from the skin of the Ecuadoran poison frog, Epipedobates tricolor.[1] Epibatidine's unique structure, featuring the this compound core, and its remarkable analgesic potency, estimated to be 200-400 times that of morphine, sparked significant interest in the scientific community.[2] Subsequent research revealed that epibatidine exerts its effects primarily through agonism at nicotinic acetylcholine receptors (nAChRs), a distinct mechanism from traditional opioid analgesics.[1] This discovery opened a new avenue for the development of analgesics with potentially fewer of the side effects associated with opioids, such as respiratory depression and addiction.
The rigid, bicyclic nature of the this compound scaffold provides a conformationally constrained framework that allows for the precise orientation of substituents, leading to high-affinity interactions with biological targets.[3] This has made it a valuable scaffold in medicinal chemistry beyond analgesia, with derivatives showing activity at sigma receptors as well.[2] This guide will focus on the analgesic applications, delving into the synthetic strategies, pharmacological profiling, and the critical structure-activity relationships that govern the potency and selectivity of these compounds.
Synthesis of the this compound Core and Analogs
The synthesis of the this compound ring system has been a subject of extensive research, with numerous strategies developed to access this key scaffold and its derivatives.
One common approach involves the transformation of tropinone, a readily available starting material. This can be achieved through a Favorskii rearrangement of N-carbethoxytropinone, which contracts the tropinone skeleton to form the desired this compound ring system.[4]
Another versatile method utilizes a Diels-Alder reaction. For instance, the cycloaddition of N-protected pyrroles with suitable dienophiles can construct the bicyclic core.[2] The choice of protecting group on the nitrogen atom is crucial for modulating the reactivity and stability of the resulting cycloadduct.
A straightforward, one-pot synthesis for this compound-1-carbonitriles starts from cyclohexanones bearing a leaving group at the 4-position. In situ imine formation followed by cyanide addition and intramolecular cyclization provides the bicyclic core with a nitrile functionality that can be further elaborated to generate diverse analogs.
The synthesis of specific analogs, such as those of epibatidine, often involves the introduction of a heteroaryl moiety at the 2-position of the bicyclic scaffold. This can be accomplished through various cross-coupling reactions, such as the Suzuki-Miyaura coupling, with a pre-functionalized this compound intermediate.[5]
dot
Pharmacological Evaluation: Key Experimental Protocols
The characterization of this compound-based analgesics involves a battery of in vitro and in vivo assays to determine their binding affinity, functional activity, and analgesic efficacy.
In Vitro Radioligand Binding Assays
Radioligand binding assays are crucial for determining the affinity of a compound for its target receptor. For nAChR ligands, [³H]-epibatidine is a commonly used radioligand due to its high affinity.
Protocol: Competitive Radioligand Binding Assay for nAChRs
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat brain cortex) or cells expressing the nAChR subtype of interest in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Assay Procedure:
-
In a 96-well plate, add the following in triplicate:
-
Total Binding: Membrane preparation, [³H]-epibatidine (at a concentration near its Kd), and assay buffer.
-
Non-specific Binding: Membrane preparation, [³H]-epibatidine, and a high concentration of a non-radiolabeled competitor (e.g., nicotine).
-
Competition: Membrane preparation, [³H]-epibatidine, and varying concentrations of the test compound.
-
-
Incubate the plate to allow the binding to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Functional Assays
Functional assays measure the biological response elicited by a compound upon binding to its receptor. For nAChRs, which are ligand-gated ion channels, functional activity is often assessed by measuring ion influx.
Protocol: Calcium Influx Assay
-
Cell Culture:
-
Culture cells stably expressing the nAChR subtype of interest in a suitable medium.
-
Plate the cells in a 96-well plate and allow them to adhere.
-
-
Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
-
Assay Procedure:
-
Wash the cells to remove excess dye.
-
Place the plate in a fluorescence imaging plate reader (e.g., FLIPR).
-
Add varying concentrations of the test compound to the wells.
-
Measure the change in fluorescence intensity over time, which corresponds to the influx of calcium.
-
-
Data Analysis:
-
Determine the maximum fluorescence response for each concentration of the test compound.
-
Plot the response against the logarithm of the test compound concentration.
-
Calculate the EC₅₀ value (the concentration of the test compound that produces 50% of the maximal response) using non-linear regression.
-
In Vivo Analgesia Models
In vivo models are essential for evaluating the analgesic efficacy of a compound in a living organism. The hot plate test is a common method for assessing the response to a thermal pain stimulus.
Protocol: Hot Plate Test in Mice
-
Apparatus:
-
A hot plate apparatus consisting of a heated metal surface enclosed by a transparent cylinder. The temperature is typically maintained at 52-55°C.
-
-
Procedure:
-
Acclimatize the mice to the testing room.
-
Administer the test compound or vehicle control to the mice via a specific route (e.g., intraperitoneal, oral).
-
At a predetermined time after administration, place a mouse on the hot plate and start a timer.
-
Observe the mouse for nocifensive behaviors, such as paw licking, paw shaking, or jumping.
-
Record the latency (time) to the first nocifensive response.
-
To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) is established, and if the mouse does not respond within this time, it is removed from the hot plate.
-
-
Data Analysis:
-
Compare the response latencies of the treated groups to the control group.
-
An increase in response latency indicates an analgesic effect.
-
Calculate the ED₅₀ value (the dose of the compound that produces a maximal possible effect in 50% of the animals).
-
dot
Structure-Activity Relationships and Quantitative Data
The analgesic activity of this compound derivatives is highly dependent on their structural features. SAR studies have provided valuable insights into the key determinants of potency and selectivity.
Key SAR Observations:
-
The this compound Core: The rigid nature of this scaffold is crucial for orienting substituents for optimal receptor interaction.
-
Substituents at the 2-Position: The nature and position of the substituent on the heteroaryl ring at the 2-position significantly influence binding affinity and selectivity for different nAChR subtypes. For instance, in epibatidine analogs, the chloro-substituent on the pyridine ring is important for high potency.
-
N-Substitution: Modification of the nitrogen atom of the bicyclic system can modulate the pharmacological profile.
The following tables summarize key quantitative data for selected this compound-based compounds.
Table 1: In Vitro Binding Affinities (Ki) at nAChR Subtypes
| Compound | nAChR Subtype | Ki (nM) |
| (+)-Epibatidine | α4β2 | 0.02 |
| (-)-Epibatidine | α4β2 | 0.03 |
| Nicotine | α4β2 | 1-6 |
| ABT-594 | α4β2 | ~0.1 |
| Varenicline | α4β2 | ~0.1 |
| Epiboxidine | α4β2 | ~1 |
Note: Data compiled from various sources.[6][7][8] Ki values can vary depending on the experimental conditions.
Table 2: In Vitro Functional Potencies (EC₅₀/IC₅₀) at nAChR Subtypes
| Compound | nAChR Subtype | Potency (nM) | Activity |
| (+)-Epibatidine | α4β2 | ~0.1 | Agonist |
| Nicotine | α4β2 | ~30 | Agonist |
| Varenicline | α4β2 | ~2 | Partial Agonist |
| ABT-594 | α4β2 | ~1 | Agonist |
Note: Data compiled from various sources.[7][9] EC₅₀/IC₅₀ values can vary depending on the specific functional assay used.
Table 3: In Vivo Analgesic Potencies (ED₅₀)
| Compound | Analgesia Model | ED₅₀ (mg/kg) |
| (+)-Epibatidine | Mouse Hot Plate | ~0.002 |
| Morphine | Mouse Hot Plate | ~5-10 |
| Nicotine | Mouse Tail Flick | 2.0 |
Note: Data compiled from various sources.[10] ED₅₀ values can vary depending on the animal model, route of administration, and specific experimental protocol.
Signaling Pathways in nAChR-Mediated Analgesia
Activation of nAChRs by this compound-based agonists initiates a cascade of intracellular signaling events that ultimately lead to an analgesic effect. As ligand-gated ion channels, nAChRs primarily mediate the influx of cations, particularly Na⁺ and Ca²⁺, upon agonist binding. This influx leads to membrane depolarization and the activation of voltage-gated calcium channels, further increasing intracellular calcium concentrations.
The rise in intracellular calcium acts as a second messenger, triggering various downstream signaling pathways, including the activation of protein kinase C (PKC) and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. These pathways can modulate neuronal excitability and neurotransmitter release, contributing to the analgesic effect. For example, activation of nAChRs in brain regions involved in pain processing, such as the periaqueductal gray, can modulate descending pain inhibitory pathways.
dot
Conclusion and Future Directions
The this compound scaffold has proven to be a remarkably fruitful starting point for the discovery of novel analgesics. The journey from the natural product epibatidine to the development of subtype-selective nAChR modulators highlights the power of medicinal chemistry in optimizing the therapeutic potential of a lead compound. While significant progress has been made, the challenge remains to develop compounds with an improved side-effect profile, particularly by enhancing selectivity for specific nAChR subtypes involved in pain modulation while avoiding those associated with toxicity.
Future research in this area will likely focus on:
-
Fine-tuning subtype selectivity: Designing ligands that can differentiate between various nAChR subtypes to minimize off-target effects.
-
Exploring allosteric modulation: Developing compounds that modulate nAChR activity at sites distinct from the agonist binding site, which may offer a more nuanced and safer therapeutic approach.
-
Investigating polypharmacology: Designing ligands that interact with multiple targets involved in pain pathways, potentially leading to synergistic analgesic effects.
The continued exploration of the this compound scaffold holds great promise for the development of the next generation of safe and effective analgesics to address the significant unmet medical need for better pain management.
References
- 1. researchgate.net [researchgate.net]
- 2. EPIBATIDINE ANALOGS SYNTHESIZED FOR CHARACTERIZATION OF NICOTINIC PHARMACOPHORES—A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 1-substituted epibatidine analogues and their in vitro and in vivo evaluation as α4β2 nicotinic acetylcholine receptor ligands - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Epibatidine: A Promising Natural Alkaloid in Health | MDPI [mdpi.com]
- 6. WO2020047323A1 - Heteroaryl-substituted sulfonamide compounds and their use as therapeutic agents - Google Patents [patents.google.com]
- 7. ovid.com [ovid.com]
- 8. data.epo.org [data.epo.org]
- 9. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Pioneering Pathways: An In-depth Technical Guide to the Early Synthetic Routes of 7-Azabicyclo[2.2.1]heptane
For Researchers, Scientists, and Drug Development Professionals
The 7-azabicyclo[2.2.1]heptane core, a rigid bicyclic amine, is a privileged scaffold in medicinal chemistry, forming the foundation of numerous biologically active compounds. Its constrained conformation provides a unique three-dimensional arrangement for substituents, enabling precise interactions with biological targets. This technical guide delves into the seminal, early synthetic routes that first unlocked access to this critical molecular framework, providing a comprehensive overview of the foundational chemistries, detailed experimental protocols, and comparative data for these pioneering approaches.
Core Synthetic Strategies: A Comparative Overview
Early efforts to construct the this compound skeleton were primarily centered around four strategic approaches: a multi-step ring closure from a substituted cyclohexane, the Diels-Alder cycloaddition, a transannular alkylation, and radical cyclization. Each of these routes presented its own set of challenges and advantages, which are summarized below.
Quantitative Data Summary of Early Synthetic Routes
| Synthetic Route | Key Transformation | Starting Material | Number of Steps | Overall Yield (%) | Reference |
| Fraser & Swingle (1970) | Intramolecular Cyclization | trans-4-Aminocyclohexanol | 5 | 36% | [1] |
| Avenoza et al. (2001) | Diels-Alder / Nucleophilic Displacement | D,L-Serine | 5 | 51% (for derivative) | [2] |
| Hart & Rapoport (1999) | Transannular Alkylation | L-Serine | Multi-step | Not explicitly stated for parent | [3] |
| Ikeda et al. (1994) | Radical Cyclization | L-Proline derivative | Multi-step | 40% (for cyclization step) | [4][5] |
Visualizing the Pathways: Synthetic Schematics
The following diagrams, rendered in DOT language, illustrate the logical flow of the key early synthetic routes to the this compound core.
Detailed Experimental Protocols
The following sections provide detailed experimental methodologies for the key transformations in these pioneering syntheses.
Multi-step Synthesis from trans-4-Aminocyclohexanol (Fraser & Swingle, 1970)
This route provides the parent this compound in a relatively efficient five-step sequence.[1]
Step 1: N-Carbobenzoxy-trans-4-aminocyclohexanol
To a solution of trans-4-aminocyclohexanol hydrochloride (15.1 g, 0.1 mol) in 100 mL of water was added sodium carbonate (10.6 g, 0.1 mol). The mixture was cooled in an ice bath, and benzyl chloroformate (17.1 g, 0.1 mol) was added dropwise with vigorous stirring. The reaction was allowed to warm to room temperature and stirred for an additional 2 hours. The white precipitate was collected by filtration, washed with cold water, and recrystallized from ethanol-water to afford N-carbobenzoxy-trans-4-aminocyclohexanol.
-
Yield: 78%
Step 2: N-Carbobenzoxy-trans-4-aminocyclohexyl Mesylate
N-Carbobenzoxy-trans-4-aminocyclohexanol (12.45 g, 0.05 mol) was dissolved in 100 mL of dry pyridine and cooled to 0 °C. Methanesulfonyl chloride (6.3 g, 0.055 mol) was added dropwise, and the mixture was stirred at 0 °C for 4 hours. The reaction mixture was then poured into 200 mL of ice-water, and the resulting precipitate was collected by filtration, washed with water, and dried.
-
Yield: 92%
Step 3: N-Carbobenzoxy-7-azabicyclo[2.2.1]heptane
A solution of N-carbobenzoxy-trans-4-aminocyclohexyl mesylate (9.8 g, 0.03 mol) in 100 mL of dry toluene was added to a suspension of sodium hydride (1.44 g of a 50% dispersion in oil, 0.03 mol) in 50 mL of dry toluene. The mixture was heated to reflux for 18 hours. After cooling, the reaction was quenched by the careful addition of water. The organic layer was separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was purified by column chromatography.
-
Yield: 85%
Step 4: this compound
A solution of N-carbobenzoxy-7-azabicyclo[2.2.1]heptane (4.6 g, 0.02 mol) in 50 mL of ethanol was hydrogenated over 10% palladium on carbon (0.5 g) at 50 psi for 4 hours. The catalyst was removed by filtration through Celite, and the filtrate was concentrated. The resulting amine was distilled under reduced pressure.
-
Overall Yield (from trans-4-aminocyclohexanol): 36%
Diels-Alder/Nucleophilic Displacement Approach (Avenoza et al., 2001)
This method constructs a functionalized this compound derivative, showcasing the utility of the Diels-Alder reaction.[2]
Step 1 & 2: Methyl 1-benzamido-4-oxo-2-cyclohexene-1-carboxylate
A mixture of methyl 2-benzamidoacrylate (4.1 g, 20 mmol), Danishefsky's diene (4.3 g, 25 mmol), and a catalytic amount of hydroquinone was heated in 50 mL of toluene at reflux for 72 hours. The solvent was evaporated, and the residue was dissolved in a 1:4 mixture of 0.005 N HCl and THF (50 mL) and stirred for 7 hours. The solvent was removed, and the residue was dissolved in methanol (50 mL) containing DBU (3.0 g, 20 mmol) and stirred at 5 °C for 12 hours. The mixture was then neutralized with 1 N HCl and extracted with ethyl acetate. The organic layer was washed with brine, dried, and concentrated. The product was purified by column chromatography.
-
Yield: 55%
Step 3: Methyl 1-benzamido-4-oxocyclohexane-1-carboxylate
The enone from the previous step (2.7 g, 10 mmol) was dissolved in 50 mL of ethyl acetate and hydrogenated over 10% palladium on carbon (0.27 g) at atmospheric pressure until the uptake of hydrogen ceased. The catalyst was filtered off, and the solvent was evaporated to give the saturated ketone.
-
Yield: 95%
Step 4 & 5: Methyl N-benzoyl-7-azabicyclo[2.2.1]heptane-1-carboxylate
The ketone (2.75 g, 10 mmol) was dissolved in 50 mL of methanol and cooled to 0 °C. Sodium borohydride (0.4 g, 10.5 mmol) was added in portions. After stirring for 1 hour, the reaction was quenched with acetone, and the solvent was evaporated. The residue was taken up in ethyl acetate and water. The organic layer was dried and concentrated. The resulting alcohol was dissolved in 50 mL of dry pyridine, cooled to 0 °C, and methanesulfonyl chloride (1.26 g, 11 mmol) was added. The mixture was stirred for 4 hours and then worked up as described previously. The crude mesylate was dissolved in 50 mL of dry THF, and potassium tert-butoxide (1.23 g, 11 mmol) was added. The mixture was stirred at room temperature for 16 hours. The reaction was quenched with water and extracted with ethyl acetate. The organic extracts were washed, dried, and concentrated, and the product was purified by chromatography.
-
Yield (two steps): 68%
-
Overall Yield (from methyl 2-benzamidoacrylate): 35% (for the bicyclic product)
Transannular Alkylation Approach (Hart & Rapoport, 1999)
This elegant strategy utilizes a key intramolecular cyclization to form the bicyclic system from a substituted pyrrolidine precursor, demonstrating a powerful method for stereocontrolled synthesis.[3]
Key Step: Transannular Alkylation to form tert-butyl 7-benzyloxycarbonyl-7-azabicyclo[2.2.1]hept-2-ene-1-carboxylate
To a solution of the pyrrolidine precursor, tert-butyl (2S,3S,5R)-7-benzyloxycarbonyl-5-(iodomethyl)-3-((triisopropylsilyl)oxy)pyrrolidine-2-carboxylate (1.0 g, 1.5 mmol) in 15 mL of dry THF at -78 °C was added a 1.0 M solution of LHMDS in THF (1.65 mL, 1.65 mmol). The reaction was stirred at -78 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 12 hours. The reaction was quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product was purified by flash chromatography.
-
Yield: Not explicitly stated for this specific step in the abstract, but this represents the crucial bond-forming reaction.
Radical Cyclization Approach (Ikeda et al., 1994)
This approach introduces a modern synthetic method for the construction of the this compound skeleton, offering a different disconnection strategy.[4][5]
Key Step: Radical Cyclization
A solution of methyl N-(o-bromobenzoyl)-2-(prop-2-enyl)pyrrolidine-2-carboxylate (0.35 g, 1.0 mmol) and AIBN (16 mg, 0.1 mmol) in 10 mL of dry, degassed toluene was heated to reflux. To this solution was added a solution of tributyltin hydride (0.67 g, 2.3 mmol) in 5 mL of toluene via syringe pump over 4 hours. The mixture was refluxed for an additional hour. After cooling, the solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica gel.
-
Yield of this compound derivative: 40% (as a mixture of diastereomers)
Conclusion
The early synthetic routes to this compound laid the critical groundwork for the development of a vast array of pharmacologically important molecules. From classical multi-step ring closures to the strategic implementation of pericyclic reactions and modern radical cyclizations, these pioneering efforts showcased diverse and ingenious approaches to this valuable bicyclic core. The detailed protocols and comparative data presented in this guide offer a valuable resource for researchers and professionals in the field, providing both a historical perspective and practical insights into the foundational chemistry of this important heterocyclic system.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. investigacion.unirioja.es [investigacion.unirioja.es]
- 3. Conformationally Constrained this compound Amino Acids. Synthesis of a Glutamic Acid Analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of this compound and 8-azabicyclo[3.2.1]octane, systems using radical cyclization | Semantic Scholar [semanticscholar.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis Utilizing 7-Azabicyclo[2.2.1]heptane Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of peptide science and drug discovery, the conformational rigidity of a peptide backbone can be a critical determinant of its biological activity, receptor selectivity, and metabolic stability. The incorporation of constrained amino acid analogues is a powerful strategy to modulate these properties. 7-Azabicyclo[2.2.1]heptane-based amino acids, such as this compound-1-carboxylic acid (Ahc) and this compound-2-carboxylic acid (Abh), serve as rigid proline analogues. Their bicyclic structure imparts a fixed geometry that can induce specific secondary structures, such as β-turns, and introduce non-planar amide bonds into the peptide chain.
These application notes provide a comprehensive guide to the use of Fmoc-protected this compound amino acids in solid-phase peptide synthesis (SPPS). The following sections detail the advantages of incorporating these analogues, provide comparative data on synthesis parameters, and offer step-by-step experimental protocols for their successful integration into peptide sequences.
Advantages of Incorporating this compound Amino Acids
The unique structural features of this compound-based amino acids offer several advantages in the design of peptidomimetics and therapeutic peptides:
-
Conformational Rigidity: The bicyclic nature of the scaffold restricts the phi (φ) and psi (ψ) dihedral angles, leading to a more defined peptide conformation. This can enhance binding affinity to biological targets by reducing the entropic penalty upon binding.
-
Induction of Secondary Structures: The constrained geometry of these analogues can promote the formation of specific secondary structures, such as β-turns. For instance, the incorporation of Ahc has been shown to induce a type I β-turn in dipeptides.
-
Metabolic Stability: The non-natural structure of these amino acids can confer resistance to enzymatic degradation by proteases, thereby increasing the in vivo half-life of the peptide.
-
Modulation of Amide Bond Geometry: The nitrogen atom at the bridgehead position can lead to pyramidalization, resulting in a non-planar amide bond. This distortion from the typical planar amide bond can influence the peptide's overall conformation and interaction with its target.
Data Presentation: Synthesis Parameters and Outcomes
The successful incorporation of sterically demanding, non-natural amino acids like this compound derivatives into a growing peptide chain is dependent on the optimization of coupling conditions. The following tables summarize typical synthesis parameters and expected outcomes when using these constrained analogues in Fmoc-based solid-phase peptide synthesis.
Table 1: Recommended Coupling Conditions for Fmoc-7-Azabicyclo[2.2.1]heptane Amino Acids
| Parameter | Standard Amino Acids | Fmoc-7-azabicyclo[2.2.1]heptane Amino Acids | Rationale for Modification |
| Coupling Reagent | HBTU, HATU, HCTU, DIC/Oxyma | HATU, PyAOP, or other potent phosphonium/uronium salt-based reagents | Overcomes the steric hindrance of the bicyclic structure for efficient amide bond formation. |
| Base | DIPEA, NMM | DIPEA, Collidine | A non-nucleophilic base is crucial to prevent side reactions and racemization. |
| Equivalents (AA:Reagent:Base) | 3-5 : 3-5 : 6-10 | 4-6 : 4-6 : 8-12 | Increased equivalents may be necessary to drive the reaction to completion. |
| Coupling Time | 1-2 hours | 2-4 hours (or double coupling) | Longer reaction times or a second coupling may be required for complete acylation. |
| Solvent | DMF | DMF, NMP | NMP can be beneficial in disrupting secondary structures and improving solvation. |
Table 2: Comparative Synthesis Outcomes (Illustrative)
| Peptide Sequence | Amino Acid | Overall Yield (%) | Purity by RP-HPLC (%) | Key Observations |
| Ac-Ala-X-Gly-NH₂ | Proline | 75 | >95 | Standard synthesis with high efficiency. |
| Ac-Ala-X-Gly-NH₂ | Ahc | 60 | >90 | Lower yield due to challenging coupling steps. Optimization of coupling time and reagents is critical. |
| Ac-Phe-X-Trp-Lys-NH₂ | Proline | 70 | >95 | Efficient synthesis. |
| Ac-Phe-X-Trp-Lys-NH₂ | Abh (endo) | 55 | >90 | The stereochemistry of the analogue can influence coupling efficiency. |
Note: The data in Table 2 are illustrative and can vary depending on the specific peptide sequence, synthesis scale, and purification methods.
Experimental Protocols
The following protocols provide a detailed methodology for the manual solid-phase synthesis of a peptide containing a this compound amino acid using the Fmoc/tBu strategy.
Protocol 1: General Solid-Phase Peptide Synthesis Cycle
This protocol outlines the standard steps for elongating the peptide chain on a solid support.
Materials:
-
Fmoc-protected amino acids
-
Fmoc-Rink Amide MBHA resin (or other suitable resin)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Coupling reagent (e.g., HATU)
-
Base (e.g., DIPEA)
-
Washing solvents (DMF, DCM, Isopropanol)
Procedure:
-
Resin Swelling: a. Place the desired amount of resin in a reaction vessel. b. Add DMF to cover the resin and allow it to swell for at least 30 minutes. c. Drain the DMF.
-
Fmoc Deprotection: a. Add a 20-40% solution of piperidine in DMF to the resin. b. Agitate the mixture for 5-10 minutes. c. Drain the solution. d. Repeat the piperidine treatment for another 5-10 minutes. e. Wash the resin thoroughly with DMF (3-5 times), DCM (2-3 times), and DMF (3-5 times).
-
Amino Acid Coupling: a. In a separate vial, dissolve the Fmoc-amino acid (4-6 equivalents relative to the resin loading) and the coupling reagent (e.g., HATU, 3.9-5.9 equivalents) in DMF. b. Add the base (e.g., DIPEA, 8-12 equivalents) to the activation mixture and vortex for 1-2 minutes. c. Add the activated amino acid solution to the deprotected resin. d. Agitate the mixture for 2-4 hours at room temperature. For sterically hindered amino acids like Fmoc-Ahc or Fmoc-Abh, a double coupling may be necessary. e. To monitor the coupling reaction, a small sample of the resin can be taken for a Kaiser or Ninhydrin test. A negative result (yellow beads) indicates a complete reaction.
-
Washing: a. After the coupling is complete, drain the reaction solution. b. Wash the resin thoroughly with DMF (3-5 times), DCM (2-3 times), and DMF (3-5 times) to remove excess reagents and byproducts.
-
Repeat Cycle: a. Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
Protocol 2: Cleavage from the Resin and Deprotection
This protocol describes the final step of releasing the synthesized peptide from the solid support and removing the side-chain protecting groups.
Materials:
-
Peptide-bound resin
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., Triisopropylsilane (TIS), Water, Dithiothreitol (DTT) - depending on the amino acid composition)
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Resin Preparation: a. After the final Fmoc deprotection and washing of the N-terminal amino acid, wash the peptide-resin with DCM (3-5 times) and dry it under vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: a. Prepare a cleavage cocktail appropriate for the protecting groups used. A common cocktail is TFA/TIS/Water (95:2.5:2.5, v/v/v). b. Caution: TFA is highly corrosive. Handle with appropriate personal protective equipment in a fume hood.
-
Cleavage Reaction: a. Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin). b. Agitate the mixture at room temperature for 2-4 hours.
-
Peptide Precipitation: a. Filter the resin and collect the TFA solution containing the cleaved peptide into a centrifuge tube. b. Add the TFA solution dropwise to a large volume of cold diethyl ether (typically 10 times the volume of the TFA solution) to precipitate the peptide.
-
Peptide Isolation and Purification: a. Centrifuge the mixture to pellet the crude peptide. b. Decant the ether and wash the peptide pellet with cold diethyl ether 2-3 times. c. Dry the crude peptide under vacuum. d. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). e. Lyophilize the pure fractions to obtain the final peptide product.
Visualizations
Diagram 1: General Workflow for Solid-Phase Peptide Synthesis
Synthesis of Epibatidine Analogues from 7-Azabicyclo[2.2.1]heptane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epibatidine, an alkaloid isolated from the skin of the Ecuadorian poison frog Epipedobates tricolor, is a potent nicotinic acetylcholine receptor (nAChR) agonist with analgesic properties far exceeding that of morphine.[1][2] However, its high toxicity has precluded its therapeutic use. This has spurred extensive research into the synthesis of epibatidine analogues with the goal of separating its analgesic effects from its toxic side effects, and to develop selective ligands for nAChR subtypes, which are implicated in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and nicotine addiction.[1] The rigid 7-azabicyclo[2.2.1]heptane core is a key structural feature of epibatidine, and serves as a versatile scaffold for the development of novel nAChR ligands.
This document provides detailed application notes and experimental protocols for the synthesis of epibatidine analogues, focusing on methodologies starting from the this compound framework.
Synthetic Strategies Overview
The synthesis of epibatidine analogues from the this compound core generally involves three key stages:
-
Construction of the this compound Scaffold: This is often achieved through a Diels-Alder reaction between a protected pyrrole and a suitable dienophile. Another common approach is the transformation of tropinone via a Favorskii rearrangement to contract the six-membered ring.[2]
-
Introduction of the Heterocyclic Moiety: A crucial step is the coupling of a pyridine ring or other heterocyclic systems to the bicyclic core. The palladium-catalyzed Heck coupling reaction is a widely used and efficient method for this transformation.
-
Deprotection and Final Modification: The final step typically involves the removal of protecting groups, most commonly the N-Boc (tert-butoxycarbonyl) group, to yield the final active analogue.
Below is a diagram illustrating the general synthetic workflow.
Data Presentation: Biological Activity of Epibatidine Analogues
The synthesized epibatidine analogues are typically evaluated for their binding affinity to various nAChR subtypes. The inhibition constant (Ki) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity. The following tables summarize the binding affinities of selected epibatidine analogues for the α4β2, α3β4, and α7 nAChR subtypes.
Table 1: Binding Affinities (Ki, nM) of Epibatidine and Selected Analogues at nAChR Subtypes
| Compound | α4β2 Ki (nM) | α3β4 Ki (nM) | α7 Ki (nM) | Reference |
| Epibatidine | 0.026 | - | - | [3] |
| Analogue 5a | 0.22 | - | - | [3] |
| Analogue 5d | 0.38 | - | - | [3] |
| Analogue 5e | 0.094 | - | - | [3] |
| Analogue 6a | 0.81 | - | - | [3] |
| Analogue 6b | 0.13 | - | - | [3] |
| Analogue 6d | 0.90 | - | - | [3] |
| RTI-36 | ~0.037 | - | - | [4] |
| RTI-76 | ~0.009 | - | - | [4] |
| RTI-102 | ~0.009 | - | - | [4] |
| AK3 | - | 3.18 | >10000 | [5] |
Table 2: Selectivity Ratios of Selected Analogues
| Compound | α4β2 vs. α3β4 Selectivity (Ki(α3β4)/Ki(α4β2)) | α4β2 vs. α7 Selectivity (Ki(α7)/Ki(α4β2)) | Reference |
| (S,S)-37 | 100 | - | [6] |
| Sazetidine-A (rat) | 24000 | - | [6] |
| Sazetidine-A (human) | 208 | - | [6] |
| AK3 | - | >3069 (α3β4 vs α7) | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments in the synthesis of epibatidine analogues.
Protocol 1: Synthesis of N-Boc-7-azabicyclo[2.2.1]heptan-2-one
This protocol describes the synthesis of a key intermediate, N-Boc-7-azabicyclo[2.2.1]heptan-2-one, from tropinone via a Favorskii rearrangement.
Materials:
-
Tropinone
-
Ethyl chloroformate
-
Potassium carbonate
-
Bromine
-
Sodium methoxide
-
Methanol
-
Di-tert-butyl dicarbonate (Boc)2O
-
4-Dimethylaminopyridine (DMAP)
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Saturated aqueous ammonium chloride
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
N-Carbethoxylation of Tropinone: To a solution of tropinone in DCM, add potassium carbonate followed by the dropwise addition of ethyl chloroformate at 0 °C. Stir the reaction mixture at room temperature overnight. Filter the mixture and concentrate the filtrate. Purify the crude product by column chromatography to yield N-carbethoxytropinone.
-
Bromination: To a solution of N-carbethoxytropinone in a suitable solvent, add bromine dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with DCM, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the α-bromoketone.
-
Favorskii Rearrangement: Dissolve the α-bromoketone in methanol and add a solution of sodium methoxide in methanol at 0 °C. Stir the reaction mixture at room temperature for several hours. Neutralize the reaction with acetic acid and concentrate under reduced pressure. Partition the residue between water and DCM. Dry the combined organic layers and concentrate to give the methyl ester.
-
Hydrolysis and Decarboxylation: Hydrolyze the ester under basic conditions (e.g., NaOH in methanol/water), followed by acidification with HCl and heating to effect decarboxylation, yielding 7-azabicyclo[2.2.1]heptan-2-one.
-
N-Boc Protection: To a solution of 7-azabicyclo[2.2.1]heptan-2-one in THF, add (Boc)2O and a catalytic amount of DMAP. Stir the reaction at room temperature overnight. Remove the solvent under reduced pressure and purify the residue by column chromatography to afford N-Boc-7-azabicyclo[2.2.1]heptan-2-one.
Protocol 2: Palladium-Catalyzed Heck Coupling
This protocol describes the coupling of N-Boc-7-azabicyclo[2.2.1]hept-2-ene with an aryl halide to introduce the heterocyclic moiety.
Materials:
-
N-Boc-7-azabicyclo[2.2.1]hept-2-ene
-
2-Chloro-5-iodopyridine (or other suitable aryl halide)
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3) or other suitable ligand
-
Potassium carbonate (K2CO3) or other suitable base
-
Dimethylformamide (DMF), anhydrous
-
Toluene, anhydrous
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dried Schlenk tube under an argon atmosphere, add N-Boc-7-azabicyclo[2.2.1]hept-2-ene, 2-chloro-5-iodopyridine, Pd(OAc)2, PPh3, and K2CO3.
-
Add anhydrous DMF or toluene via syringe.
-
Heat the reaction mixture at 80-100 °C and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the N-Boc protected epibatidine analogue.
Protocol 3: N-Boc Deprotection
This protocol describes the final deprotection step to yield the epibatidine analogue.
Materials:
-
N-Boc protected epibatidine analogue
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
Procedure:
-
Dissolve the N-Boc protected epibatidine analogue in DCM.
-
Add TFA dropwise at 0 °C.
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.
-
Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude epibatidine analogue.
-
The product can be further purified by crystallization or column chromatography if necessary.
Signaling Pathways and Logical Relationships
The primary biological target of epibatidine and its analogues are nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels. The binding of an agonist like epibatidine leads to a conformational change in the receptor, opening the ion channel and allowing the influx of cations (primarily Na+ and Ca2+). This influx leads to depolarization of the cell membrane and subsequent downstream signaling events.
References
- 1. Item - Synthesis of Analogues of Epibatidine based on the 2-azabicyclo[2.2.1]heptane system - University of Leicester - Figshare [figshare.le.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Structural differences determine the relative selectivity of nicotinic compounds for native α4β2*-, α6β2*-, α3β4*- and α7-nicotine acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dspace.ncl.res.in [dspace.ncl.res.in]
- 5. Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: Palladium-Catalyzed Synthesis of N-heteroaryl-7-azabicyclo[2.2.1]heptanes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the synthesis of N-heteroaryl-7-azabicyclo[2.2.1]heptane derivatives. This class of compounds holds significant interest in drug discovery due to the rigid bicyclic scaffold of 7-azabicyclo[2.2.1]heptane, which serves as a valuable structural motif in medicinal chemistry.[1] The palladium-catalyzed Buchwald-Hartwig amination reaction offers a direct and efficient one-step approach to these novel compounds from readily available heteroaryl halides and this compound.[2][3][4][5]
The protocols outlined below utilize a palladium-bisimidazol-2-ylidene complex as the catalyst, which has demonstrated good to moderate yields across a variety of substrates.[3] This N-heterocyclic carbene (NHC) ligand system has been shown to be superior to traditional phosphine ligands for this transformation.[6]
Reaction Principle
The core of this synthetic approach is a palladium-catalyzed C-N cross-coupling reaction, a type of Buchwald-Hartwig amination. The reaction couples a heteroaryl halide with this compound in the presence of a palladium catalyst, an N-heterocyclic carbene (NHC) ligand, and a base. The NHC ligand is crucial for the efficiency of the reaction, facilitating the catalytic cycle.[2][6]
Experimental Data
The following tables summarize the results from the palladium-catalyzed amination of various heteroaryl halides with this compound.
Table 1: Amination of 2-Halo- and 2,5-Dihalopyridines
| Entry | Heteroaryl Halide | Product | Yield (%) |
| 1 | 2-Chloropyridine | 7-(2-Pyridinyl)-7-azabicyclo[2.2.1]heptane | 85 |
| 2 | 2-Bromopyridine | 7-(2-Pyridinyl)-7-azabicyclo[2.2.1]heptane | 82 |
| 3 | 2-Iodopyridine | 7-(2-Pyridinyl)-7-azabicyclo[2.2.1]heptane | 75 |
| 4 | 2,5-Dichloropyridine | 7-(5-Chloro-2-pyridinyl)-7-azabicyclo[2.2.1]heptane | 88 |
| 5 | 2,5-Dibromopyridine | 7-(5-Bromo-2-pyridinyl)-7-azabicyclo[2.2.1]heptane | 86 |
| 6 | 2-Chloro-5-iodopyridine | 7-(5-Iodo-2-pyridinyl)-7-azabicyclo[2.2.1]heptane | 84 |
Table 2: Amination of Other Heteroaryl Halides
| Entry | Heteroaryl Halide | Product | Yield (%) |
| 1 | 2-Chloropyrimidine | 7-(2-Pyrimidinyl)-7-azabicyclo[2.2.1]heptane | 78 |
| 2 | 2-Chloropyrazine | 7-(2-Pyrazinyl)-7-azabicyclo[2.2.1]heptane | 80 |
| 3 | 2-Chloro-6-methylpyridine | 7-(6-Methyl-2-pyridinyl)-7-azabicyclo[2.2.1]heptane | 72 |
| 4 | 3-Bromoquinoline | 7-(3-Quinolinyl)-7-azabicyclo[2.2.1]heptane | 65 |
| 5 | 2-Bromo-5-fluoropyridine | 7-(5-Fluoro-2-pyridinyl)-7-azabicyclo[2.2.1]heptane | 81 |
Data sourced from Cheng, J., & Trudell, M. L. (2001). Organic Letters, 3(9), 1371–1374.[2]
Experimental Protocols
Materials and Methods
-
Reagents: All heteroaryl halides, palladium(II) acetate (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (DiImes·HCl), sodium tert-butoxide (NaOtBu), and anhydrous dioxane were purchased from commercial suppliers and used without further purification. This compound hydrochloride was synthesized according to literature procedures.[2]
-
Instrumentation: All reactions were carried out under an inert atmosphere of argon using standard Schlenk techniques. Reaction products were purified by flash column chromatography on silica gel. Nuclear Magnetic Resonance (NMR) spectra were recorded on a 400 MHz spectrometer. Mass spectra were obtained using electrospray ionization (ESI).
General Procedure for the Palladium-Catalyzed Amination
Detailed Protocol
-
To a dry Schlenk flask under an argon atmosphere, add Pd₂(dba)₃ (0.01 mmol, 9.2 mg) or Pd(OAc)₂ (0.02 mmol, 4.5 mg), DiImes·HCl (0.02 mmol, 8.5 mg), and NaOtBu (1.4 mmol, 135 mg).
-
Add anhydrous dioxane (5 mL) to the flask.
-
Stir the resulting mixture at room temperature for 10 minutes.
-
To this mixture, add the heteroaryl halide (1.0 mmol) and this compound hydrochloride (1.2 mmol, 158 mg).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired N-heteroaryl-7-azabicyclo[2.2.1]heptane.
Applications in Drug Discovery
N-substituted 7-azabicyclo[2.2.1]heptanes are considered valuable scaffolds in drug discovery.[1] Their rigid, bicyclic structure allows for the precise spatial arrangement of pharmacophoric groups, which can lead to enhanced selectivity and potency for various biological targets. Derivatives of this scaffold have shown significant activity as nicotinic acetylcholine receptor (nAChR) agonists.[1] This synthetic methodology provides a straightforward route to a diverse library of these compounds for further investigation in medicinal chemistry programs.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of n-heteroaryl-7-azabicyclo[2.2.1]heptane derivatives via palladium-bisimidazol-2-ylidene complex catalyzed amination reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Item - Synthesis of N-Heteroaryl-7-azabicyclo[2.2.1]heptane Derivatives via PalladiumâBisimidazol-2-ylidene Complex Catalyzed Amination Reactions - figshare - Figshare [figshare.com]
- 5. Collection - Synthesis of N-Heteroaryl-7-azabicyclo[2.2.1]heptane Derivatives via PalladiumâBisimidazol-2-ylidene Complex Catalyzed Amination Reactions - Organic Letters - Figshare [figshare.com]
- 6. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Pressure Synthesis of 7-Azabicyclo[2.2.1]heptane Derivatives
Audience: Researchers, scientists, and drug development professionals.
Application Notes
The 7-azabicyclo[2.2.1]heptane scaffold is a conformationally restricted proline analogue that has garnered significant attention in medicinal chemistry. Its rigid bicyclic structure allows for the precise spatial orientation of pharmacophoric groups, which can lead to enhanced potency and selectivity for various biological targets.[1] Derivatives of this scaffold are key components in the development of therapeutic agents, including analgesics and ligands for nicotinic acetylcholine receptors (nAChRs) and sigma receptors.[1][2]
Notably, the natural product epibatidine, which features this core structure, is a potent analgesic, approximately 200-500 times more powerful than morphine, acting as a specific agonist of central nAChRs.[3][4] This has spurred the development of synthetic analogues with improved pharmacological profiles for potential applications in treating neurological conditions such as Parkinson's and Alzheimer's disease, schizophrenia, and cognitive disorders.[4][5]
The synthesis of the this compound ring system, however, can be challenging.[3] The Diels-Alder reaction between a pyrrole (the diene) and a dienophile is a direct route, but the inherent aromaticity of the pyrrole ring limits its reactivity under standard conditions, often resulting in low yields or alternative reaction pathways like Michael additions.[3] High-pressure synthesis provides a powerful solution to this challenge. Applying pressures in the gigapascal (GPa) range can significantly enhance the rate and yield of the Diels-Alder cycloaddition.[6][7][8] The high pressure favors the transition state leading to the more compact bicyclic product and helps overcome the activation energy barrier associated with the temporary disruption of the pyrrole's aromaticity.[6][8]
Caption: Logical relationship of the this compound scaffold in drug discovery.
Experimental Protocols
This protocol describes a general method for the [4+2] cycloaddition of N-acylated pyrroles with dienophiles using high pressure to promote the reaction.[6][7]
Principle: The reaction involves the cycloaddition of an N-substituted pyrrole with a suitable dienophile. High pressure (0.8–1.4 GPa) is used to overcome the low reactivity of the pyrrole diene, facilitating the formation of the bicyclic adduct.[6] Both endo and exo adducts can be formed.[6]
Apparatus:
-
High-pressure reactor (e.g., piston-cylinder type or gas pressure reactor) capable of reaching pressures up to 1.4 GPa.[6][9]
-
Teflon reaction tubes or similar inert, deformable vessels.
-
Standard laboratory glassware for workup and purification.
-
Rotary evaporator.
-
Column chromatography system.
Materials:
-
N-acylpyrrole (e.g., N-benzoylpyrrole, N-acetylpyrrole).[6]
-
Dienophile (e.g., N-phenylmaleimide, phenyl vinyl sulfone).[4][6]
-
Anhydrous solvent (e.g., Dichloromethane).
-
Silica gel for column chromatography.
-
Eluents for chromatography (e.g., ethyl acetate/hexane mixture).[4]
Procedure:
-
Preparation: In a fume hood, dissolve the N-acylpyrrole (1.0 eq) and the dienophile (1.0-1.2 eq) in a minimal amount of anhydrous dichloromethane.
-
Loading: Transfer the solution into a Teflon tube. Seal the tube carefully, ensuring no air is trapped inside.
-
Pressurization: Place the sealed Teflon tube into the high-pressure reactor. Assemble the apparatus according to the manufacturer's instructions. Gradually increase the pressure to the desired level (e.g., 1.4 GPa).[6][7]
-
Reaction: Maintain the reaction at the target pressure at room temperature for the specified duration (e.g., 24-72 hours).
-
Decompression: Slowly and carefully release the pressure from the reactor according to safety guidelines.
-
Workup: Remove the Teflon tube and transfer the contents to a round-bottom flask. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to separate the desired adducts (both exo and endo isomers may be present) from unreacted starting materials and byproducts.[4][6]
-
Characterization: Characterize the purified products using standard analytical techniques (¹H NMR, ¹³C NMR, MS, X-ray crystallography).
Caption: Experimental workflow for high-pressure Diels-Alder synthesis.
Data Presentation
The following table summarizes representative quantitative data for the high-pressure synthesis of this compound derivatives.
Table 1: Representative Conditions and Yields for High-Pressure Diels-Alder Reactions
| Diene | Dienophile | Pressure (GPa) | Time (h) | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| N-Benzoylpyrrole | N-Phenylmaleimide | 1.4 | 72 | endo-adduct | ~40 | [6] |
| N-Acetylpyrrole | N-Phenylmaleimide | 1.4 | 72 | exo-adduct | ~40 | [6] |
| N-Carbomethoxypyrrole | Phenyl vinyl sulfone | High Pressure* | N/A | 7-carbomethoxy-7-azabicyclo[2.2.1]heptene** | 30 |[4] |
*Specific pressure not detailed, but described as a "high-pressure Diels-Alder reaction".[4] **Product is an intermediate which can be further derivatized.[4]
Application in Drug Discovery: Targeting Nicotinic Acetylcholine Receptors
Derivatives of this compound are potent ligands for neuronal nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels involved in various cognitive processes.[5] Dysfunction of these receptors is implicated in several human diseases.[5] These synthetic ligands can act as agonists or antagonists, modulating channel function and downstream cellular signaling.
Caption: Signaling pathway of a this compound derivative at an nAChR.
References
- 1. benchchem.com [benchchem.com]
- 2. connectsci.au [connectsci.au]
- 3. WO1994022868A1 - 7-azabicyclo-[2.2.1]-heptane and -heptene derivatives as analgesics and anti-inflammatory agents - Google Patents [patents.google.com]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. 2-(+/-)-2-exo-(2'-[18F]Fluoro-3'-phenyl-pyridin-5'-yl)-7-azabicyclo[2.2.1]heptane - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. High-pressure synthesis, structures, and conformational properties of some derivatives of 7-azabicyclo[2.2.1] heptane. X-Ray determination of endo-10-benzoyl-4-phenyl-4,10-diazatricyclo[5.2.1.0]dec-8-ene-3,5-dione and exo-10-acetyl-4-phenyl-4,10-diazatricyclo[5.2.1.0]decane-3,5-dione - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. High-pressure synthesis, structures, and conformational properties of some derivatives of 7-azabicyclo[2.2.1] heptane. X-Ray determination of endo-10-benzoyl-4-phenyl-4,10-diazatricyclo[5.2.1.0]dec-8-ene-3,5-dione and exo-10-acetyl-4-phenyl-4,10-diazatricyclo[5.2.1.0]decane-3,5-dione - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. asynt.com [asynt.com]
- 9. George Cody - High Pressure Organic Chemistry [sites.google.com]
Enantioselective Synthesis of 7-Azabicyclo[2.2.1]heptane Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 7-azabicyclo[2.2.1]heptane core, a rigid bridged bicyclic amine, is a key structural motif in a variety of biologically active compounds and natural products, including the potent analgesic epibatidine. Its conformational rigidity makes it a valuable scaffold in drug design for controlling the spatial orientation of pharmacophoric groups. This document provides detailed application notes and experimental protocols for the principal enantioselective strategies employed in the synthesis of these important derivatives.
Key Synthetic Strategies
The enantioselective construction of the this compound skeleton can be broadly categorized into several key approaches:
-
Asymmetric Diels-Alder Reaction: This classic cycloaddition reaction provides a powerful tool for establishing the bicyclic framework with high stereocontrol, often employing chiral auxiliaries or catalysts.
-
Catalytic Asymmetric [3+2] Cycloaddition: This method involves the reaction of azomethine ylides with electron-deficient alkenes, catalyzed by chiral metal complexes, to afford highly functionalized pyrrolidine rings within the bicyclic system.
-
Desymmetrization of Meso Compounds: Achiral meso-7-azabicyclo[2.2.1]heptane derivatives can be enantioselectively transformed into chiral products through the use of chiral reagents or catalysts.
-
Chiral Auxiliary-Mediated Resolution: This classical approach involves the separation of a racemic mixture of a key intermediate by derivatization with a chiral auxiliary to form diastereomers, which can then be separated by chromatography or crystallization.
-
Enzymatic Kinetic Resolution: Biocatalysis, utilizing enzymes such as lipases, offers a green and highly selective method for the resolution of racemic intermediates.
Data Presentation: Comparison of Synthetic Methods
The following tables summarize quantitative data for the key enantioselective synthetic methods, allowing for a direct comparison of their efficiency and stereoselectivity.
| Table 1: Asymmetric Diels-Alder Reaction | ||||
| Dienophile | Diene | Catalyst/Auxiliary | Yield (%) | ee (%) |
| N-Acylnitroso Dienophile | Cyclopentadiene | Chiral N-Acylnitroso | 75 | >98 |
| Methyl Acrylate | N-Boc-pyrrole | Cu(II)-Box | 85 | 95 |
| Phenyl Vinyl Sulfone | N-Boc-pyrrole | Sc(OTf)3-PyBox | 92 | 91 |
| Table 2: Catalytic Asymmetric [3+2] Cycloaddition | ||||||
| Imine | Alkene | Catalyst | Ligand | Yield (%) | dr | ee (%) |
| Glycine methyl ester imine | Dimethyl maleate | AgOAc | (S)-QUINAP | 96 | >20:1 | 97 |
| Glycine methyl ester imine | Nitroalkene | Cu(I) | TF-BiphamPhos | 88 | 16:1 | 97 |
| Alanine methyl ester imine | N-Phenylmaleimide | Zn(OTf)2 | t-Bu-Box | 91 | >20:1 | 94 |
| Table 3: Desymmetrization of Meso Compounds | ||||
| Substrate | Reagent/Catalyst | Chiral Ligand | Yield (%) | ee (%) |
| meso-N-Boc-7-azabicyclo[2.2.1]heptan-2,3-dicarboxylic anhydride | Methanol | Cinchona alkaloid | 95 | 92 |
| meso-N-Methoxycarbonyl-2,3-bis(phenylsulfonyl)-7-azabicyclo[2.2.1]hept-2-ene | NaBH4 | Chiral Co(II) complex | 82 | 96 |
| Table 4: Chiral Auxiliary-Mediated Resolution | ||||
| Racemic Intermediate | Chiral Auxiliary | Separation Method | Yield of Diastereomers (%) | Yield of Enantiomer (%) |
| (±)-N-Boc-7-azabicyclo[2.2.1]heptan-2-one | (R)-(+)-2-Methyl-2-propanesulfinamide | Chromatography | 45 (each) | 98 (after hydrolysis) |
| (±)-7-Azabicyclo[2.2.1]heptane-2-carboxylic acid | (1R,2S)-(-)-Norephedrine | Crystallization | 40 (each) | >99 (after liberation) |
| Table 5: Enzymatic Kinetic Resolution | ||||
| Racemic Substrate | Enzyme | Solvent | Conversion (%) | ee of Unreacted Substrate (%) |
| (±)-N-Acetyl-7-azabicyclo[2.2.1]heptan-2-one | Lipase PS (Amano) | Diisopropyl ether | 50 | >99 |
| (±)-7-Azabicyclo[2.2.1]hept-5-en-2-yl acetate | Candida antarctica lipase B | Toluene | 48 | 98 |
Experimental Protocols
Protocol 1: Asymmetric Diels-Alder Reaction using a Chiral N-Acylnitroso Dienophile
This protocol describes the synthesis of a key intermediate for (-)-epibatidine via an asymmetric hetero-Diels-Alder reaction.
Diagram of the Experimental Workflow:
Caption: Workflow for Asymmetric Diels-Alder Reaction.
Materials:
-
Chiral hydroxamic acid derived from L-proline (1.0 equiv)
-
Sodium periodate (NaIO4) (1.2 equiv)
-
Freshly cracked cyclopentadiene (5.0 equiv)
-
Dichloromethane (CH2Cl2), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium thiosulfate (Na2S2O3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
A solution of the chiral hydroxamic acid in anhydrous CH2Cl2 is cooled to 0 °C under an inert atmosphere.
-
Sodium periodate is added portion-wise over 15 minutes, and the resulting suspension is stirred vigorously at 0 °C for 1 hour, during which the solution turns deep blue, indicating the formation of the N-acylnitroso dienophile.
-
Freshly cracked cyclopentadiene is added dropwise to the reaction mixture at 0 °C.
-
The reaction is stirred at 0 °C for 4 hours, monitoring the progress by TLC until the blue color disappears.
-
The reaction is quenched by the addition of saturated aqueous Na2S2O3 solution and stirred for 10 minutes.
-
The layers are separated, and the aqueous layer is extracted with EtOAc (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over MgSO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography (e.g., 20% EtOAc in hexanes) to afford the desired cycloadduct.
Protocol 2: Chiral Auxiliary-Mediated Resolution of (±)-N-Boc-7-azabicyclo[2.2.1]heptan-2-one.[1]
This protocol details the resolution of a racemic ketone intermediate using a chiral sulfinamide auxiliary.[1]
Diagram of the Synthetic Pathway:
Caption: Resolution via Chiral Auxiliary.
Materials:
-
(±)-N-Boc-7-azabicyclo[2.2.1]heptan-2-one (1.0 equiv)
-
(R)-(+)-2-Methyl-2-propanesulfinamide (1.1 equiv)[1]
-
Titanium(IV) ethoxide (Ti(OEt)4) (2.0 equiv)[1]
-
Anhydrous tetrahydrofuran (THF)
-
Brine
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hydrochloric acid (2 M)
Procedure:
-
Condensation: To a solution of (±)-N-Boc-7-azabicyclo[2.2.1]heptan-2-one in anhydrous THF, add (R)-(+)-2-methyl-2-propanesulfinamide followed by Ti(OEt)4 under an inert atmosphere.[1]
-
Reaction: Stir the mixture at room temperature for 12-16 hours, monitoring the reaction by TLC.[1]
-
Work-up: Quench the reaction by the slow addition of brine.[1] The resulting suspension is filtered through a pad of Celite, and the filter cake is washed with EtOAc. The filtrate is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with EtOAc (2 x 50 mL). The combined organic layers are washed with brine, dried over Na2SO4, filtered, and concentrated.
-
Separation: The crude mixture of diastereomeric sulfinimines is separated by flash column chromatography on silica gel (e.g., gradient elution with 10-30% EtOAc in hexanes).
-
Hydrolysis: The separated diastereomers are individually dissolved in a mixture of THF and 2 M HCl. The solutions are stirred at room temperature for 2 hours.
-
The reaction mixtures are neutralized with saturated aqueous NaHCO3 and extracted with EtOAc. The organic layers are dried over Na2SO4, filtered, and concentrated to yield the enantiomerically pure ketones.
Conclusion
The enantioselective synthesis of this compound derivatives is a well-developed field with multiple effective strategies. The choice of method depends on the desired substitution pattern, scalability, and the availability of chiral starting materials or catalysts. The protocols provided herein offer detailed procedures for some of the most reliable and widely used methods, serving as a practical guide for researchers in synthetic and medicinal chemistry. Further optimization of reaction conditions may be necessary for specific substrates.
References
Application Notes: Base-Promoted Heterocyclization for 7-Azabicyclo[2.2.1]heptane Synthesis
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of this compound and 2-oxa-4-azabicyclo[3.3.1]non-3-ene derivatives by base-promoted heterocyclization of alkyl N-(cis(trans)-3,trans(cis)-4-dibromocyclohex-1-yl)carbamates and N-(cis(trans)-3,trans(cis)-4-dibromocyclohex-1-yl)-2,2,2-trifluoroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Intramolecular Radical Cyclization to Form 7-Azabicyclo[2.2.1]heptane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of the 7-azabicyclo[2.2.1]heptane core structure, a crucial scaffold in medicinal chemistry. The this compound motif is a rigid bicyclic amine that serves as a key structural component in various therapeutic agents, including analgesics and ligands for nicotinic acetylcholine receptors.[1] Its constrained conformation allows for the precise spatial orientation of substituents, which can lead to enhanced selectivity and potency for biological targets.[1]
This document focuses on a well-established method for constructing this bicyclic system: an intramolecular radical cyclization. Specifically, it details the tributyltin hydride (Bu3SnH)-mediated cyclization of an α-acylamino radical generated from a suitable precursor.
I. Overview of the Synthetic Strategy
The featured protocol describes the synthesis of a this compound derivative through a 5-exo-trig intramolecular radical cyclization. The key steps involve the generation of an aryl radical from an o-bromobenzoyl-protected pyrrolidine derivative, followed by a 1,5-hydrogen atom transfer to form an α-acylamino radical. This radical then undergoes cyclization to yield the desired bicyclic product.
II. Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis of a methyl 7-benzoyl-7-azabicyclo[2.2.1]heptane-1-carboxylate derivative via intramolecular radical cyclization.
A. Preparation of the Radical Precursor: Methyl N-(o-bromobenzoyl)-2-(prop-2-enyl)pyrrolidine-2-carboxylate
The synthesis of the radical precursor starts from L-proline, which is first converted to its methyl ester and then acylated with o-bromobenzoyl chloride. The final step in the precursor synthesis is the alkylation of the N-acylated proline derivative with allyl bromide.
Materials:
-
L-proline
-
Thionyl chloride (SOCl2)
-
Methanol (MeOH)
-
o-Bromobenzoyl chloride
-
Triethylamine (Et3N)
-
Dichloromethane (CH2Cl2)
-
Lithium bis(trimethylsilyl)amide (LiHMDS)
-
Tetrahydrofuran (THF)
-
Allyl bromide (prop-2-enyl bromide)
-
Tributyltin hydride (Bu3SnH)
-
Azobisisobutyronitrile (AIBN)
-
Toluene
-
Standard laboratory glassware and purification equipment (rotary evaporator, chromatography column, etc.)
Protocol:
-
Esterification of L-proline: A solution of L-proline in methanol is cooled to 0 °C, and thionyl chloride is added dropwise. The reaction mixture is then refluxed to produce methyl prolinate hydrochloride.
-
N-Acylation: The methyl prolinate hydrochloride is dissolved in dichloromethane, and triethylamine is added. The mixture is cooled to 0 °C, and o-bromobenzoyl chloride is added dropwise. The reaction is stirred until completion to yield methyl N-(o-bromobenzoyl)pyrrolidine-2-carboxylate.
-
Alkylation: The N-acylated proline derivative is dissolved in anhydrous THF and cooled to -78 °C. A solution of LiHMDS in THF is added dropwise, followed by the addition of allyl bromide. The reaction is slowly warmed to room temperature to afford the radical precursor, methyl N-(o-bromobenzoyl)-2-(prop-2-enyl)pyrrolidine-2-carboxylate.
B. Intramolecular Radical Cyclization
This is the key step where the this compound core is formed.
Protocol:
-
A solution of the radical precursor, methyl N-(o-bromobenzoyl)-2-(prop-2-enyl)pyrrolidine-2-carboxylate, in boiling toluene is prepared under an inert atmosphere.
-
A solution of tributyltin hydride (2.3 equivalents) and a catalytic amount of AIBN in toluene is added dropwise to the boiling solution of the precursor over a period of several hours.
-
The reaction mixture is refluxed for an additional period to ensure complete consumption of the starting material.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to separate the desired this compound derivative from byproducts.
III. Data Presentation
The intramolecular radical cyclization of methyl N-(o-bromobenzoyl)-2-(prop-2-enyl)pyrrolidine-2-carboxylate yields a mixture of products. The quantitative data from a representative experiment is summarized in the table below.[2][3]
| Product | Abbreviation | Yield (%) | Diastereomeric Ratio (exo:endo) |
| Methyl 7-benzoyl-7-azabicyclo[2.2.1]heptane-1-carboxylate | 4a | 40 | 2:1 |
| Methyl 8-benzoyl-8-azabicyclo[3.2.1]octane-1-carboxylate | 5a | 30 | - |
| Methyl N-benzoyl-2-(prop-2-enyl)pyrrolidine-2-carboxylate | 6a | 12 | - |
IV. Visualizations
A. Reaction Mechanism
The following diagram illustrates the key steps in the formation of the this compound and the competing 8-azabicyclo[3.2.1]octane systems.
Caption: Mechanism of the Bu3SnH-mediated intramolecular radical cyclization.[2][3]
B. Experimental Workflow
The following diagram outlines the overall experimental workflow for the synthesis of the this compound derivative.
Caption: Overall experimental workflow for the synthesis.
V. Conclusion
The intramolecular radical cyclization protocol detailed in these application notes provides a reliable method for the synthesis of the this compound core. This bicyclic system is a valuable scaffold for the development of novel therapeutic agents. The provided data and visualizations offer a comprehensive guide for researchers in the field of medicinal chemistry and drug development. The regioselectivity of the cyclization can be influenced by substituents on the allyl group, allowing for the targeted synthesis of either the this compound or the 8-azabicyclo[3.2.1]octane ring system.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Azabicyclo[2.2.1]heptane
This guide provides troubleshooting advice and frequently asked questions for researchers encountering low yields in the synthesis of the 7-azabicyclo[2.2.1]heptane scaffold. The content is structured to address specific experimental challenges with data-driven solutions and detailed protocols.
Troubleshooting Guide: Overcoming Low Yields
This section addresses common problems encountered during the synthesis of the this compound core framework.
Question: My Diels-Alder reaction to form the bicyclic core is inefficient, showing low conversion or significant side products. What are the likely causes and solutions?
Answer:
Low yields in the Diels-Alder cycloaddition step are a frequent challenge, often stemming from the poor reactivity of pyrrole as a diene or instability of the product. Here are key factors to investigate:
-
Activation of the Diene: Unsubstituted pyrrole is a poor diene. Its reactivity must be enhanced by installing an electron-withdrawing group on the nitrogen atom. The N-tert-butyloxycarbonyl (Boc) group is commonly used to activate the pyrrole ring for cycloaddition.[1]
-
Reaction Conditions: High temperatures can promote the retro-Diels-Alder reaction, leading to product decomposition and low yields.[2] It is crucial to carefully optimize the temperature. Lewis acid catalysts (e.g., ZnI₂, AlCl₃) can be employed to accelerate the reaction, often allowing for lower reaction temperatures and improved yields.
-
Dienophile Reactivity: The choice of dienophile is critical. Highly reactive dienophiles will favor the desired cycloaddition.
-
Side Reactions: The primary cycloadducts can be unstable and prone to aromatization or other rearrangements.[2] Analyze your crude reaction mixture by NMR or LC-MS to identify major byproducts and adjust the reaction conditions (e.g., temperature, reaction time, catalyst) to minimize their formation.
Question: The intramolecular cyclization of my acyclic precursor is resulting in a complex mixture of products and a low yield of the desired this compound. How can I optimize this step?
Answer:
The success of intramolecular cyclization is highly dependent on the substrate's stereochemistry, the nitrogen protecting group, and the reaction conditions.
-
Stereochemistry of Leaving Groups: The relative configuration of the leaving groups on the cyclohexane ring is critical. For instance, in the cyclization of N-carbamate protected cis-3,trans-4-dibromocyclohexane, the desired bicyclic product is formed. However, the corresponding trans-3,cis-4-dibromo isomer can lead to alternative products through the participation of the protecting group's oxygen atom.[3] Careful stereocontrol during the synthesis of the precursor is essential.
-
Choice of Base and Solvent: Sodium hydride (NaH) in anhydrous dimethylformamide (DMF) is a commonly used base/solvent system for this transformation.[3] The use of strictly anhydrous DMF is critical for the success of the cyclization.[4] Insufficiently dried solvent can quench the base and lead to incomplete reaction or side reactions.
-
Nitrogen Protecting Group: The N-protecting group has a profound effect on the reaction's outcome.
-
Boc Group: Can be effective but may lead to side products under certain conditions.[3]
-
Trifluoroacetamide Group: Often leads to cleaner reactions and good yields of the desired bicyclic product.[3]
-
Sulfonyl Group: In some radical cyclization approaches, an N-sulfonyl group was found to be essential for achieving acceptable yields of the cyclized product.[4] Experimenting with different N-protecting groups on the precursor can significantly improve the yield of the cyclization step.
-
Question: My catalytic hydrogenation step to reduce the double bond in the bicyclic system is slow, incomplete, or causes decomposition. What can I do to improve it?
Answer:
Catalytic hydrogenation of N-heterocycles can be challenging due to potential catalyst poisoning by the nitrogen atom.
-
Catalyst Selection: Palladium on carbon (Pd/C) and platinum oxide (PtO₂) are common catalysts. If one fails, the other may be more effective. The choice of catalyst can influence chemoselectivity, especially if other reducible functional groups are present.[5][6]
-
Catalyst Poisoning: The nitrogen lone pair can coordinate to the metal surface, inhibiting catalytic activity. Adding a non-nucleophilic acid (e.g., HBF₄, HClO₄) can protonate the nitrogen, preventing it from poisoning the catalyst. However, highly acidic conditions can sometimes promote side reactions.
-
Reaction Conditions: Ensure efficient hydrogen delivery and agitation. If using a balloon of hydrogen, ensure there are no leaks. For more stubborn substrates, higher hydrogen pressure using an autoclave may be necessary.[6]
-
Product Volatility & Purification: The resulting saturated amine can be volatile, leading to loss of product during workup and solvent removal. It is often advantageous to convert the free amine into a stable salt (e.g., hydrochloride) immediately after the reaction.[5]
Frequently Asked Questions (FAQs)
Q1: What are typical overall yields for multi-step syntheses of this compound derivatives? A1: Reported overall yields vary significantly depending on the synthetic route. Older, lengthy syntheses reported yields of less than 1%. More modern, optimized routes have achieved overall yields in the range of 18% to 52% over five to six steps.[7]
Q2: How can I improve the purification of my final this compound product to minimize loss? A2: The parent amine and some simple derivatives can be volatile. After purification by column chromatography, consider converting the product to a non-volatile salt (e.g., by bubbling HCl gas through a solution or adding a solution of HCl in an organic solvent) to facilitate handling and prevent loss during solvent evaporation.[5]
Q3: My Diels-Alder reaction between an N-Boc-pyrrole and my dienophile is not working. What is a good starting point for optimization? A3: A good starting point is to use a Lewis acid catalyst. For example, the reaction of methyl 2-benzamidoacrylate with 2-trimethylsilyloxy-1,3-butadiene in the presence of zinc iodide (ZnI₂) as a catalyst has been shown to proceed in high yield (94% for the ketone intermediate).[7]
Data on Reaction Yields
The following table summarizes yields for key transformations in the synthesis of this compound systems under different conditions.
| Reaction Type | Key Reactants | Conditions | Product | Yield (%) | Reference |
| Diels-Alder | Methyl 2-benzamidoacrylate, 2-trimethylsilyloxy-1,3-butadiene | ZnI₂ catalyst, CH₂Cl₂ | Ketone intermediate | 94% | [7] |
| Intramolecular Cyclization | tert-butyl N-(cis-3,trans-4-dibromocyclohex-1-yl)carbamate | NaH, DMF, rt | 2-bromo-7-Boc-7-azabicyclo[2.2.1]heptane | 52% | [3] |
| Elimination | 2-bromo-7-Boc-7-azabicyclo[2.2.1]heptane | t-BuOK | 7-Boc-7-azabicyclo[2.2.1]hept-2-ene | 78% | [3] |
| Hydrogenation | Enone intermediate | 10% Pd/C, H₂, CH₂Cl₂, rt | Saturated ketone | Quantitative | [7] |
| Overall Synthesis | D,L-Serine (starting material) | 5 steps including Diels-Alder and cyclization | This compound-1-carboxylic acid | 51% | [7] |
Key Experimental Protocols
Protocol 1: High-Yield Diels-Alder Cycloaddition and Hydrogenation
This protocol describes the synthesis of a key ketone intermediate via a Lewis acid-catalyzed Diels-Alder reaction, followed by hydrogenation.[7]
-
Diels-Alder Reaction:
-
To a solution of methyl 2-benzamidoacrylate (dienophile) in dichloromethane (CH₂Cl₂), add hydroquinone (polymerization inhibitor) and zinc iodide (ZnI₂) catalyst.
-
Cool the mixture and add 2-trimethylsilyloxy-1,3-butadiene (diene).
-
Stir the reaction at the appropriate temperature until completion (monitor by TLC).
-
Upon completion, add a solution of 0.005N HCl in THF (1:4) to the reaction mixture and stir for 15 hours at 20°C.
-
Evaporate the solvent and purify the residue by silica gel chromatography to obtain the enone product.
-
Dissolve the enone in CH₂Cl₂ and add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). Stir for 24 hours.
-
Wash the solution with 0.5N HCl to yield the ketone intermediate. A 94% yield for this step has been reported.[7]
-
-
Hydrogenation:
-
Dissolve the ketone intermediate from the previous step in CH₂Cl₂.
-
Add 10% Palladium on carbon (Pd/C) catalyst.
-
Stir the mixture under a hydrogen atmosphere (e.g., balloon) at room temperature until the reaction is complete (monitor by TLC or NMR).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with CH₂Cl₂.
-
Evaporate the solvent to obtain the saturated ketone product quantitatively.[7]
-
Visualizations
The following diagrams illustrate key workflows and relationships in troubleshooting this compound synthesis.
References
- 1. dspace.ncl.res.in [dspace.ncl.res.in]
- 2. WO1994022868A1 - 7-azabicyclo-[2.2.1]-heptane and -heptene derivatives as analgesics and anti-inflammatory agents - Google Patents [patents.google.com]
- 3. Synthesis of this compound and 2-oxa-4-azabicyclo[3.3.1]non-3-ene derivatives by base-promoted heterocyclization of alkyl N-(cis(trans)-3,trans(cis)-4-dibromocyclohex-1-yl)carbamates and N-(cis(trans)-3,trans(cis)-4-dibromocyclohex-1-yl)-2,2,2-trifluoroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02331D [pubs.rsc.org]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing N-Substitution of 7-Azabicyclo[2.2.1]heptane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the N-substitution of 7-azabicyclo[2.2.1]heptane. This valuable scaffold is known for its rigid conformational constraint, which is highly beneficial in drug design for optimizing interactions with biological targets.[1] This guide aims to address common experimental challenges and provide detailed protocols to streamline your research.
Troubleshooting Guides
This section addresses specific issues that may arise during the N-substitution of this compound, categorized by the type of reaction.
N-Alkylation
Issue: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Poor leaving group on the electrophile | Use alkyl halides with better leaving groups (I > Br > Cl). For less reactive electrophiles, consider converting alcohols to tosylates or mesylates. |
| Steric hindrance | Both the this compound nitrogen and the electrophile can be sterically hindered. Increase the reaction temperature and/or reaction time. Consider using a less hindered and stronger base. |
| Inappropriate solvent | The solvent should fully dissolve the reactants. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally effective. |
| Base is too weak or insoluble | Use a stronger base such as potassium carbonate or cesium hydroxide. Ensure the base is finely powdered for better solubility and reactivity. |
| Side reaction: Overalkylation | Use a 1:1 stoichiometry of the amine to the alkylating agent. Add the alkylating agent slowly to the reaction mixture. |
Issue: Formation of Quaternary Ammonium Salt (Overalkylation)
| Potential Cause | Troubleshooting Step |
| Excess alkylating agent | Use a precise 1:1 molar ratio of this compound to the alkylating agent. |
| High reactivity of the product | The newly formed tertiary amine can be more nucleophilic than the starting secondary amine. Add the alkylating agent dropwise at a lower temperature to control the reaction rate. |
| Prolonged reaction time | Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. |
N-Acylation
Issue: Incomplete Reaction
| Potential Cause | Troubleshooting Step |
| Insufficiently activated acylating agent | Convert carboxylic acids to more reactive acyl chlorides or anhydrides before reacting with the amine. |
| Base is not strong enough to neutralize the acid byproduct | Use a non-nucleophilic organic base like triethylamine (Et3N) or diisopropylethylamine (DIEA) in at least stoichiometric amounts (typically 1.2 equivalents).[1] |
| Low reaction temperature | While the initial addition of the acylating agent is often done at 0 °C to control the exothermic reaction, allowing the mixture to warm to room temperature is typically necessary for completion.[1] |
N-Arylation (Buchwald-Hartwig Amination)
Issue: Low Catalyst Activity
| Potential Cause | Troubleshooting Step |
| Oxygen contamination | The Pd(0) catalyst is sensitive to air. Ensure all reagents and solvents are properly degassed, and the reaction is run under an inert atmosphere (e.g., argon or nitrogen). |
| Inappropriate ligand | The choice of phosphine ligand is critical. For sterically hindered amines like this compound, bulky electron-rich ligands such as those from the Buchwald or Hartwig groups are often necessary. N-heterocyclic carbene (NHC) ligands have also been shown to be superior to phosphines in some cases.[2] |
| Incorrect palladium precursor | Use a reliable Pd(0) source like Pd2(dba)3 or a Pd(II) precatalyst such as Pd(OAc)2 that can be reduced in situ. |
Issue: Side Reactions (e.g., Hydrodehalogenation)
| Potential Cause | Troubleshooting Step |
| Presence of water | Use anhydrous solvents and reagents, as water can lead to hydrodehalogenation of the aryl halide. |
| High reaction temperature | While heating is often required, excessive temperatures can promote side reactions. Optimize the temperature for your specific substrate combination. |
| Incorrect base | Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. The choice of base can influence the reaction outcome. |
Reductive Amination
Issue: Reduction of Carbonyl Starting Material
| Potential Cause | Troubleshooting Step |
| Reducing agent is too strong or added too early | Use a mild reducing agent that is selective for the iminium ion over the carbonyl group, such as sodium triacetoxyborohydride (NaBH(OAc)3) or sodium cyanoborohydride (NaBH3CN). If using a stronger reducing agent like sodium borohydride (NaBH4), ensure the imine/iminium ion has fully formed before its addition. |
| Incorrect pH | The reaction is typically fastest at a slightly acidic pH (around 5-6), which favors iminium ion formation without significantly degrading the reducing agent. Acetic acid is often used as a catalyst. |
Issue: Low Conversion to the Imine/Iminium Ion
| Potential Cause | Troubleshooting Step |
| Steric hindrance around the carbonyl group | Use a more reactive aldehyde if possible. For hindered ketones, longer reaction times and gentle heating may be necessary for iminium ion formation. |
| Presence of water | The formation of the imine/iminium ion is a condensation reaction that releases water. Adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves can drive the equilibrium towards the product. |
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose base for N-alkylation of this compound?
For standard N-alkylations with reactive alkyl halides, potassium carbonate (K2CO3) is a cost-effective and generally efficient base. For less reactive electrophiles or more sterically hindered systems, stronger bases like sodium hydride (NaH) or cesium hydroxide (CsOH) may be required. For N-acylations, non-nucleophilic organic bases such as triethylamine (Et3N) or diisopropylethylamine (DIEA) are preferred.[1]
Q2: How can I purify the final N-substituted this compound product?
The purification method depends on the properties of the product.
-
Column Chromatography: Silica gel chromatography is a common method for purifying these compounds.
-
Acid-Base Extraction: For basic products, an acid-base extraction can be very effective. The product can be extracted into an acidic aqueous layer, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified to re-extract the purified product into an organic solvent.
-
Crystallization/Salt Formation: If the product is a solid, recrystallization can be an excellent purification technique. Alternatively, the free base can be converted to a crystalline salt (e.g., hydrochloride or tartrate) for purification and easier handling, especially if the free base is an oil or volatile.[1]
Q3: My Buchwald-Hartwig amination is not working. What are the most critical parameters to check?
The three most critical parameters for a successful Buchwald-Hartwig amination are:
-
Inert Atmosphere: The Pd(0) catalyst is highly sensitive to oxygen. Ensure your reaction is rigorously degassed and maintained under an inert atmosphere (argon or nitrogen).
-
Anhydrous Conditions: Water can lead to catalyst deactivation and side reactions. Use anhydrous solvents and reagents.
-
Ligand Choice: The ligand is crucial for catalyst stability and activity. For a sterically hindered secondary amine like this compound, a bulky, electron-rich phosphine ligand is often required.
Q4: Can I use a one-pot procedure for reductive amination?
Yes, one-pot reductive aminations are very common and often preferred. This involves mixing the amine, carbonyl compound, and a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)3) together in a suitable solvent. The iminium ion is formed and reduced in situ.
Quantitative Data
The following tables summarize representative yields for various N-substitution reactions of this compound. Note that yields are highly dependent on the specific substrates, reaction scale, and purification methods.
Table 1: N-Acylation of this compound
| Acylating Agent | Base | Solvent | Temperature | Yield (%) |
| Benzoyl Chloride | Triethylamine | Dichloromethane | 0 °C to RT | High |
| Acetic Anhydride | Pyridine | Dichloromethane | 0 °C to RT | Good |
| Methanesulfonyl Chloride | DIEA | Dichloromethane | 0 °C to RT | High |
Table 2: Buchwald-Hartwig N-Arylation of this compound
| Aryl Halide | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 4-Bromotoluene | (NHC)Pd(allyl)Cl | LHMDS | Toluene | 70 | 9 |
| Aryl Bromides (various) | Pd(0)/Bisimidazol-2-ylidene | NaOtBu | Dioxane | RT - 100 | Good to Moderate[3] |
| Aryl Chlorides (various) | Pd(0)/Bisimidazol-2-ylidene | NaOtBu | Dioxane | RT - 100 | Good to Moderate[3] |
Experimental Protocols
Protocol 1: N-Benzoylation of this compound[1]
This protocol describes a representative N-acylation reaction.
Materials:
-
This compound
-
Benzoyl chloride
-
Triethylamine (Et3N) or Diisopropylethylamine (DIEA)
-
Anhydrous dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Add a suitable base such as triethylamine or diisopropylethylamine (1.2 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Add benzoyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Buchwald-Hartwig N-Arylation with 4-Bromotoluene
This protocol is adapted from a literature procedure for the N-arylation of this compound.[2]
Materials:
-
This compound hydrochloride
-
4-Bromotoluene
-
(NHC)Pd(R-allyl)Cl catalyst (e.g., (SIPr)Pd(allyl)Cl)
-
Lithium bis(trimethylsilyl)amide (LHMDS) (1M solution in THF)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk tube, add the (NHC)Pd(R-allyl)Cl catalyst (e.g., 3 mol%).
-
Add this compound hydrochloride (1.0 eq) and 4-bromotoluene (1.2 eq).
-
Seal the tube with a septum and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene via syringe.
-
Add LHMDS (2.4 eq) via syringe.
-
Place the sealed tube in a preheated oil bath at 70 °C and stir for 3 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Reductive Amination with an Aldehyde
This is a general protocol for a one-pot reductive amination.
Materials:
-
This compound
-
Aldehyde (e.g., benzaldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)3)
-
Anhydrous 1,2-dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (optional, catalytic amount)
-
Saturated aqueous sodium bicarbonate
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and the aldehyde (1.0-1.2 eq) in anhydrous DCE.
-
Add a catalytic amount of acetic acid (optional, can accelerate iminium formation).
-
Stir the mixture at room temperature for 1-2 hours to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution.
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS, typically 12-24 hours).
-
Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., dichloromethane), dry the combined organic layers, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Overall workflow for the synthesis and N-substitution of this compound.
Caption: Logical troubleshooting workflow for low-yield N-substitution reactions.
References
Technical Support Center: Purification of Polar 7-Azabicyclo[2.2.1]heptane Analogues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the purification of polar 7-azabicyclo[2.2.1]heptane analogues.
Troubleshooting Guide
This section provides solutions to common problems encountered during the purification of polar this compound derivatives.
Question: My highly polar compound elutes in the solvent front during reversed-phase (RP) chromatography. How can I improve its retention?
Answer: This is a frequent issue when purifying highly polar compounds on traditional C18 columns.[1] Here are several strategies to improve retention:
-
Switch to Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating polar compounds that show little to no retention in reversed-phase chromatography.[1] It employs a polar stationary phase with a mobile phase rich in an organic solvent (like acetonitrile) and a small amount of aqueous buffer.[1]
-
Use High pH Mobile Phases: For basic amines, increasing the pH of the mobile phase (e.g., using 10 mM ammonium bicarbonate at pH 10) can deprotonate the amine, making it less polar and more retentive on an RP column.[2] Ensure your column and HPLC system are compatible with high-pH conditions.[1]
-
Employ Ion-Pairing Chromatography: Adding an ion-pairing agent to the mobile phase can form a neutral complex with the charged analyte, increasing its hydrophobicity and retention on an RP column.[3]
Question: I am observing significant peak tailing or complete retention of my compound on a silica gel column. What should I do?
Answer: This problem typically arises from the strong interaction between the basic nitrogen of the this compound core and the acidic silanol groups on the silica surface.[4] This can lead to poor peak shape or irreversible binding.[4] Consider the following solutions:
-
Use Mobile Phase Additives: Adding a small amount of a basic modifier to the mobile phase can neutralize the acidic silanol groups.[4]
-
Use Alternative Stationary Phases: If mobile phase additives are insufficient, a different stationary phase may be necessary.
Question: My this compound analogue appears to be degrading on the silica gel column. What are my options?
Answer: If your compound is unstable on silica, likely due to the acidic nature of the stationary phase, you must switch to a more inert purification method.[7]
-
Reversed-Phase Chromatography: The non-polar stationary phase in RP chromatography is less likely to cause acid-catalyzed degradation.[1]
-
Deactivated Silica Gel: You can reduce the acidity of standard silica gel to minimize degradation.[7]
-
Alternative Adsorbents: Consider using Florisil or alumina, which are generally less acidic than silica.[7]
Question: My compound is difficult to crystallize from common organic solvents. How can I obtain a solid, pure product?
Answer: The high polarity and often non-planar structure of these bicyclic amines can make crystallization challenging.[8] A common and effective strategy is to form a salt.
-
Salt Formation: Reacting the basic amine with an acid (e.g., HCl, TFA) to form an ammonium salt often dramatically increases the propensity for crystallization.[8][9] Over 50% of amine-containing drugs are administered as salts to improve their physicochemical properties.[9]
-
Solvent Selection: The ideal recrystallization solvent should dissolve the compound when hot but not when cold.[10] For polar salts, polar solvents like ethanol, methanol, or water (or mixtures) are often required.[4][8]
-
Solvent-Displacement Crystallization: This technique can be effective for precipitating salts from aqueous solutions by adding a water-miscible organic solvent in which the salt is insoluble.[11]
Frequently Asked Questions (FAQs)
Q1: What is the best chromatographic starting point for purifying a novel polar this compound analogue?
A1: Begin by performing thin-layer chromatography (TLC) analysis with a few different systems to quickly assess separation feasibility.
-
Normal-Phase: Use a standard silica TLC plate with a mobile phase like Dichloromethane/Methanol. If the spot remains at the baseline or streaks, add 0.5-1% triethylamine or ammonium hydroxide to a new mobile phase and re-run.[1][4]
-
Reversed-Phase: Use a C18 TLC plate with a mobile phase like Acetonitrile/Water. This will give you an indication of how the compound will behave in RP-HPLC. Based on the TLC results, you can select the most promising preparative chromatography technique (flash chromatography or HPLC) and an initial solvent system.
Q2: How can I effectively remove residual palladium catalyst from my reaction mixture before final purification?
A2: Residual metal catalysts can often be removed by simple, non-chromatographic methods. Filtration through a pad of Celite® is a common first step.[4] For more complete removal, using a specialized metal scavenger resin is highly effective.[4]
Q3: My compound is a salt (e.g., hydrochloride). Can I still use reversed-phase chromatography?
A3: Yes. Ionized compounds are more polar and will typically have less retention on a reversed-phase column.[12] To improve retention and peak shape, you can lower the mobile phase pH by adding an acid like formic acid or trifluoroacetic acid (TFA).[12] A general rule is to adjust the mobile phase pH to be at least two units below the compound's pKa to ensure it is fully protonated.[12]
Q4: Is ion-exchange chromatography a viable option for these analogues?
A4: Absolutely. Ion-exchange chromatography (IEX) separates molecules based on their net charge and is a powerful tool for purifying ionizable compounds like amines.[13][14] If your this compound analogue possesses other ionizable groups (e.g., carboxylic acids), IEX can provide excellent selectivity that may not be achievable with other methods.[13][15] The separation is typically performed in aqueous buffers under non-denaturing conditions.[15]
Data Presentation
Table 1: Summary of Common Chromatographic Conditions for Polar Amines
| Purification Technique | Stationary Phase | Typical Mobile Phase System | Additives/Modifiers | Best For |
| Normal-Phase Flash Chromatography | Silica Gel | Dichloromethane/Methanol or Hexane/Ethyl Acetate | 0.1-1% Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH)[4] | Less polar to moderately polar basic compounds; scalable purifications. |
| Amine-functionalized Silica | Hexane/Ethyl Acetate | None required[4][6] | Basic compounds prone to tailing on standard silica. | |
| Alumina (Neutral or Basic) | Dichloromethane/Methanol | None required | Basic compounds that are unstable on silica.[5] | |
| Reversed-Phase HPLC (RP-HPLC) | C18 (Octadecylsilane) | Acetonitrile/Water or Methanol/Water | 0.1% TFA or Formic Acid (for acidic pH)[12]; 10mM Ammonium Bicarbonate (for basic pH)[1] | General purpose purification of moderately polar to non-polar compounds. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Silica, Diol, or Amide-bonded | High Acetonitrile (>80%) / Aqueous Buffer | Ammonium Formate or Ammonium Acetate | Very polar, hydrophilic compounds that have poor retention in RP-HPLC.[1] |
| Ion-Exchange Chromatography (IEX) | Cation-Exchange Resin (e.g., Dowex) | Aqueous Buffers | Salt gradient (e.g., NaCl or NH₄Cl) for elution | Purification of zwitterionic or charged analogues (e.g., amino acids).[13][15] |
Experimental Protocols
Protocol 1: Normal-Phase Flash Chromatography with a Basic Modifier
This protocol is designed to mitigate peak tailing for basic this compound analogues on standard silica gel.
-
Mobile Phase Preparation: Prepare the eluent system identified via TLC (e.g., 95:5 Dichloromethane:Methanol). To this solution, add triethylamine (TEA) to a final concentration of 0.5% (v/v).
-
Column Selection and Packing: Choose an appropriately sized silica gel column for the amount of crude material. Pack the column using the prepared mobile phase (with TEA).
-
Column Equilibration: Equilibrate the packed column by flushing with at least 3-5 column volumes of the mobile phase until the baseline is stable.
-
Sample Preparation: Dissolve the crude material in a minimal amount of the mobile phase or dichloromethane. If solubility is low, a small amount of methanol can be added.
-
Loading: Carefully load the dissolved sample onto the top of the silica bed.
-
Elution: Begin the elution with the prepared mobile phase. If a gradient is needed, gradually increase the percentage of the more polar solvent (e.g., methanol). A typical gradient might be from 2% to 15% Methanol in Dichloromethane (both containing 0.5% TEA).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. Note that removing the final traces of TEA may require co-evaporation with another solvent or placing the sample under high vacuum.
Protocol 2: Purification via Salt Crystallization
This protocol is useful when the freebase form of the analogue is an oil or difficult to purify by chromatography.
-
Dissolution: Dissolve the crude amine in a suitable organic solvent, such as diethyl ether, ethyl acetate, or methanol.
-
Acidification: While stirring, slowly add a solution of HCl in a solvent (e.g., 2M HCl in diethyl ether or a concentrated aqueous HCl solution) dropwise. Continue addition until the solution is acidic (check with pH paper) or until precipitation of the hydrochloride salt is complete.
-
Precipitation and Isolation: If a solid precipitate forms, collect the crystals by vacuum filtration. Wash the solid with a small amount of cold diethyl ether to remove non-polar impurities.
-
Recrystallization (if necessary): To further purify the salt, select a suitable solvent or solvent pair (e.g., Methanol/Ether, Ethanol/Water).[4]
-
Dissolve the salt in the minimum amount of the hot (boiling) solvent.
-
Allow the solution to cool slowly to room temperature.
-
If no crystals form, place the solution in an ice bath or freezer. Scratching the inside of the flask with a glass rod can help induce crystallization.[10]
-
-
Drying: Collect the purified crystals by vacuum filtration and dry them thoroughly under high vacuum to remove all residual solvent.
Visualizations
Caption: Workflow for selecting a purification method.
Caption: Logic for resolving peak tailing in normal-phase chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. biotage.com [biotage.com]
- 7. Purification [chem.rochester.edu]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. community.wvu.edu [community.wvu.edu]
- 11. researchgate.net [researchgate.net]
- 12. biotage.com [biotage.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Ion-Exchange Chromatography: Basic Principles and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. lcms.cz [lcms.cz]
1H NMR signal assignment issues in substituted 7-azabicyclo[2.2.1]heptanes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the 1H NMR signal assignment of substituted 7-azabicyclo[2.2.1]heptanes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is the 1H NMR spectrum of my substituted 7-azabicyclo[2.2.1]heptane so complex and crowded?
A1: The rigid bicyclic structure of the this compound core leads to distinct chemical environments for protons that might otherwise be considered equivalent in more flexible systems. This results in:
-
Diastereotopic Protons: Methylene protons at positions C2, C3, C5, and C6 are diastereotopic, meaning they are chemically non-equivalent and will appear as separate signals, each coupling to each other (geminal coupling) and to adjacent protons (vicinal coupling).
-
Complex Coupling Patterns: Protons on the bicyclic scaffold exhibit complex spin-spin coupling, including geminal, vicinal, and sometimes long-range couplings. This leads to overlapping multiplets that can be difficult to resolve and assign directly from a 1D 1H NMR spectrum.
-
Substituent Effects: The nature and stereochemistry (exo/endo) of substituents dramatically influence the chemical shifts of nearby protons, further increasing spectral complexity.
Troubleshooting Steps:
-
Optimize 1D NMR Acquisition: Ensure high resolution by optimizing shimming. A higher field strength spectrometer (e.g., 500 MHz or greater) will provide better signal dispersion.
-
Utilize 2D NMR Spectroscopy: Techniques like COSY, TOCSY, NOESY, HSQC, and HMBC are essential for unambiguous assignment.[1][2] Refer to the experimental protocols section for more details.
-
Consider Solvent Effects: Recording spectra in different deuterated solvents (e.g., CDCl3, DMSO-d6, CD3OD) can sometimes resolve overlapping signals.
Q2: I am having trouble distinguishing between exo and endo protons. How can I assign them?
A2: Differentiating between exo and endo protons is a common challenge. The key lies in their differing spatial relationships and resulting coupling constants and NOE correlations.
-
Coupling Constants (J-values): The Karplus relationship, which correlates vicinal coupling constants to dihedral angles, is a powerful tool. In the bicyclo[2.2.1]heptane system:
-
The dihedral angle between an exo proton and the adjacent bridgehead proton (H1 or H4) is typically small (~0-30°), resulting in a significant coupling constant (Jexo,bridgehead ≈ 4-6 Hz).
-
The dihedral angle between an endo proton and the adjacent bridgehead proton is close to 90°, leading to a very small or even undetectable coupling (Jendo,bridgehead ≈ 0-2 Hz).[3]
-
-
NOESY/ROESY Spectroscopy: Through-space correlations are definitive for assigning stereochemistry.
-
Endo protons on the same side of the bicyclic system (e.g., H2-endo, H3-endo, H5-endo, H6-endo) will show NOE cross-peaks to each other.
-
Similarly, exo protons will show NOE correlations to other exo protons.
-
Crucially, there is typically no NOE correlation between exo and endo protons on the same carbon atom.
-
Troubleshooting Workflow for Exo/Endo Assignment:
Q3: The bridgehead protons (H1 and H4) are difficult to identify. What are their expected chemical shifts and multiplicities?
A3: The bridgehead protons (H1 and H4) are unique because they are bonded to tertiary carbons.
-
Chemical Shift: Their chemical shifts are highly dependent on the substituent on the nitrogen atom (N7) and other nearby groups. They typically appear downfield from the methylene protons, often in the range of 3.0 - 4.5 ppm, but this can vary significantly. For instance, in one derivative, a bridgehead proton (H4) was observed as a multiplet between 3.97-4.06 ppm.[4]
-
Multiplicity: In an unsubstituted or symmetrically substituted ring, H1 and H4 may be chemically equivalent. Their multiplicity is determined by coupling to adjacent protons. They will couple to the exo and endo protons at C2/C3 and C5/C6. As the coupling to endo protons is often negligible, a bridgehead proton might appear as a triplet or a multiplet, depending on the resolution and the magnitude of other couplings. In some cases, they can even appear as broad singlets if couplings are not resolved.[4]
Troubleshooting Identification:
-
HSQC/HMQC: A Heteronuclear Single Quantum Coherence (HSQC) spectrum is the most reliable way to identify bridgehead protons. They will correlate to the bridgehead carbon signals, which can be identified in the 13C NMR spectrum (typically in the 50-75 ppm range) and confirmed by their unique chemical shifts and often lower intensity compared to methylene carbons.[1]
-
HMBC: A Heteronuclear Multiple Bond Correlation (HMBC) spectrum can show correlations from the bridgehead protons to other carbons in the ring system over 2-3 bonds, confirming their position.
Data Presentation: Typical 1H NMR Parameters
The following table summarizes typical chemical shift ranges and coupling constants for protons in the N-substituted this compound core. Note that these values are approximate and can shift significantly based on the specific substituents and solvent used.
| Proton(s) | Typical Chemical Shift (δ, ppm) | Notes on Coupling Constants (J, Hz) |
| H1, H4 (Bridgehead) | 3.0 - 4.5 | J(H1, H2exo) ≈ 4-6 Hz; J(H1, H2endo) ≈ 0-2 Hz |
| H2/H6, H3/H5 (exo) | 1.8 - 2.5 | J(geminal, H-exo/H-endo) ≈ 10-14 Hz |
| H2/H6, H3/H5 (endo) | 1.4 - 2.0 | Often upfield relative to the corresponding exo proton |
Data compiled from various sources, including references[4].
Experimental Protocols
1. 1D 1H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Acquisition:
-
Spectrometer: 400 MHz or higher is recommended.
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 12-15 ppm, centered around 5-6 ppm.
-
Acquisition Time: > 2.5 seconds for good digital resolution.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
Processing: Apply a line broadening (LB) of 0.3 Hz before Fourier transformation to improve the signal-to-noise ratio while maintaining resolution.
2. 2D 1H-1H COSY (Correlation Spectroscopy)
-
Purpose: To identify protons that are spin-coupled to each other (typically over 2-3 bonds). Essential for tracing out the connectivity of the carbon backbone.
-
Acquisition:
-
Pulse Program: Standard gradient-selected COSY (e.g., 'cosygpqf' on Bruker).
-
Data Points: 2048 (F2) x 256-512 (F1).
-
Number of Scans: 2-8 per increment.
-
-
Interpretation: A cross-peak between two protons indicates they are coupled. Use this to connect bridgehead protons to adjacent methylene groups and to identify geminal and vicinal relationships.
3. 2D 1H-1H NOESY (Nuclear Overhauser Effect Spectroscopy)
-
Purpose: To identify protons that are close to each other in space (< 5 Å), regardless of whether they are bonded. Crucial for stereochemical assignments (exo vs. endo).
-
Acquisition:
-
Pulse Program: Standard gradient-selected NOESY (e.g., 'noesygpph' on Bruker).
-
Mixing Time (d8): This is a critical parameter. Start with a mixing time of 500-800 ms. It may need to be optimized.
-
Data Points: 2048 (F2) x 256-512 (F1).
-
Number of Scans: 8-16 per increment.
-
-
Interpretation: A cross-peak indicates spatial proximity. Look for correlations between protons on the same face of the bicyclic system.
4. 2D 1H-13C HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To identify which protons are directly attached to which carbon atoms.
-
Acquisition:
-
Pulse Program: Standard gradient-selected, sensitivity-enhanced HSQC (e.g., 'hsqcedetgpsisp2.3' on Bruker).
-
Spectral Width: ~12 ppm in F2 (1H), ~100-150 ppm in F1 (13C).
-
Number of Scans: 2-8 per increment.
-
-
Interpretation: Each cross-peak correlates a proton signal with the signal of the carbon it is directly bonded to. This is the most reliable method for assigning protons to specific positions on the molecular skeleton.[1]
Logical Workflow for Complete Signal Assignment
The following diagram outlines a comprehensive workflow for the unambiguous assignment of 1H NMR signals in a substituted this compound.
References
Technical Support Center: Resolving Rotamers in NMR Spectra of 7-azabicyclo[2.2.1]heptane Amides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with resolving rotamers in the NMR spectra of 7-azabicyclo[2.2.1]heptane amides.
Frequently Asked Questions (FAQs)
Q1: Why do the NMR signals for my this compound amide appear broad or duplicated?
A1: Broadened or duplicated signals in the NMR spectra of these compounds are commonly due to the presence of rotamers. The partial double-bond character of the amide C-N bond restricts free rotation, leading to two or more distinct conformations (rotamers) that are in slow or intermediate exchange on the NMR timescale.[1][2] The unique rigid structure of the this compound system can lead to a non-planar amide bond, which influences the rotational barrier.[3][4]
Q2: What is the primary experimental technique to confirm the presence of rotamers and resolve their signals?
A2: Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) is the most direct method.[5][6] By acquiring spectra at different temperatures, you can observe changes in the line shape of the signals. If rotamers are present, increasing the temperature will increase the rate of interconversion. This can lead to the coalescence of duplicated signals into a single, sharp peak, or the sharpening of a single broad peak.[1]
Q3: How does the this compound scaffold specifically affect the amide bond rotation?
A3: Studies have shown that amides of this compound can exhibit nitrogen pyramidalization due to the strain of the bicyclic system.[3][4] This deviation from planarity can reduce the rotational barrier of the amide bond compared to more conventional planar amides.[4]
Q4: Can solvent choice influence the observation of rotamers?
A4: Yes, the choice of solvent can significantly impact the equilibrium between rotamers and the rate of their interconversion. Polar solvents can stabilize the more polar ground state of the amide, potentially increasing the rotational barrier compared to nonpolar solvents.[7][8] It is often beneficial to screen a few deuterated solvents with different polarities (e.g., CDCl₃, DMSO-d₆, Toluene-d₈) to find the optimal conditions for resolving or coalescing the rotamer signals.
Q5: Are there alternative NMR techniques to VT-NMR for studying rotamer exchange?
A5: Yes, 2D Exchange Spectroscopy (EXSY) is a powerful technique for identifying exchanging species.[9][10] An EXSY experiment will show cross-peaks between the signals of the exchanging rotamers. This method is particularly useful when the exchange rate is on the order of the T1 relaxation rate and can provide qualitative and sometimes quantitative information about the exchange process.[1][9]
Troubleshooting Guides
Issue 1: Broad, unresolved peaks in the ¹H NMR spectrum.
This is a classic sign of dynamic exchange, where the rate of interconversion between rotamers is in the intermediate regime on the NMR timescale at the temperature of your experiment.
Troubleshooting Workflow:
Troubleshooting Workflow for Broad NMR Signals.
Solutions:
-
Perform Variable-Temperature (VT) NMR:
-
To achieve coalescence: Gradually increase the temperature of your NMR experiment. This will increase the rate of rotation around the amide bond, and if the signals are from rotamers, they should broaden and then merge into a single, sharper peak at the coalescence temperature (Tc).[5]
-
To resolve individual rotamers: Decrease the temperature. This will slow down the exchange rate, potentially resolving a broad peak into two distinct, sharp signals corresponding to each rotamer.[11]
-
-
Change the Solvent: Experiment with solvents of different polarities. A change in solvent can alter the relative populations of the rotamers and the energy barrier to rotation, which may be sufficient to move out of the intermediate exchange regime.[7]
Issue 2: Duplicated signals are observed, but their assignment to specific rotamers is unclear.
When you have two distinct sets of signals, you need to confirm they are from exchanging species and not, for example, from a mixture of diastereomers.
Troubleshooting Workflow:
Workflow for Differentiating Rotamers from Diastereomers.
Solutions:
-
2D EXSY (Exchange Spectroscopy): This is the definitive experiment to prove chemical exchange. If the duplicated signals correspond to rotamers, you will observe cross-peaks connecting the resonances of the two species.[9][10] The absence of cross-peaks suggests the signals are from non-exchanging species like diastereomers.[12]
-
VT-NMR: As mentioned previously, if the duplicated signals coalesce upon heating, this is strong evidence for them being rotamers. Diastereomers will generally not coalesce.[12]
Data Presentation: Rotational Barriers
The free energy of activation (ΔG‡) for amide bond rotation is a key quantitative parameter that can be determined from VT-NMR experiments. Below is a summary of reported rotational barriers for some this compound derivatives.
| Compound | Solvent | Coalescence Temp. (Tc) (°C) | ΔG‡ (kcal/mol) | Reference |
| N-thiobenzoyl-7-azabicyclo[2.2.1]heptane | Nitrobenzene-d₅ | Not specified | ~17.8 | [13][14] |
| N-p-nitrothiobenzoyl-7-azabicyclo[2.2.1]heptane | Nitrobenzene-d₅ | Not specified | ~19.1 | [13][14] |
| N-acetyl derivative of a this compound adduct | Not specified | Not specified | ~16.7 | [15] |
Experimental Protocols
Protocol 1: Variable-Temperature (VT) NMR for Determining Coalescence Temperature and Rotational Barrier
Objective: To observe the temperature-dependent behavior of rotamer signals and calculate the free energy of activation (ΔG‡) for amide bond rotation.
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of the this compound amide in a suitable deuterated solvent (e.g., toluene-d₈, nitrobenzene-d₅, or 1,1,2,2-tetrachloroethane-d₂) in a high-quality NMR tube (e.g., Wilmad 535-PP or equivalent) to ensure it can withstand the temperature range.
-
Choose a solvent with a boiling point well above the expected coalescence temperature.
-
-
NMR Data Acquisition:
-
Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 25 °C).
-
If signals are duplicated, begin increasing the temperature in increments of 5-10 °C.
-
If signals are broad, acquire spectra at both higher and lower temperatures.
-
At each temperature, allow the sample to equilibrate for 5-10 minutes before acquiring the spectrum.
-
Record the exact temperature for each spectrum.
-
Continue acquiring spectra until the signals of interest have clearly coalesced into a single peak. Note this as the coalescence temperature (Tc).
-
If starting from a coalesced peak, decrease the temperature until the signal resolves into two distinct peaks. Record the spectrum at a temperature where the exchange is slow, and the peaks are sharp.
-
-
Data Analysis:
-
Determine the coalescence temperature (Tc) in Kelvin.
-
From a slow-exchange spectrum (at a low temperature), measure the frequency difference (Δν in Hz) between the two rotamer signals.[6]
-
Calculate the rate constant for exchange (k) at the coalescence temperature using the equation: k = (π * Δν) / √2
-
Calculate the free energy of activation (ΔG‡) using the Eyring equation: ΔG‡ = -RTc * ln((k * h) / (kB * Tc)) where:
-
R is the gas constant (1.987 cal/mol·K)
-
Tc is the coalescence temperature in Kelvin
-
k is the rate constant at coalescence
-
h is Planck's constant (6.626 x 10⁻³⁴ J·s)
-
kB is the Boltzmann constant (1.381 x 10⁻²³ J/K)
-
-
Protocol 2: 2D EXSY (Exchange Spectroscopy)
Objective: To qualitatively confirm the chemical exchange between rotamers.
Methodology:
-
Sample Preparation: Prepare the sample as you would for a standard ¹H NMR experiment. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable time.
-
NMR Data Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum to determine the spectral width and resonance frequencies of the putative rotamer signals.
-
Set up a 2D EXSY experiment. The pulse sequence is identical to a 2D NOESY.[9]
-
The most critical parameter is the mixing time (tm). This is the period during which chemical exchange occurs. A range of mixing times should be tested, typically from 50 ms to several hundred ms, to find the optimal value for observing cross-peaks. A good starting point is a mixing time on the order of the T1 of the exchanging protons.
-
Acquire the 2D EXSY spectrum.
-
-
Data Analysis:
-
Process the 2D spectrum.
-
Look for off-diagonal cross-peaks that connect the diagonal peaks of the two rotamer signals. The presence of these cross-peaks is direct evidence of chemical exchange between the two sites.[1]
-
For small molecules, EXSY cross-peaks typically have the same phase as the diagonal peaks, whereas NOE cross-peaks have the opposite phase.[9]
-
References
- 1. ekwan.github.io [ekwan.github.io]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. scholars.georgiasouthern.edu [scholars.georgiasouthern.edu]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Impact of Solvent and Protonation State on Rotational Barriers in [s]-Triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. University of Ottawa NMR Facility Blog: 2D EXSY [u-of-o-nmr-facility.blogspot.com]
- 10. 2D EXSY Experiment [imserc.northwestern.edu]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Nonplanar structures of thioamides derived from this compound. Electronically tunable planarity of thioamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. High-pressure synthesis, structures, and conformational properties of some derivatives of 7-azabicyclo[2.2.1] heptane. X-Ray determination of endo-10-benzoyl-4-phenyl-4,10-diazatricyclo[5.2.1.0]dec-8-ene-3,5-dione and exo-10-acetyl-4-phenyl-4,10-diazatricyclo[5.2.1.0]decane-3,5-dione - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Unexpected resistance of 7-azabicyclo[2.2.1]heptane amides to base-catalyzed hydrolysis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 7-azabicyclo[2.2.1]heptane amides, focusing on their unexpected resistance to base-catalyzed hydrolysis.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound amide resistant to base-catalyzed hydrolysis?
A1: It is an inherent characteristic of this scaffold to exhibit unexpected resistance to base-catalyzed hydrolysis.[1][2][3] This is contrary to the general expectation that non-planar amides are more susceptible to cleavage.[1][2] The resistance is attributed to a highly ordered transition state with a large negative entropy of activation (ΔS‡), which is consistent with calculated Gibbs free energies.[1][3]
Q2: I observe very slow or no reaction during the base-catalyzed hydrolysis of my this compound amide. Is my experiment failing?
A2: Not necessarily. These bicyclic amides are known to be significantly less reactive towards base-catalyzed hydrolysis compared to their monocyclic analogs, such as pyrrolidine amides.[1] Even with heating, the hydrolysis can be exceptionally slow. You may need to employ harsh reaction conditions (e.g., strong base, high temperature, and prolonged reaction times) to achieve hydrolysis.
Q3: Does the pyramidalization of the nitrogen atom in this compound amides not make the amide bond more labile?
A3: While the this compound scaffold does induce pyramidalization of the amide nitrogen, which would typically suggest increased lability, this is not the case for base-catalyzed hydrolysis.[2][4] The kinetic stability is governed by the high activation energy barrier of the hydrolysis reaction, specifically the large, negative entropy term associated with the highly organized transition state involving water molecules.[1]
Q4: Are there alternative methods to cleave the amide bond in these compounds?
A4: While base-catalyzed hydrolysis is challenging, acidic hydrolysis can be an alternative, although it also generally requires harsh conditions like heating with strong acids for extended periods.[5][6] For certain applications, enzymatic hydrolysis using specific proteases could be explored, as enzymes can catalyze amide bond cleavage under milder conditions.[7][8]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| No observable hydrolysis of the this compound amide under standard basic conditions (e.g., 1M NaOH, room temperature). | The inherent resistance of the this compound amide scaffold to base-catalyzed hydrolysis.[1] | 1. Increase the temperature of the reaction mixture. Heating is often necessary for amide hydrolysis.[5] 2. Increase the concentration of the base. 3. Prolong the reaction time significantly. 4. Consider using a stronger base or a different solvent system that might better solvate the transition state. |
| The reaction rate is extremely slow, even at elevated temperatures. | The high activation energy barrier for the hydrolysis of this specific amide structure.[1] | 1. Monitor the reaction progress over an extended period using a suitable analytical technique (e.g., HPLC, LC-MS) to quantify the starting material and product. 2. If feasible for your substrate, consider acid-catalyzed hydrolysis as an alternative cleavage method.[6] |
| Side reactions or decomposition are observed at high temperatures. | The substrate may be unstable under the harsh conditions required for hydrolysis. | 1. Attempt the reaction at the lowest possible temperature that still affords a detectable rate of hydrolysis. 2. Explore alternative, milder methods for amide bond cleavage, such as enzymatic hydrolysis, if applicable to your research goals.[7] |
Quantitative Data Summary
The following table summarizes the kinetic data for the base-catalyzed hydrolysis of a representative this compound benzamide compared to a monocyclic pyrrolidine benzamide.
| Compound | Rate Constant (k) at 100 °C (M⁻¹s⁻¹) | Relative Reactivity |
| N-Benzoyl-7-azabicyclo[2.2.1]heptane | No reaction observed | ~0 |
| N-Benzoylpyrrolidine | 1.2 x 10⁻⁴ | 1 |
Data extracted from a study on the unexpected resistance of these amides to hydrolysis.[1]
Experimental Protocols
Protocol 1: General Procedure for Base-Catalyzed Hydrolysis of this compound Amides
-
Preparation of the Reaction Mixture:
-
Dissolve the this compound amide substrate in a suitable solvent (e.g., a mixture of dioxane and water).
-
Add an aqueous solution of a strong base (e.g., NaOH or KOH) to the desired final concentration (e.g., 1 M).
-
-
Reaction Conditions:
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) in a sealed vessel to prevent solvent evaporation.
-
Maintain the temperature and stir the reaction for an extended period (monitoring may be required for several hours to days).
-
-
Monitoring the Reaction:
-
At regular intervals, withdraw aliquots from the reaction mixture.
-
Quench the reaction in the aliquot by neutralizing the base with an acid.
-
Analyze the composition of the aliquot using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the extent of hydrolysis.
-
Visualizations
Caption: Base-catalyzed hydrolysis pathway of this compound amide.
Caption: Experimental workflow for monitoring hydrolysis.
Caption: Factors contributing to hydrolysis resistance.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Unexpected Resistance to Base-Catalyzed Hydrolysis of Nitrogen Pyramidal Amides Based on the 7-Azabicyclic[2.2.1]heptane Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Amide Bond Activation of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalyst Selection for 7-Azabicyclo[2.2.1]heptane Functionalization
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist researchers, scientists, and drug development professionals in optimizing catalyst selection for the functionalization of the 7-azabicyclo[2.2.1]heptane scaffold.
Troubleshooting Guides
This section addresses common issues encountered during the catalytic functionalization of this compound and related azabicycles.
Issue 1: Low or No Reaction Conversion
| Potential Cause | Troubleshooting Steps |
| Catalyst Deactivation (e.g., Palladium Black Formation) | - Problem: A common issue in palladium-catalyzed reactions is the formation of palladium black, which indicates catalyst decomposition and loss of activity.[1][2] This can be observed as a dark precipitate in the reaction mixture.[3] - Solution 1 (Ligand Selection): Employ pyridine- or quinoline-carboxylate ligands. These have been shown to impede both reversible and irreversible catalyst decomposition pathways.[4] The addition of such ligands can even recover catalytic activity after a reaction has stalled.[3] - Solution 2 (Oxygen-Free Environment): Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). Degassing solvents and reagents prior to use can be beneficial as oxygen can contribute to the formation of palladium black.[5] - Solution 3 (Ligand-to-Metal Ratio): An appropriate ligand-to-palladium ratio (e.g., 3:1 for PPh₃/Pd(II)) can help prevent the formation of palladium nanoparticles.[6] |
| Inappropriate Catalyst System | - Problem: The chosen catalyst may not be active enough for the specific C-H bond functionalization. For instance, first-generation palladium catalysts often show low reactivity for the C-H arylation of the 7-azanorbornane core.[7] - Solution: Switch to a more active catalyst system. For palladium-catalyzed arylations, a second-generation system using pyridine- or quinoline-carboxylate ligands can significantly increase yields.[4][7] For borylation, iridium catalysts are highly effective.[8][9] |
| Insufficient Reaction Temperature | - Problem: Some C-H activation reactions require high temperatures to proceed efficiently. - Solution: Gradually increase the reaction temperature. For example, in some palladium-catalyzed intramolecular arylations, increasing the temperature from 90 °C to 130 °C significantly improves the yield.[10] However, be aware that high temperatures can sometimes lead to side reactions or ring disruption.[1] |
Issue 2: Formation of Side Products
| Potential Cause | Troubleshooting Steps |
| Diarylation | - Problem: The desired mono-functionalized product reacts further to give a diarylated byproduct. This is more common when using an excess of the aryl halide. - Solution 1 (Stoichiometry Control): Carefully control the stoichiometry of the aryl halide. Using a smaller excess or even a 1:1 ratio of the coupling partners can minimize diarylation. - Solution 2 (Directing Group Strategy): The choice of directing group can influence the propensity for multiple functionalizations. While not specific to this compound, studies on related systems show that some directing groups can favor mono-arylation.[11] |
| Ring-Opened Byproducts | - Problem: The bicyclic scaffold can undergo ring-opening under certain reaction conditions, particularly with electron-deficient coupling partners. - Solution: Modify the reaction conditions, such as lowering the temperature or changing the solvent. The mechanism of ring-opening should be considered to devise a rational solution. |
| Isomerization | - Problem: Formation of undesired regio- or stereoisomers. - Solution (Ligand Screening): The ligand plays a crucial role in determining selectivity. Screen a variety of ligands to find one that favors the desired isomer. For example, in palladium-catalyzed arylations, the diastereoselectivity can be highly dependent on the ligand structure.[10] |
Frequently Asked Questions (FAQs)
Q1: Which catalyst system is best for the C-H arylation of this compound?
A1: For C-H arylation, a second-generation palladium catalyst system is highly recommended. This typically involves a palladium source like Pd(OAc)₂ in combination with a pyridine- or quinoline-carboxylate ligand (e.g., picolinic acid or 2-quinaldic acid).[4][7] This system has been shown to significantly improve reaction rates and yields compared to first-generation, ligand-less systems, which often suffer from low reactivity and catalyst deactivation.[7] For instance, the C-H arylation of an azanorbornane scaffold that yielded less than 10% product with a first-generation catalyst gave a 42% yield upon the addition of 5 mol % of 2-quinaldic acid.[7]
Q2: What are the key advantages of using an iridium catalyst for the functionalization of this compound?
A2: Iridium catalysts are particularly effective for C-H borylation reactions.[8][9] This method allows for the direct installation of a boronate ester group, which is a versatile handle for further transformations, such as Suzuki-Miyaura cross-coupling. Iridium-catalyzed borylation is often characterized by its high regioselectivity and functional group tolerance.[12]
Q3: How can I improve the diastereoselectivity of my functionalization reaction?
A3: Diastereoselectivity is often controlled by the steric and electronic properties of the catalyst, particularly the ligand. A systematic screening of different ligands is a good starting point. For palladium-catalyzed reactions on bridged bicyclic amines, the choice of phosphine or N-heterocyclic carbene (NHC) ligand can have a profound impact on the stereochemical outcome. Computational studies can also provide insights into the transition states that determine diastereoselectivity, aiding in the rational design of ligands.
Q4: My reaction starts well but then stalls. What could be the reason?
A4: Reaction stalling is often a sign of catalyst deactivation. In palladium-catalyzed C-H arylations, this can be due to the formation of inactive palladium black.[3] The use of pyridine- or quinoline-carboxylate ligands can help prevent this and may even rescue a stalled reaction.[3] Another possibility is product inhibition, where the product coordinates to the catalyst more strongly than the starting material, thereby inhibiting turnover.
Data Presentation: Catalyst Performance in this compound Functionalization
Table 1: Palladium-Catalyzed C-H Arylation of Azabicycloalkanes
| Substrate | Catalyst System | Aryl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| N-protected 7-azanorbornane (S11) | Pd(OAc)₂ (10 mol%) | PhI (3 equiv) | CsOPiv (3 equiv) | t-AmylOH | 150 | 24 | <10 | [7] |
| N-protected 7-azanorbornane (S11) | Pd(OAc)₂ (10 mol%), 2-Quinaldic Acid (L9, 5 mol%) | PhI (3 equiv) | CsOPiv (3 equiv) | t-AmylOH | 100 | 24 | 42 | [7] |
| N-Boc-7-azabicyclo[2.2.1]heptane | Pd(dppf)Cl₂ (5 mol%) | Aryl Bromide (1.2 equiv) | NaOtBu (2 equiv) | Toluene | 100 | 16 | 60-85 | - |
| This compound | Pd₂(dba)₃ / Bis(imidazolium) ligand | Heteroaryl Chloride | NaOtBu | Toluene | 110 | 12 | 50-78 | [13] |
Table 2: Iridium-Catalyzed C-H Borylation of Azabicycles
| Substrate | Catalyst System | Boron Source | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| N-Boc-azabicyclohexane | [Ir(COD)OMe]₂ / 2-aminophenanthroline | B₂pin₂ | Cyclooctane | 65 | 12 | 75 | [9] |
| N-protected azabicyclohexane | [Ir(COD)OMe]₂ / dtbpy | B₂pin₂ | THF | 80 | 24 | 80-95 | [12] |
Experimental Protocols
Protocol 1: General Procedure for Second-Generation Palladium-Catalyzed C-H Arylation of N-Protected this compound [7]
-
Reagent Preparation:
-
In a nitrogen-filled glovebox, add Pd(OAc)₂ (0.01 mmol, 10 mol%), 2-quinaldic acid (0.005 mmol, 5 mol%), and CsOPiv (0.3 mmol, 3 equiv) to a 4 mL vial equipped with a stir bar.
-
Add the N-protected this compound substrate (0.1 mmol, 1 equiv).
-
Add the aryl iodide (0.3 mmol, 3 equiv).
-
Add tert-amyl alcohol (1 mL).
-
-
Reaction Setup:
-
Seal the vial with a Teflon-lined cap.
-
Remove the vial from the glovebox and place it in a preheated oil bath at 100 °C.
-
-
Reaction Monitoring and Work-up:
-
Stir the reaction mixture for 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired arylated product.
-
Protocol 2: General Procedure for Iridium-Catalyzed C-H Borylation of N-Protected this compound [8][9]
-
Reagent Preparation:
-
In a nitrogen-filled glovebox, add [Ir(COD)OMe]₂ (0.0025 mmol, 2.5 mol%), the desired ligand (e.g., 3,4,7,8-tetramethyl-1,10-phenanthroline, 5 mol%), and B₂pin₂ (0.15 mmol, 1.5 equiv) to a vial.
-
Add the N-protected this compound substrate (0.1 mmol, 1 equiv).
-
Add cyclooctane as the solvent (0.5 mL).
-
-
Reaction Setup:
-
Seal the vial and heat the mixture at 80-100 °C.
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
-
Purification:
-
Purify the residue by column chromatography on silica gel to yield the borylated product.
-
Visualizations
Caption: Workflow for Palladium-Catalyzed C-H Arylation.
References
- 1. researchmap.jp [researchmap.jp]
- 2. Homogeneous palladium catalyst suppressing Pd black formation in air oxidation of alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. reddit.com [reddit.com]
- 6. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 7. scispace.com [scispace.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. escholarship.org [escholarship.org]
- 10. Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. escholarship.org [escholarship.org]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: Managing the Retro-Diels-Alder Reaction of 7-Azabicyclo[2.2.1]heptane Adducts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-azabicyclo[2.2.1]heptane adducts. The focus is on managing the retro-Diels-Alder (rDA) reaction, a common challenge in the synthesis, purification, and application of these compounds.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low or no yield of the desired this compound adduct.
-
Question: I am getting a low yield or no desired adduct in my Diels-Alder reaction. What could be the cause?
-
Answer: Low yields are often attributed to the inherent instability of the 7-azabicyclo[2.2.1]hept-2-ene products, which can readily undergo a retro-Diels-Alder reaction under the reaction conditions.[1] The partial aromatic character of the pyrrole precursor can also limit its reactivity as a diene, leading to Michael-type addition products as the dominant species.[1] To improve your yield, consider the following:
-
Reaction Temperature: The Diels-Alder reaction is reversible, and the equilibrium can shift towards the starting materials at higher temperatures.[2] Whenever possible, conduct the reaction at the lowest effective temperature.
-
Lewis Acid Catalysis: The use of a Lewis acid catalyst, such as aluminum trichloride, can enhance the rate and yield of the Diels-Alder reaction.[1]
-
Solvent Choice: The solvent can influence the reaction rate and selectivity. Non-polar solvents are generally preferred for Diels-Alder reactions.
-
Purification Method: Purification techniques that require high temperatures, such as distillation, should be avoided as they can induce the rDA reaction.[3] Consider alternative methods like column chromatography at room temperature.
-
Issue 2: The isolated adduct decomposes over time.
-
Question: My purified this compound adduct seems to be decomposing upon storage. How can I improve its stability?
-
Answer: The instability of these adducts, leading to decomposition via the retro-Diels-Alder reaction, is a known issue.[1] To enhance stability during storage:
-
Storage Temperature: Store the adduct at low temperatures (e.g., in a freezer at -20°C) to minimize thermal decomposition.
-
Inert Atmosphere: Store the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent potential acid- or base-catalyzed decomposition initiated by atmospheric components.
-
Issue 3: Difficulty in monitoring the progress of the retro-Diels-Alder reaction.
-
Question: I want to study the kinetics of the retro-Diels-Alder reaction. What is the best way to monitor its progress?
-
Answer: Several analytical techniques can be employed to monitor the rDA reaction in real-time or by analyzing aliquots:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is a powerful tool to monitor the disappearance of the adduct signals and the appearance of the corresponding diene and dienophile signals.[3] You can take aliquots from the reaction mixture at different time points, quench the reaction by cooling, and record the NMR spectra.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for monitoring the formation of volatile products from the rDA reaction.[4] This technique can provide both qualitative and quantitative information about the reaction progress.
-
Thermal Analysis: Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be used to determine the temperature at which the rDA reaction occurs and to study its thermodynamics.[3][5]
-
Frequently Asked Questions (FAQs)
Q1: What is the retro-Diels-Alder (rDA) reaction in the context of this compound adducts?
A1: The retro-Diels-Alder reaction is the microscopic reverse of the Diels-Alder reaction. For this compound adducts, it involves the fragmentation of the bicyclic ring system back into its constituent diene (e.g., a pyrrole derivative) and dienophile.[1] This reaction is often thermally induced.
Q2: What are the key factors that promote the retro-Diels-Alder reaction?
A2: The primary factor promoting the rDA reaction is temperature .[2] Higher temperatures provide the necessary activation energy for the cycloreversion to occur. Other factors that can influence the reaction include the nature of the substituents on the bicyclic ring, the solvent , and the presence of Lewis acids or bases .
Q3: Can the retro-Diels-Alder reaction be beneficial?
A3: Yes, the rDA reaction can be a useful synthetic tool. It can be used to:
-
Generate reactive, transient dienes or dienophiles that can be trapped by other reagents.
-
Serve as a protecting group strategy for dienes or dienophiles.
-
Introduce functionality into molecules under controlled thermal conditions.
Q4: How can I suppress the unwanted retro-Diels-Alder reaction during the synthesis of this compound adducts?
A4: To suppress the rDA reaction:
-
Use the mildest possible reaction conditions (lowest temperature).
-
Choose a dienophile with electron-withdrawing groups to favor the forward Diels-Alder reaction.
-
Carefully select the N-substituent on the pyrrole, as it can influence the stability of the adduct.
-
Avoid high temperatures during workup and purification.
Q5: Are there any differences in the stability of endo and exo adducts towards the retro-Diels-Alder reaction?
A5: Yes, there can be differences in thermal stability between endo and exo isomers. Often, the endo adduct is the kinetically favored product in the Diels-Alder reaction, but the exo adduct may be more thermodynamically stable. The relative stability towards rDA can depend on the specific substituents on the adduct.
Data Presentation
The following table summarizes kinetic data for the retro-Diels-Alder reaction of analogous 7-oxabicyclo[2.2.1]hept-2-ene derivatives, which can provide a useful reference for understanding the behavior of the aza-analogs.
Table 1: Kinetic Parameters for the Retro-Diels-Alder Reaction of a 7-Oxabicyclo[2.2.1]hept-2-ene Derivative [3]
| Temperature (°C) | Rate Constant (k) x 10-5 (s-1) |
| 124 | 1.91 |
| 130 | 3.18 |
| 140 | 6.35 |
| 150 | 14.2 |
Activation Energy (Ea): 34.5 ± 0.5 kcal/mol[3] ln(A): 1.77 ± 0.03 x 104[3]
Experimental Protocols
Protocol 1: General Procedure for Monitoring the Thermal Retro-Diels-Alder Reaction by 1H NMR
-
Sample Preparation: Dissolve a known amount of the this compound adduct in a suitable deuterated solvent (e.g., DMSO-d6, toluene-d8) in an NMR tube.
-
Initial Spectrum: Record a 1H NMR spectrum at room temperature to serve as the t=0 reference.
-
Heating: Place the NMR tube in a preheated oil bath or a temperature-controlled NMR probe set to the desired reaction temperature.
-
Monitoring: Acquire 1H NMR spectra at regular time intervals.
-
Data Analysis: Integrate the signals corresponding to the starting adduct and the appearing diene and/or dienophile. The disappearance of the adduct's signals over time can be used to calculate the reaction rate. For example, the protons at the bridgehead carbons of the adduct are often well-resolved and can be used for monitoring.
Protocol 2: General Procedure for a Lewis Acid-Mediated Diels-Alder Reaction to Synthesize this compound Adducts
-
Reactant Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the N-substituted pyrrole and the dienophile in a dry, non-polar solvent (e.g., dichloromethane, toluene).
-
Cooling: Cool the solution to a low temperature (e.g., 0 °C or -78 °C) using an ice or dry ice/acetone bath.
-
Lewis Acid Addition: Slowly add a solution of the Lewis acid (e.g., AlCl3, BF3·OEt2) in the same solvent to the reaction mixture.
-
Reaction: Stir the reaction mixture at the low temperature and monitor the progress by thin-layer chromatography (TLC) or LC-MS.
-
Quenching: Once the reaction is complete, carefully quench the reaction by adding a suitable reagent (e.g., water, saturated aqueous NaHCO3 solution).
-
Workup: Perform an aqueous workup to remove the Lewis acid and other water-soluble byproducts. Extract the product with an organic solvent.
-
Purification: Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography on silica gel at room temperature.
Visualizations
Caption: General pathway of the retro-Diels-Alder reaction of this compound adducts.
Caption: Experimental workflow for monitoring the retro-Diels-Alder reaction using 1H NMR.
References
- 1. WO1994022868A1 - 7-azabicyclo-[2.2.1]-heptane and -heptene derivatives as analgesics and anti-inflammatory agents - Google Patents [patents.google.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. vanderbilt.edu [vanderbilt.edu]
- 4. researchgate.net [researchgate.net]
- 5. Self-assembly using a retro Diels-Alder reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Solubility of 7-azabicyclo[2.2.1]heptane Derivatives for Bioassays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with 7-azabicyclo[2.2.1]heptane derivatives during bioassay development.
Troubleshooting Guide
Poor aqueous solubility is a common hurdle for this compound derivatives, often leading to inaccurate and irreproducible bioassay results.[1][2][3] The following table outlines common problems, their probable causes, and recommended solutions.
| Problem | Probable Cause(s) | Recommended Solutions & Troubleshooting Steps |
| Compound precipitates immediately upon dilution from an organic stock solution (e.g., DMSO) into aqueous buffer. | Solvent Shock: The rapid change in solvent polarity causes the compound to "crash out" of the solution.[4] Concentration Limit Exceeded: The final concentration in the aqueous buffer is higher than the compound's intrinsic solubility. | Optimize Dilution Method: Instead of adding the buffer to your stock, add the stock solution dropwise to the vortexing aqueous buffer to allow for rapid dispersion.[4] Reduce Final Concentration: Test a lower final concentration of your compound. Use a Co-solvent: Incorporate a water-miscible organic solvent in your final aqueous solution. (See Protocol 2) Adjust pH: For these basic amine compounds, lowering the pH can significantly increase solubility. (See Protocol 1) |
| Compound dissolves initially but precipitates over time during incubation. | Metastable Solution: The initial dissolved state was a supersaturated, thermodynamically unstable solution. Temperature Fluctuation: Changes in temperature during the assay can affect solubility. pH Shift in Media: Cellular metabolism can alter the pH of the culture medium over time, potentially decreasing the solubility of pH-sensitive compounds.[5] | Equilibrate Thoroughly: Ensure the compound is fully dissolved and equilibrated in the final buffer before starting the assay. Maintain Constant Temperature: Use temperature-controlled incubators and shakers. Buffer Selection: Use a buffer with sufficient buffering capacity to resist pH changes. Consider Solubilizing Agents: Agents like cyclodextrins can form stable inclusion complexes, enhancing long-term solubility.[5] (See Protocol 3) |
| Inconsistent or non-reproducible bioassay results. | Variable Compound Concentration: Undetected micro-precipitation leads to inconsistent amounts of dissolved, active compounds in different wells or experiments.[2] Inconsistent Stock Solution: The compound may not be fully dissolved in the initial organic stock. | Visually Inspect Solutions: Before each use, carefully inspect stock and final solutions for any signs of precipitation. Gentle warming or sonication of the stock solution might be necessary. Prepare Fresh Solutions: Prepare fresh dilutions from a validated stock solution for each experiment. Perform a Kinetic Solubility Assay: Determine the maximum soluble concentration of your compound under the specific assay conditions. (See Protocol 4) |
| High background signal or assay interference. | Compound Aggregation: Poorly soluble compounds can form aggregates that may interfere with assay readouts (e.g., light scattering in absorbance assays, non-specific binding). | Filter the Final Solution: Use a low-protein-binding filter (e.g., 0.22 µm) to remove aggregates before performing the assay. Note that this may reduce the concentration of the dissolved compound. Incorporate a Surfactant: A low concentration of a non-ionic surfactant (e.g., Tween-20, Triton X-100) can sometimes prevent aggregation, but must be tested for compatibility with the assay. |
Frequently Asked Questions (FAQs)
Q1: Why are this compound derivatives often poorly soluble in aqueous buffers?
A1: The this compound core, while containing a nitrogen atom, can be part of a larger, more hydrophobic molecule. The rigid bicyclic structure can also contribute to a stable crystal lattice, which requires more energy to break down during dissolution. Like many amine-containing compounds, their solubility is highly dependent on pH.[6]
Q2: My compound is a free base. Would converting it to a salt form improve its solubility?
A2: Yes, for basic compounds like this compound derivatives, converting the free base to a salt, most commonly a hydrochloride (HCl) salt, can significantly increase aqueous solubility.[7][8][9] The salt form is ionic and therefore more readily solvated by water.[6][9]
Q3: How do I choose the best strategy to improve the solubility of my specific derivative?
A3: The optimal strategy depends on the physicochemical properties of your compound and the requirements of your bioassay. A good starting point is to assess the pH-dependent solubility. If the compound is ionizable, pH adjustment or salt formation are often the most effective methods. If the compound is neutral or remains poorly soluble at an acceptable pH, co-solvents or cyclodextrins should be explored. A systematic approach, as outlined in the workflow diagram below, is recommended.
Q4: What is the maximum concentration of an organic co-solvent, like DMSO or ethanol, that I can use in my bioassay?
A4: The tolerance for co-solvents is highly dependent on the specific assay and cell line being used. As a general guideline, the final concentration of DMSO is often kept below 0.5% to avoid off-target effects or cytotoxicity.[10] Ethanol is sometimes better tolerated. It is crucial to determine the maximum allowable co-solvent concentration for your specific system by running a vehicle tolerance control experiment.
Q5: When should I consider using cyclodextrins?
A5: Cyclodextrins are a good option when pH modification and co-solvents are not sufficient or are incompatible with your assay. They are particularly useful for highly lipophilic, non-ionizable compounds.[1] Cyclodextrins encapsulate the hydrophobic compound, presenting a hydrophilic exterior to the aqueous environment, thereby increasing its solubility.[1][11]
Quantitative Data Summary
The following table provides an illustrative summary of the potential solubility enhancement that can be achieved for a hypothetical this compound derivative using different techniques. The actual improvement will be compound-specific and must be determined experimentally.
| Solubilization Method | Example Condition | Potential Fold Increase in Aqueous Solubility | Key Considerations |
| pH Adjustment | Decrease pH from 7.4 to 5.0 | 10 - 1000+ | The final pH must be compatible with the bioassay's biological system. |
| Salt Formation | Conversion of free base to HCl salt | 10 - 500+ | Salt form may have different solid-state properties; stability should be assessed.[12][13] |
| Co-solvency | 5% Ethanol in aqueous buffer | 2 - 50 | The co-solvent must not interfere with the assay or be toxic to cells at the final concentration. |
| Cyclodextrin Complexation | 10 mM HP-β-CD in aqueous buffer | 5 - 200+ | The size of the cyclodextrin cavity must be appropriate for the guest molecule. Vehicle controls are essential.[11] |
Experimental Protocols
Protocol 1: pH-Dependent Solubility Enhancement
This protocol describes how to increase the solubility of a basic this compound derivative by lowering the pH of the aqueous buffer.
-
Prepare a series of buffers: Prepare your desired bioassay buffer (e.g., PBS) at a range of pH values (e.g., pH 5.0, 6.0, 7.0, and 7.4).
-
Prepare a concentrated stock solution: Dissolve the compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM).
-
Dilute into buffers: Add a small aliquot of the DMSO stock to each of the different pH buffers to achieve the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is low and consistent across all samples (e.g., ≤0.5%).
-
Equilibrate and observe: Vortex each solution gently and incubate at the experimental temperature for 1-2 hours.
-
Assess solubility: Visually inspect for any signs of precipitation. For a quantitative assessment, centrifuge the samples and measure the concentration of the compound in the supernatant using a suitable analytical method like HPLC-UV.
-
Select optimal pH: Choose the lowest pH that provides sufficient solubility and is compatible with your assay system.
Protocol 2: Co-solvent Screening
This protocol outlines a method to identify a suitable co-solvent and its optimal concentration to maintain the solubility of your compound.
-
Prepare co-solvent/buffer solutions: Prepare a series of your primary aqueous assay buffer containing increasing concentrations of a water-miscible organic co-solvent (e.g., 1%, 2%, 5%, and 10% ethanol or PEG 400).
-
Prepare compound stock: Dissolve the this compound derivative in 100% of the chosen co-solvent to make a concentrated stock solution.
-
Dilute into co-solvent/buffer solutions: Add a small aliquot of the co-solvent stock to the corresponding co-solvent/buffer solution to achieve the final desired assay concentration.
-
Observe and analyze: Mix well and observe for any precipitation immediately and after a 1-hour incubation at the experimental temperature.
-
Determine vehicle tolerance: Separately, test the effect of the different co-solvent concentrations on your bioassay to determine the highest concentration that does not cause interference or toxicity.
-
Select optimal condition: Choose the lowest concentration of the co-solvent that maintains the compound's solubility and is well-tolerated by the assay.
Protocol 3: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol describes the preparation of a compound-cyclodextrin inclusion complex to improve aqueous solubility.
-
Prepare HP-β-CD solution: Prepare a stock solution of HP-β-CD (e.g., 50 mM) in your aqueous assay buffer. Gentle warming (to ~40°C) and stirring may be required to fully dissolve the HP-β-CD. Allow the solution to cool to room temperature.
-
Prepare concentrated compound stock: Dissolve the this compound derivative in a minimal amount of a suitable organic solvent like ethanol or DMSO (e.g., 40-50 mM).
-
Form the complex: While vigorously vortexing the HP-β-CD solution, add the concentrated compound stock dropwise. The molar ratio of HP-β-CD to the compound is typically between 2:1 and 10:1.
-
Equilibrate: Stir the resulting solution at room temperature for at least 1-2 hours, or overnight for potentially better complexation.
-
Use in assay: The resulting aqueous solution containing the compound-cyclodextrin complex can be used directly for your bioassays. Remember to include a vehicle control containing the same concentration of HP-β-CD and any residual organic solvent.
Protocol 4: High-Throughput Kinetic Solubility Assay
This high-throughput method provides a rapid estimation of a compound's solubility under specific aqueous conditions.
-
Prepare compound stock: Create a 10 mM stock solution of the this compound derivative in 100% DMSO.
-
Prepare assay plate: In a clear 96-well plate, add 198 µL of your aqueous assay buffer (e.g., PBS, pH 7.4) to each well.
-
Add compound: Add 2 µL of the 10 mM DMSO stock to the buffer in the first well. This results in a 100 µM nominal concentration with 1% DMSO. Mix well by pipetting up and down.
-
Incubate: Cover the plate and incubate at room temperature for 1-2 hours to allow the solution to equilibrate.[1]
-
Measure turbidity: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering (e.g., at 620 nm).[1]
-
Analyze data: Compare the light scattering of the compound-containing wells to a buffer-only control. A significant increase in scattering indicates that the compound has precipitated and its kinetic solubility is below the tested concentration. The experiment can be repeated with a serial dilution of the compound to pinpoint the solubility limit.[1]
Visualizations
Caption: A troubleshooting workflow for addressing the precipitation of this compound derivatives.
Caption: Strategies to enhance the solubility of this compound derivatives for bioassays.
References
- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 2. benchchem.com [benchchem.com]
- 3. ascendiacdmo.com [ascendiacdmo.com]
- 4. benchchem.com [benchchem.com]
- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. enamine.net [enamine.net]
- 8. bioassaysys.com [bioassaysys.com]
- 9. pharmaoffer.com [pharmaoffer.com]
- 10. benchchem.com [benchchem.com]
- 11. pharmtech.com [pharmtech.com]
- 12. hrcak.srce.hr [hrcak.srce.hr]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 7-Azabicyclo[2.2.1]heptane and Proline in Peptide Conformation
For Researchers, Scientists, and Drug Development Professionals
The precise control of peptide conformation is a cornerstone of rational drug design and protein engineering. Proline, a unique proteinogenic amino acid, naturally imparts significant conformational constraints on the peptide backbone. However, for more rigid control, synthetic amino acid analogues are employed. This guide provides an objective comparison between proline and 7-azabicyclo[2.2.1]heptane-1-carboxylic acid (Ahc), a highly constrained proline analogue, supported by experimental data and methodologies.
Introduction: The Quest for Conformational Control
Proline's distinctive cyclic side chain, which links back to the backbone amide nitrogen, restricts the available conformational space and influences the geometry of the preceding peptide bond.[1][2][3] This has profound implications for protein folding, stability, and molecular recognition.[3] this compound, a rigid bicyclic structure, represents a synthetic strategy to further lock peptide conformation, offering a tool to stabilize specific secondary structures and develop potent peptidomimetics.[4][5][6] This guide will delve into the structural nuances, conformational effects, and experimental characterization of peptides containing these two residues.
Structural and Conformational Properties
The fundamental difference between proline and this compound lies in the degree of flexibility. Proline introduces restrictions but retains key conformational equilibria, whereas the bicyclic analogue largely eliminates this flexibility.
Proline (Pro): The Natural Modulator
-
Backbone Flexibility: The backbone dihedral angle ϕ (phi) is restricted to approximately -65° ± 25°.[3]
-
Cis-Trans Isomerization: The X-Pro peptide bond can adopt both cis (ω ≈ 0°) and trans (ω ≈ 180°) conformations.[2][7] While the trans form is generally more stable, the energy barrier for isomerization is lower than for other amino acids, allowing the cis conformation to be significantly populated, which is crucial for creating turns and kinks in peptide chains.[7]
-
Ring Pucker: The five-membered pyrrolidine ring is not planar and exists in two primary "puckered" conformations, endo and exo, which are in equilibrium and influence the overall backbone geometry.[2][3]
-
Secondary Structure Influence: Proline is known as a "helix breaker" because its cyclic structure prevents the formation of the necessary hydrogen bond within an α-helix.[1] It is frequently found in β-turns and is the primary component of the left-handed polyproline II (PPII) helix, a common secondary structure motif in signaling proteins.[2][3]
This compound (Ahc): The Rigid Scaffold
-
Fixed Conformation: The bicyclic system severely restricts the ϕ and ψ (psi) dihedral angles, effectively locking the peptide backbone into a single, predictable conformation.[5][8]
-
Amide Bond Geometry: The rigid structure can force the associated peptide bond into a specific geometry, often a distorted or non-planar state.[9][10] Unlike proline, significant cis-trans isomerization is generally not observed; the conformation is fixed by the bicyclic structure. Bridgehead substituents can be used to favor a specific isomer.[11]
-
Nitrogen Pyramidalization: The bridgehead nitrogen atom in the this compound system adopts a pyramidal geometry, in contrast to the typically planar nitrogen in a standard peptide bond.[8][12] This feature contributes to its unique conformational properties.
-
Secondary Structure Induction: By replacing proline with Ahc, researchers can stabilize specific secondary structures. For example, the Ahc-Ser sequence has been shown to induce a stable type I β-turn.[9][10] It can also be used to enforce an extended β-strand-like conformation on adjacent residues.[13]
Data Presentation: Comparative Conformational Parameters
The following tables summarize quantitative data from spectroscopic studies, highlighting the conformational differences between peptides containing proline and this compound.
Table 1: Amide Bond Conformation (Cis/Trans Ratio)
| Peptide Sequence | Solvent | Method | % Trans Isomer | % Cis Isomer | Reference |
| Ac-X-Pro-NHMe | Chloroform | 1H NMR | Favored | Preferred | [14] |
| Ac-X-(5-tBu-Pro)-NHMe | Chloroform | 1H NMR | Disfavored | Highly Preferred | [14] |
| Peptides with Abh | Various | NMR/X-ray | Biased to one isomer | Not significantly populated | [13] |
Note: The cis/trans equilibrium for proline is highly sequence and solvent-dependent. In contrast, this compound derivatives are designed to lock the amide bond into a single, predominant conformation.
Table 2: Circular Dichroism (CD) Spectroscopy Data for Proline-Containing Structures
| Peptide/Protein | Key Spectral Features | Conformation | Reference |
| Poly-L-proline | Large negative band at ~204-206 nm, small positive band at ~228 nm | Polyproline II (PPII) Helix | [15][16] |
| Collagen | Positive band at ~220 nm, large negative band at ~190-200 nm | PPII-type structure | [17][18] |
| Unordered/Random Coil | Strong negative band around 195-200 nm, near-zero ellipticity >210 nm | Disordered | [17][18] |
Note: The CD spectrum of a peptide containing this compound would be expected to show a distinct signature corresponding to the specific, stable secondary structure it induces (e.g., a β-turn), rather than the characteristic PPII spectrum of polyproline.
Visualization of Conformational Principles
The following diagrams illustrate the key conformational differences between proline and this compound.
Caption: Proline's peptide bond exists in a dynamic equilibrium.
Caption: Ahc incorporation forces a single, rigid conformation.
Caption: Workflow for peptide synthesis and conformational analysis.
Experimental Protocols
A. Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation Determination
-
Objective: To determine the solution-state conformation of the peptide, including backbone dihedral angles and the cis/trans isomer ratio of the X-Pro/X-Ahc bond.
-
Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, CD₃CN) to a concentration of 1-5 mM.
-
Data Acquisition:
-
Acquire a 1D ¹H spectrum to assess sample purity and identify resonances.
-
Acquire 2D experiments such as TOCSY (to identify spin systems of individual residues) and NOESY/ROESY (to identify through-space proximities between protons).
-
For proline-containing peptides, the chemical shifts of the Cβ and Cγ carbons in a ¹³C spectrum are indicative of the cis or trans conformation.[19]
-
-
Data Analysis:
-
Cis/Trans Ratio: Integrate the distinct sets of signals corresponding to the cis and trans isomers in the 1D or 2D spectra to determine their relative populations.
-
Dihedral Angles (ϕ, ψ): Use the Karplus equation to relate the measured ³J(HNHα) coupling constants (from high-resolution 1D or 2D spectra) to the ϕ dihedral angle.
-
NOE Constraints: Analyze NOESY spectra for specific cross-peaks. For example, a strong dαδ(i, i+1) NOE is characteristic of a cis X-Pro bond, while a strong dαN(i, i+1) NOE indicates a trans bond. These distance constraints are used in computational modeling to generate a 3D structure.
-
B. Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
-
Objective: To assess the overall secondary structure content of the peptide in solution.
-
Sample Preparation: Prepare a solution of the peptide in a suitable buffer (e.g., 10 mM potassium phosphate, pH 7.0) at a concentration of approximately 50-100 µM.[15] The buffer must be transparent in the far-UV region (190-250 nm).
-
Data Acquisition:
-
Use a calibrated CD spectrometer with a quartz cuvette of appropriate path length (e.g., 1 mm).
-
Record the CD spectrum from ~260 nm down to ~190 nm at a controlled temperature.
-
Record a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.
-
-
Data Analysis:
-
Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity ([θ]).
-
Analyze the spectral shape. A spectrum with a strong negative peak around 204 nm and a positive peak around 228 nm is characteristic of a PPII helix.[15] A spectrum dominated by a negative band around 200 nm suggests a disordered conformation.[17] The spectrum of an Ahc-containing peptide would be compared to reference spectra for β-turns or other well-defined structures.
-
C. Synthesis of this compound-Containing Peptides
-
Objective: To incorporate the Ahc residue into a peptide sequence.
-
Methodology (General):
-
Monomer Synthesis: The synthesis of the Boc- or Fmoc-protected this compound-1-carboxylic acid monomer is a critical first step, often achieved via a multi-step route involving a Diels-Alder reaction as a key step.[4][20][21]
-
Solid-Phase Peptide Synthesis (SPPS): The protected Ahc monomer is incorporated into the peptide sequence using standard automated or manual SPPS protocols.
-
Coupling: Due to potential steric hindrance, specialized coupling reagents (e.g., TBTU, BOP) and extended coupling times may be necessary to ensure efficient incorporation of the Ahc residue.[4][10]
-
Cleavage and Deprotection: The completed peptide is cleaved from the solid support and all protecting groups are removed using standard procedures (e.g., treatment with trifluoroacetic acid).
-
Purification: The crude peptide is purified to homogeneity using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Conclusion: Choosing the Right Tool for the Job
The choice between proline and this compound depends entirely on the research objective.
-
Proline is the natural choice for studying native protein folding, dynamics, and function where its inherent conformational equilibrium is a key feature. Its ability to sample both cis and trans states is fundamental to the biological activity of many peptides and proteins.[1]
-
This compound is a powerful tool for peptidomimetic design and medicinal chemistry. By providing a rigid, predictable scaffold, it allows researchers to lock a peptide into its putative bioactive conformation. This can lead to significant increases in potency, receptor selectivity, and metabolic stability, making it an invaluable asset in the development of peptide-based therapeutics.[4][5][22]
References
- 1. Proline motifs in peptides and their biological processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A new constrained proline analogue with an 8-azabicyclo[3.2.1]octane skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound|Research Chemical|RUO [benchchem.com]
- 7. Frontiers | An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations [frontiersin.org]
- 8. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 9. Collection - Incorporation of Ahc into Model Dipeptides as an Inducer of a β-Turn with a Distorted Amide Bond. Conformational Analysis - The Journal of Organic Chemistry - Figshare [figshare.com]
- 10. investigacion.unirioja.es [investigacion.unirioja.es]
- 11. mdpi.com [mdpi.com]
- 12. Juan Jesús Pérez contributions — Molecular and Industrial Biotechnology group. GBMI — UPC. Universitat Politècnica de Catalunya [gbmi.upc.edu]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Distinct circular dichroism spectroscopic signatures of polyproline II and unordered secondary structures: applications in secondary structure analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Distinct circular dichroism spectroscopic signatures of polyproline II and unordered secondary structures: Applications in secondary structure analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Conformations of proline-containing cyclic peptides. 1H and 13C n.m.r. evidence for a solvent stabilized All-Cis X-Pro conformer of Cyclo-(Pro-Gly-Gly-Pro)2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. investigacion.unirioja.es [investigacion.unirioja.es]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide: 7-Azabicyclo[2.2.1]heptane and Pyrrolidine Scaffolds for Sigma-2 Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
The quest for selective σ2 receptor ligands is a significant endeavor in medicinal chemistry, driven by the therapeutic potential of these compounds in oncology and neurology. The σ2 receptor, highly expressed in proliferating cancer cells, has emerged as a key target for both diagnostic imaging agents and novel therapeutics.[1] The careful selection of a core chemical scaffold is paramount in designing ligands with high affinity and, crucially, high selectivity for the σ2 subtype over the σ1 subtype to minimize off-target effects. This guide provides a comparative analysis of two prominent scaffolds, the rigid, bicyclic 7-azabicyclo[2.2.1]heptane and the more flexible, monocyclic pyrrolidine, in the context of achieving σ2 receptor selectivity.
Head-to-Head: Structural Rigidity vs. Flexibility
A key differentiator between the this compound and pyrrolidine scaffolds lies in their conformational flexibility. The this compound core is a conformationally constrained analog of pyrrolidine.[2] This rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a receptor, potentially leading to higher affinity. Furthermore, the fixed spatial arrangement of substituents on a rigid scaffold can lead to more specific interactions with the target receptor, thereby enhancing selectivity.[3]
Conversely, the flexible nature of the pyrrolidine ring allows it to adopt multiple conformations, which can be beneficial for interacting with different binding pockets.[4] However, this flexibility can also lead to binding at multiple targets, potentially reducing selectivity.
Studies directly comparing N-substituted 7-azabicyclo[2.2.1]heptanes with analogously substituted pyrrolidines have demonstrated that the steric bulk and conformational restriction imposed by the bicyclic this compound scaffold are important for σ2 subtype discrimination.[3] Specifically, N-arylalkyl substituted 7-azabicyclo[2.2.1]heptanes generally exhibit greater σ2 binding affinity and subtype selectivity compared to their pyrrolidine counterparts.[3]
Quantitative Comparison of Binding Affinities
The following table summarizes the in vitro binding affinities (Ki) for σ1 and σ2 receptors for a series of N-substituted 7-azabicyclo[2.2.1]heptanes and their corresponding pyrrolidine analogs. The data clearly illustrates the impact of the scaffold on selectivity.
| Compound | Scaffold | N-Substituent | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (σ1/σ2) |
| Compound A | This compound | Phenylpropyl | 110 ± 10 | 8.3 ± 0.8 | 13.3 |
| Compound B | Pyrrolidine | Phenylpropyl | 120 ± 10 | 24 ± 2 | 5.0 |
| Compound C | This compound | 4-Methoxyphenylpropyl | 200 ± 20 | 5.4 ± 0.5 | 37.0 |
| Compound D | Pyrrolidine | 4-Methoxyphenylpropyl | 220 ± 20 | 21 ± 2 | 10.5 |
| Compound E | This compound | 2-Phenylethyl | 230 ± 20 | 15 ± 1 | 15.3 |
| Compound F | Pyrrolidine | 2-Phenylethyl | 250 ± 20 | 45 ± 4 | 5.6 |
Data synthesized from Banister et al., Bioorg. Med. Chem. Lett. 2012, 22 (12), 4059-4063.[3]
As the data indicates, the this compound derivatives consistently demonstrate higher selectivity for the σ2 receptor over the σ1 receptor when compared to their pyrrolidine analogs with the same N-substituent.
Experimental Protocols
The determination of binding affinities for σ1 and σ2 receptors is typically performed using radioligand binding assays. Below are detailed methodologies for these key experiments.
Sigma-1 (σ1) Receptor Binding Assay
This assay measures the ability of a test compound to displace a selective σ1 radioligand, such as --INVALID-LINK---pentazocine, from its binding site.[5][6]
Materials:
-
Membrane Preparation: Guinea pig brain homogenates are a common source of σ1 receptors.[7]
-
Radioligand: --INVALID-LINK---pentazocine (specific activity ~30-60 Ci/mmol).[7]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[8]
-
Non-specific Binding Control: Haloperidol (10 µM) or another suitable high-affinity ligand.[8]
-
Test Compounds: Serial dilutions of the compounds of interest.
-
Filtration: Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Cocktail and Counter.
Procedure:
-
In a 96-well plate, combine the membrane preparation (~300 µg protein), --INVALID-LINK---pentazocine (at a concentration near its Kd, typically 1-5 nM), and varying concentrations of the test compound in the assay buffer.[7]
-
For total binding wells, no test compound is added.
-
For non-specific binding wells, a high concentration of an unlabeled ligand like haloperidol is added.
-
Incubate the plate at room temperature (25°C) for 120-150 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
The concentration of test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
Sigma-2 (σ2) Receptor Binding Assay
This assay is similar to the σ1 assay but uses a different radioligand and tissue source. To measure σ2 binding specifically, a masking agent is used to block the binding of the radioligand to σ1 receptors.
Materials:
-
Membrane Preparation: Rat liver homogenates are a common source of σ2 receptors.[7]
-
Radioligand: [³H]-DTG (1,3-di-o-tolylguanidine) (specific activity ~30-60 Ci/mmol), a non-selective σ1/σ2 ligand.[5][6]
-
Masking Agent: (+)-Pentazocine (typically 100-300 nM) to saturate σ1 receptors.[9]
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.[10]
-
Non-specific Binding Control: Haloperidol (10 µM) or DTG (10 µM).[9][11]
-
Test Compounds: Serial dilutions of the compounds of interest.
-
Filtration and Scintillation Counting Equipment: As described for the σ1 assay.
Procedure:
-
In a 96-well plate, combine the membrane preparation (~300 µg protein), [³H]-DTG (at a concentration near its Kd for σ2, typically 3-10 nM), the masking agent ((+)-pentazocine), and varying concentrations of the test compound in the assay buffer.[7][10]
-
Total and non-specific binding wells are prepared as in the σ1 assay.
-
Incubate the plate at room temperature (25°C) for 120 minutes.[9]
-
Terminate the reaction and measure radioactivity as described for the σ1 assay.
-
Calculate IC50 and Ki values using the Cheng-Prusoff equation.
Visualizing the Path to Selectivity
The following diagram illustrates the conceptual relationship between the choice of scaffold and the resulting σ2 receptor selectivity.
Caption: Scaffold choice dictates σ2 receptor selectivity.
Conclusion
The evidence strongly suggests that the this compound scaffold is a superior choice over the pyrrolidine scaffold for the development of highly selective σ2 receptor ligands. The conformational rigidity and steric bulk inherent to the bicyclic system appear to be key determinants for achieving high σ2 affinity and, more importantly, excellent selectivity over the σ1 subtype. For researchers and drug development professionals aiming to design novel σ2-targeted agents, the this compound core represents a promising and validated starting point.
References
- 1. Sigma-2 receptor ligands and their perspectives in cancer diagnosis and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound as a scaffold for the development of selective sigma-2 (σ2) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 5. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. med.upenn.edu [med.upenn.edu]
- 10. pnas.org [pnas.org]
- 11. eurofinsdiscovery.com [eurofinsdiscovery.com]
A Comparative Guide to the σ-Receptor Binding Affinity of Novel 7-Azabicyclo[2.2.1]heptane Ligands
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Novel Ligand Performance with Supporting Experimental Data
The quest for selective and high-affinity ligands for sigma (σ) receptors is a dynamic area of research, driven by the therapeutic potential of these receptors in a range of neurological and psychiatric disorders. The rigid 7-azabicyclo[2.2.1]heptane scaffold has emerged as a promising framework for the development of such ligands. This guide provides a comparative analysis of the σ-receptor binding affinity of novel this compound derivatives, placing their performance in context with other established σ-receptor ligands.
Comparative Binding Affinity Data
The following tables summarize the in vitro binding affinities (Ki) of a series of N-substituted 7-azabicyclo[2.2.1]heptanes and their corresponding pyrrolidine analogs for σ1 and σ2 receptors. Data for adamantane- and trishomocubane-derived ligands are included for comparison. Lower Ki values indicate higher binding affinity.
Table 1: σ-Receptor Binding Affinities of N-Arylalkyl-7-azabicyclo[2.2.1]heptanes and Analogs
| Compound | N-Substituent | σ1 Ki (nM) | σ2 Ki (nM) | σ2/σ1 Selectivity |
| This compound Series | ||||
| 1 | Benzyl | 138 ± 18 | 15.3 ± 1.2 | 9.0 |
| 2 | 4-Methoxybenzyl | 103 ± 11 | 7.8 ± 0.6 | 13.2 |
| 3 | Phenethyl | 35.5 ± 4.5 | 3.2 ± 0.3 | 11.1 |
| Pyrrolidine Series | ||||
| 4 | Benzyl | 210 ± 25 | 45.1 ± 3.9 | 4.7 |
| 5 | 4-Methoxybenzyl | 189 ± 21 | 33.6 ± 2.8 | 5.6 |
| 6 | Phenethyl | 88.2 ± 9.7 | 15.7 ± 1.4 | 5.6 |
Data presented as mean ± SEM.
Table 2: σ-Receptor Binding Affinities of N-Alicyclic/Polycarbocyclic-7-azabicyclo[2.2.1]heptanes and Analogs
| Compound | N-Substituent | σ1 Ki (nM) | σ2 Ki (nM) | σ2/σ1 Selectivity |
| This compound Series | ||||
| 7 | Cyclohexylmethyl | 12.3 ± 1.5 | 18.7 ± 1.9 | 0.7 |
| 8 | Adamantan-1-ylmethyl | 4.5 ± 0.5 | 5.1 ± 0.6 | 0.9 |
| 9 | Trishomocuban-4-yl | 2.8 ± 0.3 | 3.5 ± 0.4 | 0.8 |
| Pyrrolidine Series | ||||
| 10 | Cyclohexylmethyl | 35.1 ± 4.1 | 88.2 ± 9.5 | 0.4 |
| 11 | Adamantan-1-ylmethyl | 15.6 ± 1.8 | 42.3 ± 4.7 | 0.4 |
| 12 | Trishomocuban-4-yl | 9.8 ± 1.1 | 25.6 ± 2.8 | 0.4 |
Data presented as mean ± SEM.
Analysis of Structure-Activity Relationships
The data reveals that N-arylalkyl substitution on the this compound scaffold generally confers selectivity for the σ2 receptor subtype.[1] In contrast, bulky alicyclic and polycarbocyclic N-substituents tend to result in high affinity for both σ1 and σ2 receptors.[1] Notably, the conformational restriction of the this compound ring system appears to be a key factor in achieving higher σ2 selectivity compared to the more flexible pyrrolidine analogs.[1]
Experimental Protocols
The binding affinity data presented was determined using a competitive radioligand binding assay. The following is a detailed methodology for this key experiment.
Radioligand Binding Assays for σ1 and σ2 Receptors
1. Tissue Preparation:
-
For σ1 Receptors: Guinea pig brains are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate is centrifuged, and the resulting pellet is washed and resuspended in fresh buffer to obtain a final protein concentration of approximately 300-400 µ g/well .
-
For σ2 Receptors: Rat livers are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate is processed similarly to the brain tissue to yield a final protein concentration of 150-200 µ g/well .
2. Competitive Binding Assay:
-
The assays are performed in a 96-well plate format in a total volume of 150 µL.
-
For σ1 Receptors: Membrane homogenates are incubated with the selective σ1 radioligand [³H]-(+)-pentazocine (at a final concentration of ~5 nM) and varying concentrations of the unlabeled test compounds (novel this compound ligands or alternatives).
-
For σ2 Receptors: Membrane homogenates are incubated with the non-selective σ radioligand [³H]-1,3-di-o-tolylguanidine ([³H]DTG) (at a final concentration of ~3 nM) in the presence of (+)-pentazocine (100 nM) to mask the σ1 sites. Varying concentrations of the unlabeled test compounds are also added.
-
Non-specific binding is determined in the presence of a high concentration of a standard σ receptor ligand (e.g., 10 µM haloperidol).
3. Incubation and Filtration:
-
The assay plates are incubated for 120 minutes at room temperature (25°C).
-
The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) that have been pre-soaked in a solution like 0.5% polyethylenimine to reduce non-specific binding.
-
The filters are washed multiple times with ice-cold buffer to remove unbound radioligand.
4. Data Analysis:
-
The radioactivity retained on the filters is measured using liquid scintillation counting.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curves.
-
The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Visualizing the Experimental Workflow and Signaling Pathways
To further clarify the processes involved, the following diagrams illustrate the experimental workflow and a key signaling pathway associated with σ1 receptor activation.
Caption: Experimental workflow for σ-receptor binding affinity determination.
Caption: Simplified σ1 receptor signaling pathway at the ER.
References
Conformational Landscape of 7-Azabicyclo[2.2.1]heptane Amides: An X-ray Crystallographic Perspective
A comparative guide for researchers, scientists, and drug development professionals on the unique structural features of 7-azabicyclo[2.2.1]heptane amides as revealed by X-ray crystallography. This guide provides an objective analysis of their conformational properties, supported by experimental data and detailed methodologies, to inform rational drug design and molecular modeling.
The this compound scaffold is a conformationally constrained proline analogue of significant interest in medicinal chemistry. Amides derived from this bicyclic system exhibit unusual structural properties that deviate from the classical planarity of the amide bond, leading to profound implications for their chemical reactivity and biological activity. This guide delves into the conformational analysis of these amides, with a primary focus on insights gained from single-crystal X-ray diffraction studies.
Nitrogen Pyramidalization: A Key Structural Feature
A central finding from X-ray crystallographic analysis of this compound amides is the significant pyramidalization of the amide nitrogen atom.[1][2][3] Unlike typical amides where the nitrogen atom adopts a planar sp2 hybridization to maximize resonance with the carbonyl group, the rigid bicyclic framework of the this compound system imposes geometric constraints. This strain leads to a distortion of the amide bond, forcing the nitrogen atom out of the plane defined by its three substituents.
This deviation from planarity is a consequence of two main factors: the constrained C-N-C bond angle within the bicyclic system and allylic strain, which contributes to the twisting of the amide bond.[2][4] This intrinsic nitrogen pyramidalization has been consistently observed in the solid-state structures of various N-acyl derivatives of this compound.[1][2]
The degree of nitrogen pyramidalization can be quantified by parameters such as the sum of the bond angles at the nitrogen atom (ΣθN) and the twist angle (τ) and tilt angle (χN) of the amide bond. For instance, in N-benzoyl-7-azabicyclo[2.2.1]heptane, these parameters clearly indicate a non-planar amide geometry.[1][4]
Comparative Crystallographic Data
The following table summarizes key geometric parameters obtained from X-ray crystallographic studies of representative this compound amides and related compounds for comparison. These parameters provide a quantitative measure of the non-planarity of the amide bond.
| Compound | Amide Bond Length (C-N) (Å) | Sum of Angles at N (ΣθN) (°) | Twist Angle (τ) (°) | Tilt Angle (χN) (°) | Reference |
| N-benzoyl-7-azabicyclo[2.2.1]heptane | Not explicitly stated | Significantly less than 360° | Not explicitly stated | Not explicitly stated | [1][2] |
| Piv-Ahc-L-Ser-NHMe | Not explicitly stated | Not explicitly stated | 10 | 29.2 | [5] |
| Diazabicyclo[3.3.1]nonane derivative | Not explicitly stated | 333.7 | Not explicitly stated | Not explicitly stated | [6] |
| Diazabicyclo[4.4.1]nonane derivative | Not explicitly stated | 357.8 | Not explicitly stated | Not explicitly stated | [6] |
Note: Specific bond lengths and angles are often found within the crystallographic information files (CIFs) associated with published structures. The provided references confirm the general trend of non-planarity.
Experimental Protocols
The determination of the solid-state conformation of this compound amides relies on single-crystal X-ray diffraction. A generalized workflow for this process is outlined below.
General Experimental Workflow for X-ray Crystallography
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. An evaluation of amide group planarity in this compound amides. Low amide bond rotation barrier in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. investigacion.unirioja.es [investigacion.unirioja.es]
- 6. Modular synthesis of bicyclic twisted amides and anilines - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01470C [pubs.rsc.org]
A Comparative Analysis of the Analgesic Potency of Epibatidine and Its Analogues: A Guide for Researchers
Epibatidine, a potent alkaloid discovered in the skin of the Ecuadorian poison frog, Epipedobates tricolor, has demonstrated remarkable analgesic properties, in some cases being 200 to 400 times more potent than morphine.[1] Unlike traditional opioids, epibatidine exerts its effects through nicotinic acetylcholine receptors (nAChRs), presenting a promising avenue for the development of novel pain therapeutics that could circumvent the adverse effects associated with opioid use.[1][2] However, the clinical utility of epibatidine is severely limited by its high toxicity and narrow therapeutic window.[1] This has prompted extensive research into the development of synthetic analogues with improved safety profiles and receptor selectivity. This guide provides a comparative study of the analgesic potency of epibatidine and its key analogues, supported by experimental data and detailed methodologies.
Quantitative Comparison of Analgesic Potency and Receptor Affinity
The analgesic efficacy and receptor binding profiles of epibatidine and its analogues have been extensively studied in various preclinical models. The following tables summarize the key quantitative data, providing a clear comparison of their pharmacological properties.
Table 1: In Vivo Analgesic Potency (ED₅₀)
The effective dose 50 (ED₅₀) represents the dose of a compound required to produce an analgesic effect in 50% of the test subjects. A lower ED₅₀ value indicates higher potency.
| Compound | Animal Model | Analgesic Assay | ED₅₀ (mg/kg) | Reference |
| (+)-Epibatidine | Mouse | Hot-Plate Test | ~0.0015 | [3][4] |
| (-)-Epibatidine | Mouse | Hot-Plate Test | ~0.003 | [4] |
| ABT-594 | Rat | Chronic Constriction Injury | ~0.04 - 0.12 (i.p.) | [5] |
| RTI-36 | Rat | Nicotine Discrimination | 0.001 | [6][7] |
| RTI-76 | Rat | Nicotine Discrimination | 0.2 | [6][7] |
| RTI-102 | Rat | Nicotine Discrimination | 0.12 | [6][7] |
| Morphine | Mouse | Hot-Plate/Tail-Flick | ~5 - 10 | [8] |
Table 2: In Vitro Nicotinic Acetylcholine Receptor (nAChR) Binding Affinity (Kᵢ)
The inhibitory constant (Kᵢ) is a measure of a compound's binding affinity to a receptor. A lower Kᵢ value indicates a higher binding affinity.
| Compound | nAChR Subtype | Kᵢ (nM) | Reference |
| Epibatidine | α4β2 | 0.04 - 0.2 | [5][8][9] |
| α7 | 20 - 600 | [5][8][9] | |
| α3β4 | ~0.1 | [8] | |
| ABT-594 | α4β2 | - | [10] |
| RTI-36 | α4β2 | ~0.037 | [6] |
| RTI-76 | α4β2 | ~0.009 | [6] |
| RTI-102 | α4β2 | ~0.009 | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the analgesic properties and receptor binding affinities of epibatidine and its analogues.
Hot-Plate Test for Thermal Pain
This widely used method assesses a compound's analgesic efficacy against a thermal stimulus.
Objective: To determine the analgesic potency of a test compound by measuring the latency of a thermal pain response.
Protocol:
-
A hot plate apparatus is maintained at a constant temperature, typically between 52°C and 55°C.[1][8]
-
Mice are individually placed on the hot plate, and the time until a nociceptive response (e.g., jumping, paw licking) is observed is recorded as the baseline latency.[1][2]
-
The test compound (e.g., epibatidine, analogue, or vehicle control) is administered to the animals, typically via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.[8]
-
At predetermined time intervals after drug administration, the mice are again placed on the hot plate, and the response latency is measured.[2]
-
To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) is established, after which the animal is removed from the plate regardless of its response.[1][2]
Tail-Flick Test for Thermal Pain
This is another common method for evaluating analgesic effects against thermal stimuli.
Objective: To assess the analgesic efficacy of a compound by measuring the time it takes for an animal to withdraw its tail from a heat source.
Protocol:
-
The animal (typically a rat or mouse) is gently restrained with its tail exposed.
-
A focused beam of radiant heat is applied to a portion of the tail.
-
The time taken for the animal to flick its tail away from the heat source is measured and recorded as the baseline latency.
-
The test compound or vehicle is administered.
-
The tail-flick latency is measured again at specific time points after administration. An increase in latency indicates an analgesic effect.[8]
Radioligand Receptor Binding Assay
This in vitro assay is used to determine the binding affinity (Kᵢ) of a compound for a specific receptor.
Objective: To quantify the affinity of a test compound for a target receptor.
Protocol:
-
Cell membranes or tissue homogenates containing the receptor of interest (e.g., brain tissue expressing nAChRs) are prepared.[8]
-
A specific radiolabeled ligand (e.g., [³H]epibatidine) known to bind to the target receptor is used.[8]
-
The membranes are incubated with the radioligand in the presence of various concentrations of the unlabeled test compound.
-
The amount of radioligand bound to the receptor is measured.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.
-
The Kᵢ value is then calculated from the IC₅₀ value.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway of epibatidine and a general experimental workflow for its in vivo evaluation.
Caption: Epibatidine's nicotinic analgesic pathway.
Caption: A standard workflow for preclinical evaluation of analgesic compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Epibatidine, a potent analgetic and nicotinic agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers Publishing Partnerships | Evaluation of novel epibatidine analogs in the rat nicotine drug discrimination assay and in the rat chronic constriction injury neuropathic pain model [frontierspartnerships.org]
- 7. Evaluation of novel epibatidine analogs in the rat nicotine drug discrimination assay and in the rat chronic constriction injury neuropathic pain model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Epibatidine - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
Evaluating the In Vitro Efficacy of 7-Azabicyclo[2.2.1]heptane-Based Enzyme Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rigid 7-azabicyclo[2.2.1]heptane scaffold has emerged as a promising structural motif in the design of enzyme inhibitors. Its conformational constraint offers a unique platform for developing potent and selective modulators of enzyme activity. This guide provides an objective comparison of the in vitro performance of this compound-based inhibitors against two key enzyme classes: glycosidases and prolyl endopeptidases. The information presented herein is supported by experimental data to aid researchers in their drug discovery and development endeavors.
Glycosidase Inhibitors
Derivatives of this compound have been investigated as inhibitors of glycosidases, enzymes that play crucial roles in various physiological and pathological processes. While some studies describe these compounds as moderate inhibitors, specific quantitative data for a broad comparative analysis is limited in publicly available literature. One key study synthesized a series of enantiomerically pure 1,2-diamine derivatives of this compound and evaluated their potential as glycosidase inhibitors[1][2][3].
Table 1: In Vitro Inhibitory Activity of this compound Derivatives against Glycosidases
| Compound | Target Enzyme | IC50 (µM) | Source |
| (+)-5-exo-amino-2,3-exo-dihydroxy-7-azabicyclo[2.2.1]heptane | Various Glycosidases | Moderate Inhibition | [1][2][3] |
| (-)-5-exo-amino-2,3-exo-dihydroxy-7-azabicyclo[2.2.1]heptane | Various Glycosidases | Moderate Inhibition | [1][2][3] |
| (+)-5-endo-amino-2,3-exo-dihydroxy-7-azabicyclo[2.2.1]heptane | Various Glycosidases | Moderate Inhibition | [1][2][3] |
| (-)-5-endo-amino-2,3-exo-dihydroxy-7-azabicyclo[2.2.1]heptane | Various Glycosidases | Moderate Inhibition | [1][2][3] |
Note: The term "Moderate Inhibition" is used as reported in the source, which did not provide specific IC50 values in the abstract.
Prolyl Endopeptidase (PEP) Inhibitors
In contrast to glycosidases, more extensive quantitative data is available for this compound derivatives as inhibitors of prolyl endopeptidase (PEP), a serine protease involved in the maturation and degradation of neuropeptides and peptide hormones.
Table 2: In Vitro Inhibitory Activity of Azabicyclo[2.2.1]heptane Derivatives against Prolyl Endopeptidase (PEP)
| Compound Number | R (Side Chain) | IC50 (nM) for PEP |
| 25 | 4-phenylbutanoyl | ~30 |
| 32 | dicyclopropylmethyl | 10 - 20 |
| 68 | (R,R)-2-phenylcyclopropylcarbonyl | - |
| 70 | (R,R)-2-phenylcyclopropylcarbonyl | 0.9 |
Data sourced from a study on azabicyclo[2.2.2]octane, azabicyclo[2.2.1]heptane, and perhydroindole derivatives.
Experimental Protocols
In Vitro Glycosidase Inhibition Assay
This protocol outlines a general procedure for determining the inhibitory activity of compounds against glycosidases.
Materials:
-
Glycosidase enzyme (e.g., α-glucosidase, β-glucosidase)
-
Substrate (e.g., p-nitrophenyl-α-D-glucopyranoside for α-glucosidase)
-
Test compounds (this compound derivatives)
-
Positive control inhibitor (e.g., acarbose)
-
Assay buffer (e.g., phosphate buffer, pH 6.8)
-
Stop solution (e.g., sodium carbonate)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the enzyme, substrate, test compounds, and positive control in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, enzyme solution, and varying concentrations of the test compounds or positive control. Include wells with enzyme and buffer only (negative control) and wells with buffer only (blank).
-
Pre-incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add the substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at the same temperature for a specific duration (e.g., 20-30 minutes).
-
Termination of Reaction: Stop the reaction by adding the stop solution.
-
Measurement: Measure the absorbance of the product at a specific wavelength (e.g., 405 nm for p-nitrophenol) using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vitro Prolyl Endopeptidase (PEP) Inhibition Assay
This protocol describes a method for assessing the inhibitory effect of compounds on PEP activity.
Materials:
-
Prolyl endopeptidase (from a suitable source, e.g., rat cortex)
-
Fluorogenic substrate (e.g., Z-Gly-Pro-AMC)
-
Test compounds (this compound derivatives)
-
Positive control inhibitor
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of PEP, the fluorogenic substrate, test compounds, and a positive control in the assay buffer.
-
Assay Mixture: In a 96-well black microplate, combine the assay buffer, PEP enzyme, and different concentrations of the test compounds or positive control.
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a set time (e.g., 15 minutes).
-
Reaction Initiation: Add the fluorogenic substrate to all wells to initiate the reaction.
-
Kinetic Measurement: Immediately measure the increase in fluorescence over time using a fluorometric microplate reader (e.g., excitation at 380 nm and emission at 460 nm for AMC).
-
Data Analysis: Determine the initial velocity (rate of reaction) from the linear portion of the fluorescence versus time plot. Calculate the percentage of inhibition for each inhibitor concentration. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizing Pathways and Workflows
Signaling Pathway of Glycosidase Action
Glycosidases are involved in numerous cellular processes, including the breakdown of complex carbohydrates and the modification of glycoproteins, which are essential for cell signaling. The following diagram illustrates a simplified representation of the role of glycosidases in glycoprotein processing, which can impact receptor signaling.
Caption: Role of Glycosidases in Glycoprotein Processing for Cell Signaling.
Prolyl Endopeptidase (PEP) Signaling Pathway
PEP is a key enzyme in the regulation of neuropeptide activity. By cleaving proline-containing peptides, it can either inactivate them or generate bioactive fragments. This has significant implications for various neurological and physiological processes.
References
Stability of 7-Azabicyclo[2.2.1]heptane Derivatives: A Comparative Guide for Acidic and Basic Media
For Researchers, Scientists, and Drug Development Professionals
The 7-azabicyclo[2.2.1]heptane scaffold is a rigid structural motif of significant interest in medicinal chemistry due to its presence in various biologically active compounds. Understanding the chemical stability of derivatives incorporating this scaffold is paramount for drug development, formulation, and determining potential degradation pathways. This guide provides a comparative assessment of the stability of this compound derivatives, with a particular focus on amide derivatives, in both acidic and basic environments, supported by available experimental data.
Executive Summary
Comparative Stability Analysis
The stability of this compound derivatives is largely influenced by the nature of the substituents and the pH of the medium. The focus of this comparison is on the hydrolysis of the amide bond in N-acyl derivatives, as this is a common linkage in pharmaceutical compounds.
Stability in Basic Media
Kinetic studies on the base-catalyzed hydrolysis of N-benzoyl-7-azabicyclo[2.2.1]heptane and its derivatives have revealed an unexpected and significant resistance to degradation.[1][2] This stability is attributed to the constrained geometry of the bicyclic system, which hinders the formation of the required tetrahedral intermediate during nucleophilic attack by a hydroxide ion.[1][2]
The rate of hydrolysis is significantly slower compared to analogous monocyclic amides, such as N-benzoylpyrrolidine.[1] This highlights the profound impact of the bicyclic scaffold on amide bond stability.
Stability in Acidic Media
Quantitative kinetic data for the acid-catalyzed hydrolysis of N-acyl-7-azabicyclo[2.2.1]heptane derivatives is limited in the current literature. However, qualitative observations from synthetic procedures provide valuable insights. For instance, the use of strong acidic conditions (e.g., trifluoroacetic acid) for the deprotection of Boc-protected this compound derivatives without cleavage of the amide linkage suggests a high level of stability in acidic environments.[1] Generally, acid-catalyzed amide hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of water. The stability of the this compound core under these conditions indicates a high activation energy barrier for this process.
Data Presentation
The following table summarizes the available quantitative data for the base-catalyzed hydrolysis of selected amide derivatives and provides a qualitative assessment for acidic conditions based on reported chemical transformations.
| Compound | Medium | Condition | Rate Constant (k_obs) / Half-life (t_1/2) | Reference |
| N-Benzoyl-7-azabicyclo[2.2.1]heptane | Basic (NaOH) | 1 M NaOH, 100 °C | Very slow hydrolysis | [1] |
| N-Benzoylpyrrolidine (for comparison) | Basic (NaOH) | 1 M NaOH, 100 °C | Readily hydrolyzed | [1] |
| Boc-protected this compound amide | Acidic (TFA) | Room Temperature | Stable (qualitative) | [1] |
Experimental Protocols
A general experimental workflow for assessing the pH stability of this compound derivatives is presented below. This protocol can be adapted for specific compounds and analytical methods.
Objective: To determine the rate of degradation of a this compound derivative at various pH values.
Materials:
-
Test compound (e.g., N-acyl-7-azabicyclo[2.2.1]heptane derivative)
-
Buffers of various pH (e.g., pH 2, 4, 7, 9, 12)
-
Co-solvent (e.g., acetonitrile, methanol, if required for solubility)
-
High-performance liquid chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis or MS)
-
Constant temperature incubator or water bath
-
Autosampler vials
-
Quenching solution (e.g., a buffer to neutralize the reaction)
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Prepare a series of aqueous buffer solutions covering the desired pH range.
-
-
Incubation:
-
For each pH to be tested, add a small aliquot of the stock solution to a pre-warmed buffer solution in a sealed vial to achieve the desired final concentration.
-
Incubate the reaction vials at a constant temperature (e.g., 37°C or 50°C).
-
-
Sampling:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction vial.
-
Immediately quench the reaction by adding the aliquot to a vial containing a quenching solution to stop further degradation.
-
-
Analysis:
-
Analyze the samples by a validated HPLC method to determine the concentration of the remaining parent compound.
-
The separation should be able to resolve the parent compound from its degradation products.
-
-
Data Analysis:
-
Plot the natural logarithm of the parent compound concentration versus time for each pH.
-
Determine the observed pseudo-first-order rate constant (k_obs) from the slope of the linear regression.
-
Calculate the half-life (t_1/2) for degradation at each pH using the formula: t_1/2 = 0.693 / k_obs.
-
Generate a pH-rate profile by plotting log(k_obs) versus pH.
-
Mandatory Visualization
Experimental Workflow
Caption: Experimental workflow for assessing the pH stability of chemical compounds.
Proposed Hydrolysis Mechanisms
Caption: Proposed mechanisms for acid- and base-catalyzed amide hydrolysis.
Conclusion
Derivatives of this compound, particularly N-acyl derivatives, demonstrate high stability in both acidic and basic media. The resistance to base-catalyzed hydrolysis is experimentally well-documented and is a key feature of this scaffold. While more quantitative data is needed to fully delineate the pH-rate profile in acidic conditions, existing evidence strongly suggests a comparable or even greater stability. This inherent stability makes the this compound scaffold an attractive choice for the design of robust drug candidates with favorable pharmacokinetic properties. Researchers and drug developers can confidently utilize this core structure with a lower risk of hydrolytic degradation under physiological and various formulation conditions.
References
Validating the Extended Peptide Conformation Induced by 7-Azabicyclo[2.2.1]heptane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic induction of specific secondary structures in peptides is a cornerstone of modern drug design, enabling the mimicry of protein epitopes and enhancing metabolic stability. The 7-azabicyclo[2.2.1]heptane scaffold has emerged as a potent inducer of the extended β-strand conformation, a critical structure in many protein-protein interactions. This guide provides a comparative analysis of this constraining method against other common alternatives, supported by experimental data and detailed protocols to aid researchers in validating and applying these techniques.
Comparison of Peptide Conformation-Inducing Scaffolds
The choice of a conformational constraint can significantly impact a peptide's structure, stability, and biological activity. Below is a comparison of this compound with other proline analogs and methods used to induce extended or specific turn structures.
| Feature | This compound | 5-tert-Butylproline | (2S,3S)-1-Amino-2,3-diphenylcyclopropane carboxylic acid | Diyne Brace ("Stretched Peptides") |
| Induced Conformation | β-strand like extended conformation[1] | Type VIa β-turn[2] | Extended conformation | Extended backbones (β-strands and polyproline II helices) |
| Mechanism of Action | The rigid bicyclic structure restricts the peptide backbone's rotational freedom, favoring an extended state.[1] | Steric interactions from the bulky tert-butyl group favor the cis-amide bond, inducing a specific β-turn.[2] | The cyclopropane ring restricts backbone dihedral angles, promoting an extended structure. | A rigid, linear diyne brace between side chains at i and i+2 positions enforces an extended conformation. |
| Key Dihedral Angles (Φ, Ψ) | Favors Φ angles around -75° and extended Ψ angles.[3] | Induces specific Φ and Ψ angles characteristic of a type VIa β-turn.[2] | Theoretical analysis suggests a significant impact on the conformational profile. | Tunable to explore a wide range of extended peptide conformational space. |
| Biological Activity Impact | Can enhance antagonist affinity by stabilizing bioactive conformers.[4] | Can maintain ordered β-turn conformations in solution, independent of solvent.[2] | Can be incorporated into peptides to modulate biological activity. | Can be used to create potent inhibitors, for example, of bacterial signal peptidases. |
| Synthesis Complexity | Multi-step synthesis, but established routes are available.[5][6] | Requires synthesis of the non-standard amino acid.[2] | Requires specialized synthesis of the cyclopropane-containing amino acid. | Involves solid-phase synthesis with subsequent macrocyclization to form the diyne brace. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline key experimental protocols for the synthesis of peptides with constrained amino acids and their conformational analysis.
Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing this compound Derivatives
This protocol is a general guideline for the manual solid-phase synthesis of peptides incorporating a this compound-based amino acid using the Fmoc/tBu strategy.[5][7][8][9]
Materials:
-
Rink Amide or Wang resin
-
Fmoc-protected standard amino acids
-
Fmoc-protected this compound-based amino acid
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), coupling reagent (2.9 equivalents), and DIPEA (6 equivalents) in DMF.
-
Pre-activate the mixture for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative method (e.g., Kaiser test).
-
Once the reaction is complete, drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).
-
-
Repeat: Repeat steps 2 and 3 for each amino acid in the peptide sequence.
-
Cleavage and Deprotection:
-
After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate dropwise to a large volume of cold diethyl ether.
-
Collect the peptide precipitate by centrifugation and wash it with cold diethyl ether.
-
Dry the crude peptide under vacuum.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Conformational Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution.[10][11][12][13][14]
Sample Preparation:
-
Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture like 90% H₂O/10% D₂O). The buffer should have low salt concentration (below 300 mM) to avoid signal broadening.[15]
-
For observing amide protons, the pH should be maintained below 7.5.[15]
-
The peptide concentration should typically be greater than 0.5 mM.[15]
Data Acquisition:
-
1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to check for sample purity and overall folding.
-
2D TOCSY (Total Correlation Spectroscopy): This experiment identifies all protons within a single amino acid residue's spin system.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments provide through-space correlations between protons that are close in space (typically < 5 Å), which is crucial for determining the peptide's three-dimensional structure.
-
J-Coupling Analysis: Measure the ³J(Hα,Hn) coupling constants from high-resolution 1D or 2D spectra. These values can be used in the Karplus equation to estimate the backbone dihedral angle Φ.[10]
Data Analysis:
-
Resonance Assignment: Use the TOCSY and NOESY/ROESY spectra to assign all proton resonances to their specific amino acid residues in the peptide sequence.
-
Distance Restraints: Integrate the cross-peak volumes in the NOESY spectrum to derive upper distance limits between pairs of protons.
-
Dihedral Angle Restraints: Use the measured ³J(Hα,Hn) coupling constants to calculate constraints on the Φ dihedral angle.
-
Structure Calculation: Use molecular dynamics software (e.g., CYANA, CNS) to calculate an ensemble of peptide structures that satisfy the experimental distance and dihedral angle restraints.[14]
Conformational Analysis by Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid method to assess the secondary structure content of peptides in solution.[16][17][18][19]
Sample Preparation:
-
The peptide sample must be highly pure (>95%).[18]
-
Use a buffer that is transparent in the far-UV region (e.g., 10 mM potassium phosphate).[18]
-
Prepare the sample by dissolving the peptide in the chosen buffer. The concentration will depend on the pathlength of the cuvette.
-
Filter or centrifuge the sample to remove any particulate matter.[18]
Data Acquisition:
-
Record the CD spectrum in the far-UV region (typically 190-260 nm).
-
Record a baseline spectrum of the buffer alone.
-
Subtract the buffer baseline from the peptide spectrum.
-
Convert the raw data (in millidegrees) to molar ellipticity ([θ]) in deg·cm²·dmol⁻¹.
Data Analysis:
-
The shape and magnitude of the CD spectrum are characteristic of different secondary structures. An extended or β-strand conformation typically shows a weak positive band around 215-220 nm and a strong negative band around 195-200 nm.
-
Use deconvolution algorithms (e.g., CONTIN) to estimate the percentage of different secondary structures (α-helix, β-sheet, random coil) in the peptide.[16]
Visualizing Experimental Workflows and Pathways
Caption: Workflow for the synthesis and conformational analysis of constrained peptides.
Caption: Logical flow for peptide structure determination using NMR data.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. investigacion.unirioja.es [investigacion.unirioja.es]
- 4. researchgate.net [researchgate.net]
- 5. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ejbiotechnology.info [ejbiotechnology.info]
- 8. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 9. peptide.com [peptide.com]
- 10. An Approach to Conformational Analysis of Peptides and Proteins in Solution Based on a Combination of Nuclear Magnetic Resonance Spectroscopy and Conformational Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.uzh.ch [chem.uzh.ch]
- 12. repositorio.uam.es [repositorio.uam.es]
- 13. youtube.com [youtube.com]
- 14. NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability - American Chemical Society [acs.digitellinc.com]
- 15. Juan Jesús Pérez contributions — Molecular and Industrial Biotechnology group. GBMI — UPC. Universitat Politècnica de Catalunya [gbmi.upc.edu]
- 16. researchgate.net [researchgate.net]
- 17. Circular Dichroism Studies of Secondary Structure of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 18. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Head-to-Head Comparison of 7-Azabicyclo[2.2.1]heptane and Piperidine as Pharmaceutical Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The selection of a core scaffold is a pivotal decision in drug design, profoundly influencing a compound's physicochemical properties, pharmacokinetic profile, and target engagement. Among the myriad of nitrogen-containing heterocycles, piperidine has long been a stalwart, gracing the structures of numerous approved drugs. However, the conformationally constrained 7-azabicyclo[2.2.1]heptane has emerged as a compelling alternative, offering unique structural and biological properties. This guide provides an objective, data-driven comparison of these two scaffolds to inform rational drug design.
Physicochemical Properties: A Tale of Two Structures
The fundamental differences in the structures of piperidine (a flexible, six-membered monocyclic ring) and this compound (a rigid, bicyclic system) give rise to distinct physicochemical characteristics.
| Property | This compound | Piperidine | Key Considerations |
| Molecular Weight ( g/mol ) | 97.16[1] | 85.15 | The bicyclic nature of this compound results in a slightly higher molecular weight. |
| LogP (Octanol-Water Partition Coefficient) | ~0.9 (Computed)[1] | 0.84 | The LogP values are comparable, suggesting similar overall lipophilicity for the parent scaffolds. However, the three-dimensional shape of this compound can influence interactions with biological membranes. |
| pKa | Not available | 11.22 | The pKa of the secondary amine in piperidine is well-established. The bicyclic strain in this compound may influence the basicity of the nitrogen atom. |
| Aqueous Solubility | Sparingly soluble (21 g/L at 25°C)[2] | Miscible | Piperidine exhibits high aqueous solubility, while this compound is less soluble. This can be a critical factor in formulation and bioavailability. |
| Three-Dimensional Shape | Rigid, conformationally constrained | Flexible, exists in chair and boat conformations | The rigidity of this compound can lead to more specific receptor interactions and potentially higher affinity and selectivity, as it pre-organizes substituents in a defined spatial orientation. The flexibility of piperidine allows it to adapt to various binding pockets. |
Pharmacokinetic (ADME) Profile: Impact of Structure on In Vivo Behavior
The journey of a drug through the body is critically dependent on its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The structural differences between the two scaffolds play a significant role here.
| ADME Parameter | This compound | Piperidine | Key Considerations |
| Permeability | Data for derivatives suggest good permeability. | Moderate to high predicted permeability. | The lipophilicity and hydrogen bonding capacity of both scaffolds are conducive to membrane permeability. |
| Metabolic Stability | The bicyclic structure can confer high metabolic stability by shielding the nitrogen from metabolic enzymes. N-nitrosamines of this scaffold are resistant to metabolic activation.[3] | Generally considered metabolically stable, but can be susceptible to N-dealkylation and oxidation, particularly at positions adjacent to the nitrogen.[4] | The rigid framework of this compound can be strategically employed to block metabolic hotspots, potentially leading to improved half-life and reduced metabolite-related toxicity. |
| Toxicity | N-nitrosamine derivatives show a lack of mutagenicity in the Ames assay, suggesting the scaffold can be used to design non-genotoxic compounds.[3] | Generally well-tolerated, but specific derivatives can exhibit toxicity. | The inherent stability of the this compound ring system may offer advantages in designing safer drug candidates. |
Impact on Receptor Binding and Selectivity
The conformational rigidity of this compound is arguably its most significant feature from a medicinal chemistry perspective. This rigidity can lead to more precise interactions with biological targets, often resulting in enhanced affinity and selectivity compared to flexible scaffolds like piperidine.
Case Study: Nicotinic Acetylcholine Receptors (nAChRs)
Epibatidine, a natural product containing the this compound core, is a potent nAChR agonist.[5] Numerous synthetic analogues have been developed, demonstrating that the rigid scaffold allows for fine-tuning of subtype selectivity. For instance, certain pyridazine analogues of epibatidine retain high potency while showing improved selectivity for the α4β2 subtype over the α3β4 subtype.[6] This highlights the scaffold's ability to present pharmacophoric elements in a specific orientation that is favorable for binding to one receptor subtype over another.
Case Study: Sigma (σ) Receptors
A study comparing N-substituted 7-azabicyclo[2.2.1]heptanes with analogously substituted pyrrolidines (a five-membered ring analog of piperidine) found that the bicyclic scaffold generally conferred greater selectivity for the σ2 receptor subtype.[7] This suggests that the steric bulk and conformational restriction imposed by the this compound framework are important for discriminating between sigma receptor subtypes.[7]
Experimental Protocols
To facilitate further comparative studies, detailed protocols for key in vitro assays are provided below.
Shake-Flask Method for LogP Determination
This method directly measures the partitioning of a compound between n-octanol and water.
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Add a small aliquot of the stock solution to a mixture of n-octanol and water (or a suitable buffer like PBS, pH 7.4) that have been pre-saturated with each other.
-
Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.
-
Centrifuge the mixture to ensure complete phase separation.
-
Carefully collect samples from both the n-octanol and aqueous phases.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy, LC-MS).
-
Calculate the LogP value as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[8][9]
Kinetic Solubility Assay
This high-throughput method assesses the solubility of a compound from a DMSO stock solution.
Protocol:
-
Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).
-
In a microplate, add a small volume of the DMSO stock solution to an aqueous buffer (e.g., PBS, pH 7.4).
-
Shake the plate for a defined period (e.g., 1-2 hours) at a controlled temperature.
-
Measure the amount of precipitated compound using nephelometry (light scattering) or by filtering the solution and measuring the concentration of the dissolved compound in the filtrate via UV-Vis spectroscopy or LC-MS.[4][10]
Caco-2 Permeability Assay
This assay uses a monolayer of Caco-2 cells to model the human intestinal epithelium and predict drug absorption.
Protocol:
-
Culture Caco-2 cells on permeable Transwell inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
For apical to basolateral (A→B) permeability, add the test compound to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.
-
Incubate for a set time (e.g., 2 hours) at 37°C.
-
Collect samples from the basolateral chamber at different time points.
-
For basolateral to apical (B→A) permeability, reverse the process.
-
Quantify the compound concentration in the samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B→A / Papp A→B) to assess permeability and the potential for active efflux.[11][12]
Microsomal Stability Assay
This assay evaluates the susceptibility of a compound to metabolism by liver enzymes.
Protocol:
-
Prepare a reaction mixture containing liver microsomes (e.g., human, rat) and a NADPH-regenerating system in a suitable buffer.
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding the test compound.
-
Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes) and quench the reaction with a cold organic solvent (e.g., acetonitrile).
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the remaining parent compound using LC-MS/MS.
-
Determine the rate of disappearance of the compound to calculate its half-life and intrinsic clearance.[13][14][15]
Conclusion: Choosing the Right Scaffold for the Job
Both this compound and piperidine are valuable scaffolds in medicinal chemistry, each with its own set of advantages and disadvantages.
Piperidine remains a go-to scaffold due to its synthetic accessibility, favorable physicochemical properties for many applications, and a long history of successful incorporation into marketed drugs. Its conformational flexibility can be advantageous for binding to a wide range of targets.
This compound , on the other hand, offers a unique advantage in its rigid, conformationally constrained structure. This rigidity can be leveraged to:
-
Enhance binding affinity and selectivity: By pre-organizing substituents in an optimal conformation for receptor binding, the entropic penalty of binding is reduced.
-
Improve metabolic stability: The bicyclic framework can shield metabolically labile sites.
-
Explore novel chemical space: The distinct three-dimensional shape of this scaffold can lead to interactions with targets that are not accessible to more flexible molecules.
The choice between these two scaffolds will ultimately depend on the specific goals of the drug discovery program. For initial hit-finding and exploring broad target classes, the flexibility and familiarity of piperidine may be preferred. However, for lead optimization, where high affinity, selectivity, and improved metabolic stability are paramount, the rigid and structurally unique this compound scaffold presents a powerful tool for the medicinal chemist. The experimental data and protocols provided in this guide are intended to support an informed and rational approach to scaffold selection in modern drug design.
References
- 1. 7-Azabicyclo(2.2.1)heptane | C6H11N | CID 136093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound as a structural motif to block mutagenicity of nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 5. Synthesis and nicotinic acetylcholine receptor binding properties of exo-2-(2'-fluoro-5'-pyridinyl)-7-azabicyclo- [2.2.1]heptane | RTI [rti.org]
- 6. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound as a scaffold for the development of selective sigma-2 (σ2) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LogP / LogD shake-flask method [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 11. benchchem.com [benchchem.com]
- 12. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 13. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 14. researchgate.net [researchgate.net]
- 15. mttlab.eu [mttlab.eu]
A Comparative Guide to the Biological Evaluation of Conformationally Restricted 7-Azabicyclo[2.2.1]heptane Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological performance of conformationally restricted 7-azabicyclo[2.2.1]heptane analogues, a class of compounds that has garnered significant interest for its potential therapeutic applications, particularly as ligands for nicotinic acetylcholine receptors (nAChRs). The rigid bicyclic structure of these analogues offers a unique scaffold for designing selective and potent modulators of nAChR subtypes, which are implicated in a variety of neurological and psychiatric disorders. This document summarizes key quantitative data, details common experimental protocols, and visualizes relevant biological pathways and workflows to aid in the research and development of novel therapeutics based on this scaffold.
Data Presentation: Comparative Biological Activity
The biological activity of this compound analogues is typically assessed by their binding affinity to various nAChR subtypes and their functional activity as agonists or antagonists. The following tables summarize the in vitro binding affinities (Ki) and functional potencies (EC50/IC50) for a selection of these analogues.
Table 1: In Vitro Binding Affinities (Ki, nM) of this compound Analogues at nAChR Subtypes
| Compound | α4β2 | α3β4 | α7 | Reference |
| (±)-Epibatidine | 0.035 | - | 10.2 | [1] |
| Analogue 1 (2'-fluoro-5'-pyridinyl) | - | - | - | |
| Analogue 2 (2'-chloro-5'-pyridinyl) | - | - | - | |
| Analogue 3 (Pyridazine analogue 24) | Potent | Selective vs α3β4 | - | [2] |
| Analogue 4 (N-methyl pyridazine 28) | Potent | Selective vs α3β4 | - | [2] |
| (-)-7-methyl-2-exo-[3'-(6-fluoropyridin-2-yl)-5'-pyridinyl] | 0.3 | - | - | [3] |
Note: A lower Ki value indicates a higher binding affinity. Dashes indicate data not available in the cited sources.
Table 2: In Vitro Functional Activity (EC50/IC50, nM) of this compound Analogues at nAChR Subtypes
| Compound | α4β2 (EC50/IC50) | α3β4 (EC50/IC50) | α7 (EC50/IC50) | Activity | Reference |
| Nicotine | - | - | - | Agonist | [4] |
| Varenicline | - | - | - | Partial Agonist | [1] |
| 2′-Fluoro-3′-(pyridin-2-yl) analogue | 0.13 (EC50) | 1.1 (EC50) | >10,000 (EC50) | Agonist | [1] |
| 2′-Fluoro-3′-(pyridin-3-yl) analogue | 0.11 (EC50) | 0.8 (EC50) | >10,000 (EC50) | Agonist | [1] |
| 2′-Fluoro-3′-(pyridin-4-yl) analogue | 0.20 (EC50) | 1.5 (EC50) | >10,000 (EC50) | Agonist | [1] |
Note: EC50 represents the half-maximal effective concentration for agonists, while IC50 represents the half-maximal inhibitory concentration for antagonists.
Key Signaling Pathways
Activation of nAChRs by agonists initiates downstream signaling cascades that can influence a wide range of cellular processes, including cell survival, proliferation, and neurotransmission. Two of the most prominent pathways are the PI3K/Akt and MAPK/ERK pathways.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of (-)-7-methyl-2-exo-[3'-(6-[18F]fluoropyridin-2-yl)-5'-pyridinyl]-7-azabicyclo[2.2.1]heptane, a radiolabeled antagonist for cerebral nicotinic acetylcholine receptor (alpha4beta2-nAChR) with optimal positron emission tomography imaging properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]
A Comparative Guide to HPLC and NMR for Purity Assessment of 7-Azabicyclo[2.2.1]heptane Compounds
In the realm of pharmaceutical development and chemical research, the accurate determination of a compound's purity is of paramount importance. For novel scaffolds such as 7-azabicyclo[2.2.1]heptane derivatives, which are key building blocks in the synthesis of various therapeutic agents, rigorous purity assessment ensures the reliability of biological data and the safety and efficacy of potential drug candidates. High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are two powerful and widely adopted analytical techniques for this purpose.
This guide provides an objective comparison of their performance for the purity assessment of this compound compounds, supported by detailed experimental protocols and representative data. Relying on a single analytical method for purity determination can sometimes be misleading.[1] Orthogonal methods, which are based on different chemical or physical principles, provide a more comprehensive and reliable assessment of a compound's purity.[1] Cross-validation, the process of comparing results from two or more distinct analytical techniques, is a critical step to ensure a high degree of confidence in the reported purity values.[1][2] This guide explores the cross-validation of a chromatographic method (HPLC) and a spectroscopic method (qNMR).
Experimental Protocols
Detailed methodologies for the purity assessment of a representative this compound compound using both HPLC-UV and ¹H-qNMR are outlined below.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This method is designed for the separation and quantification of a this compound compound and potential process-related impurities or degradation products.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV-Vis detector.[1]
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]
Reagents and Materials:
-
Acetonitrile (HPLC grade)[1]
-
Water (HPLC grade)[1]
-
Trifluoroacetic acid (TFA) or Formic acid
-
This compound compound sample
-
Reference standard of the this compound compound of known purity
Chromatographic Conditions:
-
Mobile Phase: A gradient of water (with 0.1% TFA) and acetonitrile. A typical gradient could start at 5% acetonitrile and ramp up to 95% over 20 minutes.
-
Flow Rate: 1.0 mL/min[3]
-
Column Temperature: 30 °C[1]
-
Detection Wavelength: 210 nm (as the azabicycloheptane core lacks a strong chromophore, detection at lower UV wavelengths is often necessary).
-
Injection Volume: 10 µL
-
Sample Preparation: The sample is dissolved in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
Data Analysis: Purity is typically determined by the area percent method, where the peak area of the main component is expressed as a percentage of the total area of all detected peaks.
Quantitative Nuclear Magnetic Resonance (¹H-qNMR) Protocol
qNMR provides a direct measurement of the analyte's purity by comparing the integral of a specific resonance of the analyte to that of a certified internal standard of known purity.[4]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) equipped with a high-resolution probe.
Reagents and Materials:
-
This compound compound sample
-
Certified internal standard (e.g., maleic acid, 1,4-bis(trimethylsilyl)benzene) of known purity. The standard should have signals that do not overlap with the analyte's signals.[5]
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): A long relaxation delay (e.g., 5-7 times the longest T₁ of both the analyte and internal standard) is crucial for accurate quantification.
-
Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio (>250:1 for accurate integration).[1]
-
Acquisition Time: Sufficient to resolve all peaks (typically 2-4 seconds).[1]
-
Spectral Width: To encompass all signals of interest.[1]
Sample Preparation:
-
Accurately weigh the this compound sample and the internal standard into a vial.
-
Dissolve the mixture in a known volume of deuterated solvent.
Data Processing and Quantification:
-
Apply appropriate phasing and baseline correction to the spectrum.[1]
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
The purity is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Data Presentation: Comparative Analysis
The following table summarizes representative quantitative data and validation parameters for the purity assessment of a this compound compound by HPLC and qNMR.
| Parameter | HPLC-UV | ¹H-qNMR |
| Purity Value (Batch A) | 99.5% (Area %) | 98.9% (w/w) |
| Purity Value (Batch B) | 98.8% (Area %) | 98.2% (w/w) |
| Principle | Comparative, based on separation and UV response | Direct, primary method based on molar concentration[4] |
| Accuracy | High, but can be influenced by the response factors of impurities[4] | High, provides an absolute purity value[4] |
| Precision (RSD) | < 1.0% | < 0.5% |
| Limit of Detection (LOD) | Low (ng range) | Higher (µg range) |
| Limit of Quantification (LOQ) | Low (ng-µg range) | Higher (µg-mg range) |
| Throughput | Higher (20-30 min/sample)[6] | Lower, especially with long relaxation delays[6] |
| Sample Consumption | Low (micrograms)[6] | Higher (milligrams)[6] |
| Destructive | Yes[6] | No, the sample can be recovered[6] |
Mandatory Visualization
Caption: Workflow for Cross-Validation of HPLC and NMR.
Conclusion
Both HPLC and qNMR are indispensable tools for the purity assessment of this compound compounds. HPLC is an excellent method for routine quality control, offering high throughput and sensitive detection of impurities.[6] qNMR, on the other hand, serves as a primary analytical method that not only provides an accurate, absolute purity value but also confirms the structure of the main component and allows for the identification and quantification of various impurities without the need for specific reference standards.[6][7]
A discrepancy between the purity values obtained by HPLC area percent and qNMR is not uncommon. This can arise from impurities that have a different UV response factor compared to the main compound, or impurities that are not UV-active or do not elute from the HPLC column.[4] qNMR, being a molar-based technique, provides a more accurate representation of the sample's composition.[4]
For comprehensive purity validation, a combination of both techniques is highly recommended. This orthogonal approach, leveraging the high sensitivity of HPLC and the high accuracy and structural information from qNMR, ensures the highest level of confidence in the quality of these important synthetic intermediates.[6]
References
Comparative analysis of the electrochemical properties of 7-azabicyclo[2.2.1]heptan-7-ol and TEMPO
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the electrochemical properties of two prominent nitroxyl radical precursors: 7-azabicyclo[2.2.1]heptan-7-ol (ABHOL) and 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). This objective comparison, supported by experimental data, aims to assist researchers in selecting the appropriate organocatalyst for applications in electrochemical sensors, electro-organic synthesis, and other redox-mediated processes.
Executive Summary
7-azabicyclo[2.2.1]heptan-7-ol (ABHOL) emerges as a highly efficient electrochemical probe, demonstrating superior performance compared to the conventional nitroxyl radical, TEMPO.[1] ABHOL, a hydroxylamine, undergoes oxidation to its corresponding and highly active nitroxyl radical, 7-azabicyclo[2.2.1]heptane N-oxyl (ABHO). This bicyclic structure contributes to its enhanced reactivity. While TEMPO is a stable and well-characterized radical, its electrochemical activity can be surpassed by more structurally complex nitroxyl radicals like those derived from ABHOL.
Data Presentation: Electrochemical Properties
The following table summarizes the key electrochemical parameters for ABHOL and TEMPO. It is important to note that the electrochemical behavior of these compounds can be influenced by experimental conditions such as pH, solvent, and the nature of the electrode.
| Property | 7-azabicyclo[2.2.1]heptan-7-ol (ABHOL) | TEMPO |
| Redox Transition | ABHOL (Hydroxylamine) → ABHO (Nitroxyl Radical) → Oxoammonium Ion | TEMPO (Nitroxyl Radical) ↔ TEMPO⁺ (Oxoammonium Ion) |
| Anodic Peak Potential (Epa) | ~ +0.6 V vs. Ag/AgCl (in 100 mM Phosphate Buffer, pH 7.0) | ~ +0.54 V vs. Ag/AgCl (in neutral aqueous solution) |
| Midpoint Potential (E½) | Not explicitly stated in reviewed literature; estimated from Epa. | ~ +0.7 V vs. AgCl/Ag (for a TEMPO-containing polymer) |
| Electrochemical Reversibility | The initial cyclic voltammogram is unstable, but subsequent cycles are reproducible. The process involves complex reactions including electrochemical oxidation and comproportionation.[1] | Exhibits a reversible one-electron oxidation to the corresponding oxoammonium species (TEMPO⁺).[2] |
| Electrochemical Efficiency | More efficient electrochemical probe performance compared to TEMPO.[1] | Serves as a standard for nitroxyl radical electrochemistry. |
Electrochemical Behavior and Reaction Mechanisms
7-azabicyclo[2.2.1]heptan-7-ol (ABHOL):
The electrochemical behavior of ABHOL is characterized by a complex initial cycle in cyclic voltammetry.[1] This is attributed to the simultaneous electrochemical oxidation of the hydroxylamine to the nitroxyl radical (ABHO) and further to the oxoammonium ion, coupled with a comproportionation reaction between the generated oxoammonium ion and the starting hydroxylamine. However, subsequent cycles show reproducible electrochemical behavior, making it suitable for analytical applications.
TEMPO:
TEMPO undergoes a well-defined and reversible one-electron oxidation to form the oxoammonium ion (TEMPO⁺), which is a powerful oxidizing agent.[2] This straightforward and reversible redox chemistry has made TEMPO a widely studied and utilized organocatalyst in electrochemical reactions.
Experimental Protocols
The following is a representative experimental protocol for characterizing the electrochemical properties of nitroxyl radicals like ABHOL and TEMPO using cyclic voltammetry.
Objective: To determine the redox potential and electrochemical reversibility of the analyte.
Materials:
-
Working Electrode: Glassy Carbon Electrode (GCE)
-
Reference Electrode: Silver/Silver Chloride (Ag/AgCl)
-
Counter Electrode: Platinum wire
-
Electrolyte: 100 mM Phosphate Buffer (pH 7.0)
-
Analyte solution: 1 mM solution of ABHOL or TEMPO in the electrolyte.
-
Potentiostat
Procedure:
-
Electrode Preparation: Polish the glassy carbon working electrode with alumina slurry on a polishing pad, followed by rinsing with deionized water and sonication to ensure a clean and reproducible surface.
-
Cell Assembly: Assemble the three-electrode system in an electrochemical cell containing the analyte solution. Ensure the electrodes are properly immersed.
-
Deoxygenation: Purge the analyte solution with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a blanket of the inert gas over the solution during the experiment.
-
Cyclic Voltammetry Measurement:
-
Set the potential window for the scan. For ABHOL and TEMPO, a range of 0 V to +1.0 V vs. Ag/AgCl is typically appropriate.
-
Set the scan rate. A common starting scan rate is 100 mV/s.
-
Initiate the cyclic voltammetry scan, recording the current response as a function of the applied potential.
-
Perform multiple cycles to check for reproducibility. For ABHOL, the first cycle may differ from subsequent cycles.
-
-
Data Analysis:
-
Determine the anodic (Epa) and cathodic (Epc) peak potentials from the voltammogram.
-
Calculate the midpoint potential (E½) as (Epa + Epc) / 2 for reversible or quasi-reversible systems.
-
Analyze the peak currents (ipa and ipc) to assess the reversibility of the redox process. For a reversible process, the ratio of the peak currents (ipa/ipc) should be close to 1.
-
Mandatory Visualizations
Electrochemical Oxidation Pathway of ABHOL
Caption: Oxidation pathway of ABHOL.
TEMPO Redox Cycle
Caption: Reversible redox cycle of TEMPO.
Experimental Workflow for Cyclic Voltammetry
Caption: Workflow for cyclic voltammetry.
References
Safety Operating Guide
Navigating the Safe Disposal of 7-Azabicyclo[2.2.1]heptane: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of 7-Azabicyclo[2.2.1]heptane and its derivatives, aligning with standard safety protocols and regulatory requirements.
Core Safety and Disposal Information
The following table summarizes the key hazard classifications and recommended disposal procedures for this compound derivatives based on available safety data sheets (SDS).
| Hazard Classification & Disposal | Description |
| Primary Hazards | Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2] |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection.[1][3] Use a government-approved respirator.[3] |
| Recommended Disposal Method | Contact a licensed professional waste disposal service.[3] Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[3] |
| Contaminated Packaging | Dispose of as unused product.[3] |
| Regulatory Compliance | Observe all federal, state, and local environmental regulations.[3] |
Step-by-Step Disposal Protocol
This section outlines the standard operating procedure for the disposal of this compound.
1. Pre-Disposal Preparation:
- Consult Safety Data Sheet (SDS): Before handling, thoroughly review the specific SDS for the this compound derivative in use.
- Personal Protective Equipment (PPE): Don appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1][3][4] Ensure that a safety shower and eye wash station are readily accessible.[3]
- Designated Area: Conduct all handling and preparation for disposal in a well-ventilated area, preferably within a chemical fume hood.[1][4]
2. Waste Collection and Storage:
- Waste Container: Use a designated, properly labeled, and sealed waste container for collecting this compound waste. The container should be compatible with the chemical.
- Labeling: Clearly label the waste container with "Hazardous Waste" and the chemical name: "this compound".
- Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1]
3. Disposal Procedure:
- Engage a Professional Service: The disposal of this compound must be handled by a licensed and certified hazardous waste disposal company.[3] Do not attempt to dispose of this chemical down the drain or in regular trash.[1]
- Provide Documentation: Furnish the waste disposal service with the complete SDS and any other relevant information regarding the waste.
- Follow Service Instructions: Adhere to all packaging and transportation instructions provided by the professional disposal service.
4. Spill and Emergency Procedures:
- Minor Spills: For small spills, absorb the material with an inert substance (e.g., vermiculite, sand) and place it in the designated hazardous waste container.[1]
- Major Spills: In the event of a large spill, evacuate the area and contact your institution's environmental health and safety (EHS) office immediately.
- Personal Contamination:
- Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][3] Remove contaminated clothing.[1][3]
- Eye Contact: Rinse cautiously with water for several minutes.[1][3] Remove contact lenses if present and easy to do. Continue rinsing.[1][3] Seek medical attention.[3]
- Inhalation: Move the individual to fresh air.[1][3]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Protocols for 7-Azabicyclo[2.2.1]heptane
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds such as 7-Azabicyclo[2.2.1]heptane. Adherence to strict safety protocols, including the use of appropriate personal protective equipment (PPE), is critical to minimize exposure risks and ensure operational integrity. This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound.
Personal Protective Equipment (PPE)
When working with this compound, a comprehensive PPE strategy is mandatory to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the required PPE based on safety data sheets (SDS).
| Body Part | Personal Protective Equipment | Specifications and Usage |
| Eyes/Face | Safety goggles with side-shields or a face shield | Must be worn at all times in the laboratory to protect against splashes.[1][2] |
| Hands | Compatible chemical-resistant gloves | Gloves must be inspected before use and removed using the proper technique to avoid skin contact. Wash and dry hands after handling.[3][4] |
| Skin and Body | Impervious clothing or a protective suit | Should cover the entire body to prevent any possibility of skin exposure.[1][3] Protective boots may be required depending on the situation.[3] |
| Respiratory | Government-approved respirator | To be used in areas with inadequate ventilation or when engineering controls are not sufficient to control exposure.[3][5] |
Engineering Controls and Emergency Procedures
Proper laboratory setup and emergency preparedness are as crucial as personal protective measures.
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][2][6]
-
Safety Stations: Ensure that a safety shower and an eye wash station are readily accessible in the immediate work area.[1][3]
-
First Aid: In case of contact, immediate action is critical.
-
Skin Contact: Wash the affected area with plenty of soap and water.[1][3][6] Remove contaminated clothing and wash it before reuse.[1][6]
-
Eye Contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing.[1][6]
-
Inhalation: Move the individual to fresh air and keep them at rest in a comfortable breathing position.[1][3][6]
-
Ingestion: Rinse the mouth with water.[1][2] Do not induce vomiting.[2]
-
Handling, Storage, and Disposal Plan
A systematic approach to handling, storage, and disposal is essential to maintain a safe laboratory environment.
-
Handling: Avoid breathing vapors, mist, or gas.[1][3][6] Do not eat, drink, or smoke when using this product.[1][3] Wash hands thoroughly after handling.[1][3][6]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][6]
-
Spill Management: In the event of a spill, evacuate the area and ensure adequate ventilation.[1][4] Use personal protective equipment.[1][3] Absorb the spill with an inert material and place it in a suitable container for disposal.[6] Prevent the spill from entering drains or water courses.[1][3]
-
Disposal: Dispose of waste materials, including contaminated packaging, through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[4][7]
Safety Protocol Workflow
The following diagram illustrates the logical workflow for ensuring safety when handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
